D-Xylose-1-13C
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R,4S,5R)-(213C)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1/i5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-KOPVYNEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([13CH](O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431118 | |
| Record name | D-Xylose-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70849-21-7 | |
| Record name | D-Xylose-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
D-Xylose-1-¹³C: A High-Fidelity Tracer for Elucidating Metabolic Dynamics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
Abstract
Stable isotope tracers are indispensable tools in modern metabolic research, enabling the quantification of dynamic pathway fluxes that are invisible to conventional metabolomic analyses.[1][2][3][4] Among these, D-Xylose-1-¹³C has been established as a uniquely powerful probe for interrogating gut microbial activity and host pentose metabolism. Its specifically labeled C1 carbon provides a distinct isotopic signature that can be tracked through biochemical transformations, offering high-resolution insights into complex biological systems. This guide provides a comprehensive technical overview of D-Xylose-1-¹³C, detailing the mechanistic basis of its primary applications, field-proven experimental protocols, and the causality behind critical methodological choices. We will explore its role in the non-invasive diagnosis of small intestinal bacterial overgrowth (SIBO) and its application in ¹³C-Metabolic Flux Analysis (¹³C-MFA) to dissect the intricacies of the pentose phosphate pathway.
Core Principles: The Utility of a C1-Labeled Pentose
D-Xylose is a five-carbon monosaccharide (pentose) that is metabolized by a wide variety of organisms.[5][6] D-Xylose-1-¹³C is an isotopologue of D-xylose where the carbon atom at the C1 (aldehyde) position is replaced with the non-radioactive, stable isotope ¹³C.[7][8] This specific labeling is the cornerstone of its utility in metabolic studies for two primary reasons:
-
Metabolic Lability of the C1 Carbon: In many key catabolic pathways, including bacterial fermentation and the oxidative branch of the pentose phosphate pathway, the C1 carbon of a sugar is the first to be decarboxylated and released as carbon dioxide (CO₂).[9] This makes the ¹³C label at this position an excellent reporter for the initial breakdown of the xylose molecule.
-
Safety and Analytical Clarity: As a stable isotope, ¹³C is non-radioactive and safe for human administration, a critical advantage over historical methods using ¹⁴C.[1][10] Modern analytical techniques, particularly Isotope Ratio Mass Spectrometry (IRMS) and Liquid/Gas Chromatography-Mass Spectrometry (LC/GC-MS), can detect the subtle mass shift imparted by the ¹³C atom with exceptional sensitivity and precision.[2][11][12]
This guide will focus on the two predominant applications of this tracer: the ¹³C-D-Xylose Breath Test for gastroenterological diagnostics and ¹³C-Metabolic Flux Analysis for cellular bioenergetics research.
Application I: The ¹³C-D-Xylose Breath Test for SIBO Diagnosis
The ¹³C-D-Xylose breath test is a non-invasive diagnostic tool used to identify small intestinal bacterial overgrowth (SIBO) and assess carbohydrate malabsorption.[9][10][13][14][15]
Scientific Principle
The test's diagnostic power lies in the differential handling of D-xylose by the human host versus gut microbiota.
-
In a Healthy State: After oral administration, D-xylose is passively absorbed in the proximal small intestine. It enters host circulation and is metabolized, with the ¹³C label being slowly released as ¹³CO₂ through respiration.
-
In SIBO: When an overgrowth of bacteria is present in the small intestine, these microbes avidly consume the D-xylose before it can be absorbed by the host. Bacterial fermentation pathways rapidly cleave the C1 carbon, leading to a premature and sharp increase in ¹³CO₂ in the exhaled breath.[9][13][14]
-
In Malabsorption: If the intestinal lining is damaged, D-xylose absorption is impaired. The sugar travels largely unabsorbed to the colon, where it is fermented by the colonic microbiota. This results in a later, often broader, peak of exhaled ¹³CO₂ compared to SIBO.
By measuring the rate and timing of ¹³CO₂ appearance in the breath, one can reliably distinguish between these physiological states.
Experimental Protocol: A Self-Validating System
The following protocol is designed to ensure accuracy and minimize confounding variables.
Patient Preparation (Trustworthiness Pillar):
-
Medication Washout: Discontinue antibiotics for 4 weeks and promotility agents/laxatives for at least 1 week prior to the test, as these can directly alter the gut microbiota and transit time.
-
Dietary Restriction: For 24 hours preceding the test, the patient should consume a diet low in fermentable carbohydrates (e.g., baked chicken, white rice). This starves the gut bacteria of alternative substrates, ensuring that any early ¹³CO₂ production is from the test substrate.
-
Fasting: The patient must undergo a strict 8-12 hour overnight fast. This eliminates endogenous CO₂ production from food metabolism, providing a stable baseline.
Test Administration and Sampling:
-
Baseline Sample Collection: Before substrate ingestion, two baseline breath samples are collected into sealed collection bags or tubes. This is a critical control to establish the patient's natural ¹³CO₂/¹²CO₂ ratio.
-
Substrate Ingestion: The patient drinks a solution of 100 mg of D-Xylose-1-¹³C and 5 g of unlabeled D-xylose dissolved in 250 mL of water.[9] The unlabeled xylose acts as a carrier and ensures the substrate is not completely absorbed before reaching potentially overgrown bacteria in the distal small intestine.
-
Timed Breath Collection: Breath samples are collected every 30 minutes for a total duration of 4 hours.[9][13]
Analysis and Interpretation:
-
Isotope Ratio Mass Spectrometry (IRMS): The ¹³CO₂/¹²CO₂ ratio in each sample is precisely measured.
-
Data Calculation: Results are expressed as a "delta over baseline" (DOB), which quantifies the change from the initial ¹³CO₂ level.
-
Diagnostic Criteria:
-
SIBO Positive: A significant rise in DOB (e.g., >20) within the first 90 minutes.
-
Malabsorption: A blunted or delayed rise in DOB, typically peaking after 120 minutes.
-
Normal: A gradual, modest rise in DOB over the test duration.
-
Visualization: ¹³C-D-Xylose Breath Test Workflow```dot
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A Technical Guide to D-Xylose-1-13C: A Precision Tool for Metabolic Pathway Analysis
Introduction: The Power of Stable Isotope Tracers
In the landscape of metabolic research, the ability to trace the fate of molecules in vivo provides unparalleled insight into the intricate wiring of cellular biochemistry.[1][2] Stable isotope tracers, which are non-radioactive and naturally occurring, have become indispensable tools, allowing for safe and detailed quantification of metabolic reactions in systems ranging from cell cultures to human subjects.[3] Unlike their radioactive counterparts, stable isotopes like Carbon-13 (¹³C) pose no biological hazard and require no special disposal procedures, making them a preferable option for a wide range of studies.[3][4]
Among the arsenal of available tracers, D-Xylose-1-¹³C stands out as a uniquely powerful probe. D-xylose is a five-carbon sugar (pentose) that serves as a key substrate for investigating the Pentose Phosphate Pathway (PPP) and the metabolic activity of gut microbiota.[5][6] By specifically labeling the first carbon (C-1) with ¹³C, researchers can precisely track its transformation, providing a clear and quantifiable signal of specific enzymatic reactions. This guide provides a comprehensive overview of the core principles, experimental workflows, and data interpretation techniques for leveraging D-Xylose-1-¹³C in advanced metabolic research and clinical diagnostics.
Biochemical Foundations: The Metabolic Journey of D-Xylose
Understanding the metabolic fate of D-xylose is fundamental to its application as a tracer. Its journey through a biological system involves absorption, entry into central carbon metabolism, and potential fermentation by commensal microorganisms.
Absorption and Entry into the Pentose Phosphate Pathway (PPP)
D-xylose is passively absorbed in the proximal small intestine.[7] Once inside the cell, it is not a direct substrate for glycolysis. Instead, it is converted into D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate.[8] This intermediate is a key entry point into the non-oxidative branch of the Pentose Phosphate Pathway , a critical metabolic hub that runs parallel to glycolysis.[6][8]
The PPP consists of two interconnected branches:
-
The Oxidative Branch: An irreversible pathway that converts glucose-6-phosphate into ribulose-5-phosphate. Its primary roles are to produce NADPH for reductive biosynthesis and antioxidant defense, and to generate pentose precursors for nucleotide synthesis.[6] A critical step in this branch is the decarboxylation of 6-phosphogluconate, which releases the C-1 carbon of the original glucose molecule as CO₂.
-
The Non-Oxidative Branch: A series of reversible reactions that interconvert five-carbon sugars (like xylulose-5-phosphate) and connect the PPP back to glycolysis via the intermediates fructose-6-phosphate and glyceraldehyde-3-phosphate.[6][9]
The strategic placement of the ¹³C label on the C-1 position of xylose is what makes it such an elegant tool. While xylose itself enters the non-oxidative branch, its metabolic products can be recycled back towards the start of the PPP. If the ¹³C label enters the oxidative branch, it will be released as ¹³CO₂, a direct and measurable indicator of oxidative PPP flux.
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Harnessing D-Xylose-1-¹³C for High-Resolution Pentose Phosphate Pathway Flux Analysis
An In-depth Technical Guide:
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for utilizing D-Xylose-1-¹³C as a stable isotope tracer to investigate the Pentose Phosphate Pathway (PPP). We will move beyond standard protocols to explore the causal logic behind experimental design, ensuring a robust and self-validating approach to metabolic flux analysis.
Foundational Principles: The PPP and the Rationale for Isotope Tracing
The Pentose Phosphate Pathway (PPP) is a critical metabolic hub operating parallel to glycolysis.[1] Its primary functions are twofold:
-
The Oxidative Phase: An irreversible series of reactions that converts glucose-6-phosphate (G6P) to ribulose-5-phosphate, crucially generating NADPH.[2] NADPH is the principal intracellular reductant, essential for antioxidant defense and reductive biosynthesis, including fatty acid and steroid synthesis.
-
The Non-Oxidative Phase: A network of reversible reactions that interconvert pentose phosphates and link the PPP back to glycolysis via fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (GAP).[2] This phase allows cellular metabolism to adapt to varying demands for nucleotide precursors and NADPH.
Given its central role, quantifying the carbon flow—or flux—through the PPP is vital for understanding cellular proliferation, stress responses, and the metabolic phenotype of diseases like cancer. ¹³C-Metabolic Flux Analysis (¹³C-MFA) is the gold standard for this purpose.[3] By supplying cells with a substrate containing a ¹³C label at a specific atomic position, we can trace the journey of these labeled carbons through the metabolic network, providing a quantitative map of pathway activity.[4]
The Tracer of Choice: Why D-Xylose-1-¹³C?
While glucose-based tracers like [1,2-¹³C₂]glucose are commonly used for PPP analysis, D-Xylose-1-¹³C offers a unique and powerful tool to probe the non-oxidative branch with high precision.[5][6]
Metabolic Entry: In most organisms capable of metabolizing xylose, it enters the central carbon metabolism through a well-defined pathway:
-
Conversion to Xylulose: D-xylose is converted to D-xylulose. In eukaryotes, this often occurs via a two-step oxidoreductase pathway (xylose reductase and xylitol dehydrogenase), while prokaryotes typically use a single enzyme, xylose isomerase.[7][8]
-
Phosphorylation: D-xylulose is then phosphorylated by xylulokinase (XK) to form D-xylulose-5-phosphate (X5P) , a canonical intermediate of the non-oxidative PPP.[7][8]
The Causality of the 1-¹³C Label: When D-Xylose-1-¹³C is used, the ¹³C label is introduced directly into the X5P pool at the C1 position. This provides a distinct advantage: it isolates the non-oxidative PPP reactions. The label's fate is dictated entirely by the reversible transketolase (TKT) and transaldolase (TAL) reactions, allowing for a clearer deconvolution of their activities compared to glucose tracers, where the label distribution is complicated by concurrent glycolysis and oxidative PPP flux.[9][10]
Caption: Metabolic entry of D-Xylose-1-¹³C into the non-oxidative PPP.
Experimental Workflow: A Self-Validating System
A successful ¹³C-MFA experiment is built on precision at every step. The following workflow is designed to minimize experimental error and incorporate internal validation checks.
Caption: End-to-end experimental workflow for ¹³C-MFA.
Protocol 3.1: Cell Culture and Labeling
-
Cell Seeding: Culture cells under standard conditions to achieve a consistent mid-logarithmic growth phase. The cell density should be optimized to ensure sufficient biomass for analysis without nutrient limitation.
-
Media Preparation: Prepare experimental media containing D-Xylose-1-¹³C. The concentration should be determined based on the organism's xylose consumption rate.[10] A common starting point is a 50:50 mixture of labeled and unlabeled xylose to avoid saturating the mass spectrometer.
-
Tracer Introduction: For adherent cells, aspirate the growth medium and replace it with the pre-warmed ¹³C-labeling medium. For suspension cells, gently pellet the cells and resuspend them in the labeling medium.
-
Incubation: Incubate cells for a duration sufficient to reach isotopic steady-state, where the isotopic enrichment of key metabolites is stable. This time varies by cell type and must be determined empirically via a time-course experiment (e.g., harvesting at 1, 4, 8, and 24 hours).
Protocol 3.2: Metabolic Quenching and Extraction
This step is critical for preserving the in-vivo metabolic state.
-
Quenching: To instantly halt all enzymatic activity, rapidly aspirate the labeling medium. Immediately add an ice-cold quenching solution, such as a methanol/water mixture (e.g., 80% methanol) at -80°C.[11]
-
Cell Lysis & Extraction: Scrape the quenched cells in a cold solvent mixture, typically a monophasic solution of methanol:water:chloroform.[12] Vigorous vortexing or sonication ensures complete cell lysis and extraction.
-
Phase Separation: Add additional water and chloroform to the extract to induce a phase separation. Centrifuge at high speed (e.g., >10,000 x g) at 4°C.
-
Fraction Collection: Three distinct phases will form:
-
Aqueous (Upper) Phase: Contains polar metabolites, including PPP intermediates.
-
Protein Disc (Interface):
-
Organic (Lower) Phase: Contains lipids. Carefully collect the upper aqueous phase for analysis.
-
Protocol 3.3: Sample Preparation and Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites must be derivatized to increase their volatility.
-
Drying: Lyophilize or use a vacuum concentrator to completely dry the collected aqueous extracts.
-
Derivatization: A common two-step derivatization is performed:
-
Methoximation: Add methoxyamine hydrochloride in pyridine to protect aldehyde and keto groups.
-
Silylation: Add a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert hydroxyl and amine groups to their trimethylsilyl (TMS) ethers.[13]
-
-
GC-MS Analysis: Analyze the derivatized samples using a GC-MS system. The GC separates the metabolites, and the MS detects the mass-to-charge ratio (m/z) of the resulting fragments, allowing for the determination of mass isotopomer distributions (MIDs).[11] Alternatively, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used, which often requires less sample preparation and is highly sensitive for phosphorylated intermediates.[14]
Data Interpretation: From Raw Peaks to Biological Insight
The output from the mass spectrometer is a series of peaks representing different mass isotopomers for each metabolite fragment. For example, a fragment containing a ribose moiety will show a peak at mass M (all ¹²C), M+1 (one ¹³C), M+2 (two ¹³C), and so on.
Table 1: Predicted ¹³C Labeling Patterns from D-Xylose-1-¹³C
| Metabolite | Key Reaction(s) | Expected Primary Labeling (Mass Isotopomer) | Rationale |
| Xylulose-5-P | Xylulokinase | M+1 | Direct phosphorylation of Xylose-1-¹³C. |
| Ribose-5-P | Ribose-5-phosphate isomerase | M+1 | Isomerization of ¹³C-labeled Ribulose-5-P, which is formed from X5P via epimerase. |
| Sedoheptulose-7-P | Transketolase | M+1 | Transfer of a 2-carbon unit from X5P-1-¹³C to R5P. The label remains on the transferred unit. |
| Glyceraldehyde-3-P | Transketolase | M+1 | The remaining 3-carbon unit from the X5P-1-¹³C donor in the TKT reaction. |
| Fructose-6-P | Transaldolase / Transketolase | M+1 | Multiple scrambling reactions in the non-oxidative PPP will distribute the single label. |
Flux Calculation: The measured MIDs are the primary input for computational flux models.[9] These models use algorithms (e.g., Elementary Metabolite Unit (EMU) framework) to simulate the flow of the ¹³C label through a known metabolic network.[6] By iteratively adjusting the reaction rates (fluxes) in the model, the software finds the flux distribution that best explains the experimentally measured MIDs.
Trustworthiness and Validation: Essential Controls
To ensure the integrity of the results, the following controls are mandatory:
-
Unlabeled Control: Cells grown in media with natural abundance xylose are processed identically. This establishes the natural ¹³C abundance for each metabolite, which must be corrected for in the labeled samples.
-
Time-Course Validation: As mentioned in Protocol 3.1, a time-course experiment is essential to confirm that the system has reached an isotopic steady-state. Flux calculations are only valid under this condition.
-
Biological Replicates: A minimum of three biological replicates should be analyzed to assess the reproducibility of the results and provide statistical power.
By integrating D-Xylose-1-¹³C into a meticulously controlled experimental workflow, researchers can gain unparalleled insight into the dynamics of the non-oxidative pentose phosphate pathway, revealing metabolic adaptations that are fundamental to cellular health and disease.
References
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Liu, H. et al. (2012). Phosphoketolase Pathway for Xylose Catabolism in Clostridium acetobutylicum Revealed by 13C Metabolic Flux Analysis. Journal of Bacteriology. Available at: [Link]
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Alonso, A. P. et al. (2012). Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis. Analytical Biochemistry. Available at: [Link]
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Kappelmann, J. et al. (2016). Liquid Chromatography Tandem Mass Spectrometry for Measuring 13 C-labeling in Intermediates of the Glycolysis and Pentose Phosphate Pathway. In: Krüger, R. (eds) Parkinson's Disease. Methods in Molecular Biology, vol 1506. Humana Press, New York, NY. Available at: [Link]
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Wasylenko, T. M., & Stephanopoulos, G. (2015). Metabolomic and (13)C-metabolic flux analysis of a xylose-consuming Saccharomyces cerevisiae strain expressing xylose isomerase. Biotechnology and bioengineering. Available at: [Link]
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Lee, W. N. et al. (1998). Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose. American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]
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Giavalisco, P. et al. (2016). Preparation of [13C]-Intermediates of the Pentose Phosphate Pathway as Reference Standards for Metabolomic Studies. ResearchGate. Available at: [Link]
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Wushensky, J. A. et al. (2022). Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria. PubMed Central. Available at: [Link]
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de Jong, B. et al. (2016). Bypassing the Pentose Phosphate Pathway: Towards Modular Utilization of Xylose. PLOS ONE. Available at: [Link]
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Stubbs, J. B. et al. (2021). The ability of pentose pathways to form all essential metabolites provides clues to the origins of metabolism. PLOS Computational Biology. Available at: [Link]
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Crown, S. B. et al. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PubMed Central. Available at: [Link]
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Ninja Nerd (2017). Metabolism | Pentose Phosphate Pathway. YouTube. Available at: [Link]
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Feng, X. et al. (2012). Investigating xylose metabolism in recombinant Saccharomyces cerevisiae via 13C metabolic flux analysis. PubMed Central. Available at: [Link]
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Megazyme. (n.d.). D-XYLOSE Assay Kit Data. Megazyme. Available at: [Link]
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NPTEL-NOC IITM (2019). 82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1. YouTube. Available at: [Link]
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Wushensky, J. A. et al. (2021). Tracer selection for the oxidative pentose phosphate pathway flux. ResearchGate. Available at: [Link]
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Megazyme (2019). D-Xylose Video Protocol with K-XYLOSE. YouTube. Available at: [Link]
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Wasylenko, T. M., & Stephanopoulos, G. (2015). Metabolomic and (13)C-metabolic flux analysis of a xylose-consuming Saccharomyces cerevisiae strain expressing xylose isomerase. PubMed. Available at: [Link]
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An In-Depth Technical Guide on the Chemical Structure and Isotopic Purity of D-Xylose-1-13C
Introduction: The Significance of Isotopic Labeling in Modern Research
In the landscape of contemporary scientific inquiry, particularly within the realms of metabolic research and pharmaceutical development, the ability to trace and quantify molecular pathways is paramount. Stable isotope labeling, a technique that replaces specific atoms in a molecule with their heavier, non-radioactive isotopes, has emerged as an indispensable tool.[1] Among the various isotopically labeled compounds, those enriched with Carbon-13 (¹³C) are of particular importance for elucidating carbon-centric biological and chemical processes.[2] This guide provides a comprehensive technical overview of D-Xylose-1-¹³C, a ¹³C-labeled aldopentose sugar, with a focus on its chemical structure and the critical aspect of its isotopic purity. This document is intended for researchers, scientists, and drug development professionals who utilize or are considering the use of this powerful molecular tracer.
Chemical Structure of D-Xylose-1-¹³C: A Detailed Examination
D-Xylose is a monosaccharide, specifically an aldopentose, meaning it possesses five carbon atoms and an aldehyde functional group.[3] It is a fundamental constituent of hemicellulose, a major component of plant cell walls.[3] The "D-" designation in its name refers to the stereochemical configuration of the hydroxyl group on the chiral carbon furthest from the aldehyde group (C4), which is on the right side in the Fischer projection.[3]
In D-Xylose-1-¹³C, the naturally abundant ¹²C atom at the C1 position (the anomeric carbon) is replaced with a ¹³C isotope. This specific labeling at the C1 position is crucial for many of its applications, as this carbon is often the first to be metabolized in various biochemical pathways.
The IUPAC name for the pyranose form of D-Xylose-1-¹³C is (3R,4S,5R)-(2-¹³C)oxane-2,3,4,5-tetrol. Like most monosaccharides, D-Xylose can exist in equilibrium between its open-chain aldehyde form and its cyclic hemiacetal forms (pyranose and furanose rings). In solution, the pyranose form is predominant.
Physicochemical Properties
The introduction of a single ¹³C atom results in a negligible change in the physicochemical properties of D-Xylose compared to its unlabeled counterpart. This is a critical feature of stable isotope labeling, as it ensures that the labeled molecule behaves almost identically to the native compound in biological systems.
| Property | Value | Source |
| Chemical Formula | ¹³CC₄H₁₀O₅ | [1] |
| Molecular Weight | 151.12 g/mol | |
| Appearance | White crystalline powder | [4] |
| Melting Point | 152-154 °C | [4] |
| Isotopic Purity | Typically >99 atom % ¹³C | [4][5] |
| Optical Activity | [α]20/D +15° (c=1 in H₂O) | [5] |
Isotopic Purity: A Critical Parameter for Reliable Research
The determination of isotopic purity is a crucial quality control step and is typically achieved using two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry for Isotopic Purity Determination
Mass spectrometry is a powerful technique for determining isotopic enrichment by precisely measuring the mass-to-charge ratio (m/z) of ions.[7] High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), can effectively separate the labeled compound from any impurities and resolve the isotopic distribution.[8][9]
The underlying principle involves the ionization of the D-Xylose-1-¹³C molecule and the subsequent measurement of the masses of the resulting ions. The ¹³C-labeled molecule will have a mass that is one unit higher than the unlabeled molecule. By comparing the relative intensities of the ion peaks corresponding to the labeled (M+1) and unlabeled (M) species, the isotopic purity can be accurately calculated.[9]
-
Sample Preparation: Accurately weigh and dissolve a sample of D-Xylose-1-¹³C in a suitable solvent (e.g., high-purity water or a mixture of water and acetonitrile) to a known concentration.
-
LC Separation (Optional): If the sample is suspected to contain impurities with similar masses, perform chromatographic separation using a suitable column (e.g., a HILIC column for polar compounds).
-
Mass Spectrometric Analysis:
-
Infuse the sample solution directly into the mass spectrometer or inject it into the LC-MS system.
-
Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to minimize fragmentation.
-
Acquire the mass spectrum in the appropriate mass range to observe the molecular ions of both the labeled and unlabeled D-Xylose.
-
-
Data Analysis:
-
Identify the ion peaks corresponding to the unlabeled D-Xylose (M) and the ¹³C-labeled D-Xylose (M+1).
-
Integrate the peak areas for each of these ions.
-
Calculate the isotopic purity using the following formula:
-
Isotopic Purity (%) = [Intensity(M+1) / (Intensity(M) + Intensity(M+1))] x 100
-
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is a definitive method for confirming the position of the ¹³C label and assessing isotopic purity.[10] Unlike the most abundant ¹²C isotope, ¹³C has a nuclear spin that makes it NMR-active.[10] The chemical shift of a ¹³C nucleus in an NMR spectrum is highly sensitive to its local chemical environment, allowing for the differentiation of each carbon atom within a molecule.[10]
In the ¹³C NMR spectrum of D-Xylose-1-¹³C, the signal corresponding to the C1 carbon will be significantly enhanced due to the high level of ¹³C enrichment at this position.[8] The presence of the ¹³C label at the C1 position can also lead to observable ¹³C-¹³C spin-spin coupling with adjacent carbon atoms (if they are also ¹³C), which would not be seen in a spectrum of unlabeled D-Xylose due to the low natural abundance of ¹³C.[11]
-
Sample Preparation: Dissolve a sufficient amount of D-Xylose-1-¹³C in a deuterated solvent (e.g., D₂O) to achieve a suitable concentration for NMR analysis.
-
NMR Data Acquisition:
-
Place the sample in an NMR spectrometer.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Broadband decoupling is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.
-
-
Spectral Analysis:
-
Identify the signal corresponding to the C1 carbon of D-Xylose based on its characteristic chemical shift.
-
Compare the intensity of the C1 signal to the intensities of the other carbon signals (which are at natural abundance). This comparison provides a qualitative confirmation of high enrichment.
-
For a more quantitative assessment, a known internal standard with a ¹³C label can be used.
-
Synthesis of D-Xylose-1-¹³C
The synthesis of isotopically labeled compounds like D-Xylose-1-¹³C can be achieved through chemical or enzymatic methods. While specific proprietary synthesis routes are often not disclosed, general strategies for introducing a ¹³C label at the C1 position of a monosaccharide can be inferred.
Enzymatic synthesis is a powerful method that can offer high specificity.[10] For instance, enzymes such as transketolases or transaldolases could be employed in a controlled manner with a ¹³C-labeled precursor to build the xylose backbone with the label at the desired position. Biosynthetic approaches, where microorganisms are cultured in a medium containing a ¹³C-labeled carbon source (e.g., ¹³C-glucose), can also be used to produce labeled biomolecules.[2] However, for position-specific labeling, enzymatic or chemical synthesis is more common.
Chemical synthesis might involve the use of a ¹³C-labeled cyanide (e.g., K¹³CN) in a Kiliani-Fischer synthesis to extend the carbon chain of a smaller sugar, thereby introducing the ¹³C label at the new C1 position. Subsequent chemical modifications would then be required to achieve the correct stereochemistry of D-Xylose.
Applications in Research and Drug Development
The primary utility of D-Xylose-1-¹³C lies in its application as a tracer in metabolic studies and as a diagnostic agent.[1]
Metabolic Flux Analysis
In metabolic engineering and systems biology, D-Xylose-1-¹³C is used to study the metabolic pathways of pentose sugars.[1] This is particularly relevant in the context of biofuel production, where microorganisms are engineered to ferment hemicellulosic biomass, of which xylose is a major component.[1] By tracking the fate of the ¹³C label, researchers can quantify the flux of carbon through different metabolic pathways, identify bottlenecks, and optimize the production of desired products.[1]
Diagnostic Breath Tests for Malabsorption
D-Xylose absorption tests are used to diagnose malabsorption in the small intestine. The use of ¹³C-labeled D-Xylose allows for a non-invasive breath test. After oral administration of D-Xylose-1-¹³C, it is absorbed in the small intestine and metabolized. If there is bacterial overgrowth in the small intestine, the bacteria will metabolize the D-Xylose, releasing ¹³CO₂. This ¹³CO₂ is absorbed into the bloodstream, transported to the lungs, and exhaled. By measuring the amount of ¹³CO₂ in the patient's breath over time, clinicians can diagnose small intestinal bacterial overgrowth (SIBO).
Conclusion
D-Xylose-1-¹³C is a valuable tool for researchers and clinicians, enabling the precise tracing of pentose metabolism and facilitating non-invasive diagnostic tests. A thorough understanding of its chemical structure and, critically, the verification of its isotopic purity are essential for ensuring the validity and reliability of experimental and diagnostic results. The analytical techniques of Mass Spectrometry and NMR Spectroscopy provide robust and complementary methods for the comprehensive characterization of this important isotopically labeled compound.
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13C Metabolic Flux Analysis Using Xylose: An In-depth Technical Guide
Introduction: Unveiling Cellular Metabolism with Xylose and 13C-MFA
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions.[1][2][3] It provides a detailed snapshot of how cells convert nutrients into energy, biomass, and other valuable products.[3][4] The gold standard in this field is 13C-MFA, which utilizes substrates labeled with the stable isotope carbon-13 (13C) to trace the flow of carbon atoms through the intricate web of metabolic pathways.[1][2] This technique has become indispensable in metabolic engineering, biotechnology, and biomedical research for identifying metabolic bottlenecks, elucidating regulatory mechanisms, and guiding the rational design of cell factories.[3][5]
Xylose, a five-carbon sugar (pentose), is the second most abundant monosaccharide in nature, primarily found in lignocellulosic biomass.[6] The efficient utilization of xylose by microorganisms is a critical aspect of developing economically viable biorefineries for the production of biofuels and bio-based chemicals from renewable feedstocks.[6] Understanding the intricacies of xylose metabolism is therefore of paramount importance. This guide provides an in-depth technical overview of the principles and practices of conducting 13C-MFA using xylose as a carbon source, tailored for researchers, scientists, and drug development professionals.
Part 1: The Core Principles of 13C-MFA with Xylose
At its core, 13C-MFA involves feeding cells a 13C-labeled substrate, in this case, xylose, and then measuring the resulting 13C-labeling patterns in intracellular metabolites and biomass components.[2] By comparing these experimentally determined labeling patterns with those predicted by a computational model of the cell's metabolic network, the intracellular fluxes can be estimated.[1][7]
The Journey of a 13C-Labeled Xylose Molecule
The journey begins with the uptake of 13C-labeled xylose by the cell. Different microorganisms employ distinct pathways to metabolize xylose.[8][9][10] Prokaryotes, such as E. coli, typically use the isomerase pathway, where xylose isomerase directly converts xylose to xylulose.[8][9][10] Eukaryotic microorganisms, like yeast, often utilize an oxido-reductase pathway involving xylose reductase and xylitol dehydrogenase to convert xylose to xylulose via a xylitol intermediate.[6][8] Additionally, some bacteria employ oxidative pathways like the Weimberg and Dahms pathways.[8][9][10]
Once converted to xylulose, it is phosphorylated to xylulose-5-phosphate, which then enters the central carbon metabolism, primarily through the pentose phosphate pathway (PPP).[9][10][11] The 13C atoms from the initial xylose molecule are then distributed throughout the metabolic network, incorporating into various intermediates of glycolysis, the tricarboxylic acid (TCA) cycle, and biosynthetic pathways for amino acids, nucleotides, and lipids.
Key Metabolic Pathways in Xylose Metabolism
A thorough understanding of the key metabolic pathways involved in xylose assimilation is crucial for designing and interpreting 13C-MFA experiments.
-
Xylose Catabolic Pathways: As mentioned, the specific pathway for converting xylose to xylulose-5-phosphate varies between organisms.[8][9][10][12] Knowing the active pathway in the organism of study is fundamental for constructing an accurate metabolic model.
-
Pentose Phosphate Pathway (PPP): The PPP is central to xylose metabolism, as it directly accepts xylulose-5-phosphate. The fluxes through the oxidative and non-oxidative branches of the PPP are of particular interest, as they determine the production of NADPH and precursors for nucleotide biosynthesis.[11][13]
-
Glycolysis and Gluconeogenesis: The intermediates of the non-oxidative PPP, fructose-6-phosphate and glyceraldehyde-3-phosphate, are channeled into glycolysis for energy production or gluconeogenesis for biomass synthesis.[11]
-
Tricarboxylic Acid (TCA) Cycle: The TCA cycle is the central hub of energy metabolism and provides precursors for the biosynthesis of several amino acids.[13]
Below is a diagram illustrating the major pathways involved in xylose metabolism.
Caption: Major metabolic pathways for xylose utilization in prokaryotes and eukaryotes.
Part 2: Experimental Design and Execution
A well-designed 13C-MFA experiment is critical for obtaining high-quality data and, consequently, accurate flux estimations.
Selection of 13C-Labeled Xylose Tracers
The choice of the 13C-labeled xylose tracer is a crucial first step.[14][15] Different labeling patterns on the xylose molecule will result in distinct labeling patterns in downstream metabolites, providing varying degrees of information about the fluxes through different pathways.
| Tracer Type | Common Labeling Positions | Primary Application |
| Uniformly Labeled | [U-13C5]xylose | Provides a general overview of carbon flow and is useful for initial studies. |
| Positionally Labeled | [1-13C]xylose, [2-13C]xylose, etc. | Can provide more specific information about particular pathways. For example, [1-13C]xylose can be used to resolve fluxes through the oxidative and non-oxidative branches of the PPP. |
| Mixed Labeled | A mixture of unlabeled and labeled xylose, or a mixture of different positionally labeled xyloses. | Can enhance flux resolution in complex networks.[1][16] |
The optimal tracer or combination of tracers depends on the specific research question and the metabolic network of the organism being studied.[14][17] Computational tools can be used to perform in silico experimental design to identify the most informative labeling strategies.[18]
Isotopic Labeling Experiment
The core of the experimental work involves culturing the cells with the chosen 13C-labeled xylose until they reach a metabolic and isotopic steady state. This ensures that the measured labeling patterns are representative of the underlying metabolic fluxes.
Step-by-Step Experimental Protocol:
-
Pre-culture Preparation: Grow a seed culture of the microorganism in a medium containing unlabeled xylose to obtain sufficient biomass for inoculation.
-
Main Culture Inoculation: Inoculate the main culture medium containing the 13C-labeled xylose with the seed culture. The volume and cell density of the inoculum should be minimized to reduce the carryover of unlabeled biomass.
-
Cultivation: Grow the cells under controlled conditions (temperature, pH, aeration) in a bioreactor. Monitor cell growth (e.g., by measuring optical density) and substrate consumption/product formation (e.g., using HPLC).
-
Achieving Steady State: Continue the cultivation until the cells reach a metabolic steady state, typically during the exponential growth phase. It is also crucial to ensure that an isotopic steady state is reached, meaning the labeling patterns of intracellular metabolites are no longer changing over time.
-
Sample Collection and Quenching: Rapidly harvest the cells and quench their metabolic activity to prevent further changes in metabolite levels and labeling patterns. This is often achieved by rapidly cooling the cells in a cold solvent like methanol.
-
Metabolite Extraction: Extract the intracellular metabolites from the quenched cell pellets. Common methods include hot ethanol or cold methanol/chloroform extractions.[11][19]
-
Biomass Hydrolysis: For the analysis of proteinogenic amino acids, hydrolyze a portion of the biomass to break down proteins into their constituent amino acids.
Analytical Techniques for Measuring 13C Labeling
The final experimental step is to measure the 13C labeling patterns in the extracted metabolites and hydrolyzed amino acids. The two most common analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique that is widely used in 13C-MFA.[20][21][22][23] It separates volatile derivatives of metabolites and then measures their mass-to-charge ratio, allowing for the determination of the mass isotopomer distribution (the fraction of molecules with a certain number of 13C atoms).[24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the positional 13C enrichment within a molecule, which can be highly valuable for resolving certain fluxes.[25][26][27][28] However, NMR is generally less sensitive than GC-MS.[29]
The choice between GC-MS and NMR depends on the specific requirements of the study, including the desired level of detail in the labeling information and the available sample amount.[2][25]
Part 3: Computational Modeling and Flux Estimation
The data generated from the analytical measurements are then used in a computational workflow to estimate the intracellular fluxes.[7]
Metabolic Network Model Construction
A stoichiometric model of the organism's central carbon metabolism is required. This model should include all the major pathways involved in xylose metabolism and biomass synthesis. The model consists of a set of biochemical reactions with known stoichiometry and carbon atom transitions.
Flux Estimation
The core of the computational analysis is to find the set of fluxes that best explains the experimentally measured 13C labeling data. This is typically done by minimizing the difference between the measured and the model-predicted labeling patterns using a least-squares regression approach.[30]
Computational Workflow:
-
Data Input: The experimental data, including substrate uptake rates, product secretion rates, biomass composition, and 13C labeling data, are provided as input to the flux analysis software.
-
Flux Calculation: The software iteratively adjusts the free fluxes in the metabolic model to minimize the sum of squared residuals between the experimental and simulated labeling patterns.[31]
-
Goodness-of-Fit Analysis: Statistical tests are performed to assess how well the model fits the experimental data.
-
Confidence Intervals: The confidence intervals for the estimated fluxes are calculated to determine the precision of the flux estimates.
Several software packages are available for 13C-MFA, such as INCA, 13CFLUX2, and OpenMebius.[7][31][32][33][34][35][36]
The following diagram illustrates the general workflow for 13C-MFA.
Caption: General workflow of a 13C Metabolic Flux Analysis experiment.
Part 4: Applications in Research and Development
13C-MFA using xylose has numerous applications in both fundamental research and industrial biotechnology.
Identifying Metabolic Bottlenecks in Xylose Utilization
By quantifying the fluxes through the various pathways of xylose metabolism, researchers can identify reactions with low flux that may be limiting the overall rate of xylose consumption and conversion to products.[11] This information is invaluable for guiding metabolic engineering efforts to improve the efficiency of xylose-utilizing strains.[13]
Understanding Cellular Regulation
13C-MFA can provide insights into how cells regulate their metabolism in response to different environmental conditions or genetic modifications. For example, comparing the flux maps of a wild-type strain and a genetically engineered strain can reveal the metabolic consequences of the genetic modification.
Guiding Strain and Process Development
In the context of drug development and biomanufacturing, 13C-MFA can be used to characterize and optimize production cell lines.[5] By understanding how cells allocate carbon from xylose to biomass and the desired product, rational strategies can be developed to enhance product yield and productivity.
Conclusion
13C Metabolic Flux Analysis using xylose is a powerful and versatile technique for quantitatively interrogating cellular metabolism. By providing a detailed picture of intracellular fluxes, it enables a deeper understanding of how microorganisms metabolize this abundant pentose sugar. The insights gained from 13C-MFA are instrumental in advancing the fields of metabolic engineering, biotechnology, and drug development, paving the way for more efficient and sustainable bioprocesses based on renewable lignocellulosic feedstocks. The continued development of experimental and computational methods will further enhance the precision and scope of 13C-MFA, solidifying its role as a cornerstone of systems biology.[37][38]
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Young, J. D. (2014). INCA: a computational platform for isotopically non-stationary metabolic flux analysis. Bioinformatics, 30(9), 1334-1335. [Link]
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An In-depth Technical Guide to D-Xylose-1-13C for Studying Microbial Metabolism
Foreword: Decoding Microbial Carbon Flow with Precision
In the pursuit of sustainable bioproduction and a deeper understanding of microbial physiology, the ability to precisely map and quantify metabolic pathways is paramount. D-xylose, the second most abundant sugar in nature, represents a key substrate in the valorization of lignocellulosic biomass.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for utilizing D-Xylose-1-13C as a powerful tracer to elucidate the intricacies of microbial pentose metabolism. By moving beyond mere procedural descriptions, we will delve into the causality of experimental design, ensuring a robust and self-validating approach to metabolic flux analysis.
The Rationale for Isotope Tracing with this compound
Stable isotope tracing is a cornerstone of metabolic engineering, offering a quantitative window into the complex network of biochemical reactions that constitute cellular life.[3][4] 13C-Metabolic Flux Analysis (13C-MFA) stands as the gold standard for quantifying in vivo metabolic fluxes.[5][6] The choice of tracer is critical and dictates the precision of the resulting flux map.[7][8]
Why this compound?
The strategic placement of the 13C label at the C1 position of D-xylose provides a distinct advantage for probing the initial steps of pentose catabolism. When this compound enters the Pentose Phosphate Pathway (PPP), the C1 carbon is liberated as 13CO2 during the oxidative decarboxylation of 6-phosphogluconate. This specific release allows for a sensitive and accurate measure of the flux through the oxidative branch of the PPP, a critical pathway for generating reductive power in the form of NADPH.[7][8][9] Furthermore, the propagation of the 13C label from the remaining carbon skeleton into downstream metabolites provides a wealth of information for quantifying fluxes throughout the central carbon metabolism.[5]
Microbial Xylose Metabolic Pathways: A Primer
Microorganisms have evolved diverse strategies for the catabolism of D-xylose, primarily centered around three main pathways.[10][11][12] Understanding these pathways is fundamental to designing and interpreting 13C tracing experiments.
-
Isomerase Pathway: Predominantly found in prokaryotes, this pathway involves the direct conversion of D-xylose to D-xylulose by the enzyme xylose isomerase.[1][11][12] D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which enters the Pentose Phosphate Pathway.[13]
-
Oxidoreductase Pathway: Common in eukaryotic microorganisms like yeast, this two-step pathway first reduces D-xylose to xylitol via xylose reductase (XR), followed by the oxidation of xylitol to D-xylulose by xylitol dehydrogenase (XDH).[11] This pathway's reliance on NAD(P)H and NAD+ for the respective steps can introduce redox imbalances, a key consideration in metabolic engineering.
-
Oxidative Pathways (Weimberg and Dahms): These pathways, also found in prokaryotes, involve the initial oxidation of D-xylose to D-xylonolactone and subsequently to D-xylonic acid.[11][14] Further reactions lead to intermediates that enter the central metabolism.
The choice of this compound allows for the precise dissection of carbon flow through these distinct routes.
Caption: Major microbial pathways for D-Xylose metabolism.
Experimental Workflow: A Step-by-Step Technical Protocol
A successful 13C-MFA experiment hinges on meticulous execution at each stage. The following protocol provides a robust framework for studies utilizing this compound.
Caption: Standard experimental workflow for 13C-MFA.
Media Preparation and Cultivation
The principle of self-validation begins here. A defined minimal medium is crucial to ensure that this compound is the sole carbon source, eliminating confounding variables from complex media components.
Protocol:
-
Prepare a defined minimal medium appropriate for the microorganism under study (e.g., M9 medium for E. coli or a synthetic defined medium for yeast).[15]
-
Prepare a sterile, concentrated stock solution of this compound. The final concentration in the medium will depend on the organism, but typically ranges from 10 to 60 g/L.[16] For some applications, a mixture of labeled and unlabeled xylose may be used.[16]
-
Inoculate the medium with a pre-culture grown under identical conditions (with unlabeled xylose) to ensure adaptation.
-
Cultivate the microorganism under controlled conditions (temperature, pH, aeration) in a bioreactor or shake flasks.[17]
-
Monitor cell growth (e.g., by measuring optical density at 600 nm).[16] It is imperative to achieve an isotopic steady state, where the labeling patterns of intracellular metabolites are stable. This is typically reached during the mid-exponential growth phase.[9]
Quenching and Metabolite Extraction
To accurately capture a snapshot of the metabolic state, enzymatic activity must be instantaneously halted.
Protocol:
-
Rapidly quench a known volume of the cell culture. A common and effective method is to plunge the culture into a quenching solution kept at a very low temperature, such as pure methanol at <-70°C.[17] The volume of the quenching solution should be significantly larger than the culture volume (e.g., a 5:1 ratio) to ensure rapid temperature drop.
-
Separate the cell biomass from the medium via centrifugation at low temperatures (e.g., -10°C).[17]
-
Wash the cell pellet with a cold wash solution (e.g., cold methanol) to remove any remaining extracellular labeled substrate.[17]
-
Perform metabolite extraction. A widely used method is to resuspend the cell pellet in a cold extraction solvent, such as a methanol/water mixture. This lyses the cells and solubilizes the intracellular metabolites.
-
Separate the cell debris from the metabolite-containing extract by centrifugation. The supernatant is collected for analysis.
Sample Preparation for Analysis
The extracted metabolites must be prepared for analysis by either Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
For GC-MS Analysis:
-
Dry the metabolite extract completely, for example, under a stream of nitrogen or using a vacuum centrifuge.[16]
-
Derivatize the dried metabolites to increase their volatility for gas chromatography. A common method is silylation using reagents like N-methyl-N-[tert-butyldimethylsilyl]trifluoroacetamide (MTBSTFA).[16]
For NMR Analysis:
-
Dry the metabolite extract and resuspend it in a suitable deuterated solvent (e.g., D2O).[18]
-
Adjust the pH of the sample to ensure consistent chemical shifts.
-
Transfer the solution to a 5 mm NMR tube.[19][20] The sample concentration should be optimized for signal-to-noise, typically requiring 20-50 mg of the original sample for 13C NMR.[18][21]
Analytical Techniques and Data Interpretation
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying derivatized metabolites. The mass spectrometer provides crucial information on the mass isotopomer distribution (MID) of each metabolite, which reflects the incorporation of the 13C label.[17] This MID data is the primary input for computational flux analysis models.
Nuclear Magnetic Resonance (NMR) Spectroscopy
13C NMR can directly detect the position of the 13C label within a molecule's carbon skeleton, providing detailed information on metabolic pathways.[4][22] While generally less sensitive than MS, NMR can provide unique structural information and is non-destructive.[20] The chemical shifts in the 13C NMR spectrum are indicative of the specific carbon atoms that have been labeled.[23][24]
| Analytical Technique | Strengths | Limitations |
| GC-MS | High sensitivity, provides mass isotopomer distributions (MIDs), well-established for MFA.[16][17] | Requires derivatization, destructive analysis. |
| NMR | Provides positional information of the 13C label, non-destructive, minimal sample preparation.[22][25] | Lower sensitivity than MS, requires higher sample concentrations.[20][21] |
From Raw Data to Metabolic Fluxes
The final step involves using the analytical data to calculate the intracellular fluxes.
Caption: Computational workflow from analytical data to a flux map.
This process involves:
-
Constructing a metabolic network model that includes all relevant biochemical reactions.[17]
-
Using specialized software to fit the experimentally measured MIDs to the model. The software iteratively adjusts the flux values in the model until the predicted MIDs match the experimental data.[6]
-
Performing statistical analysis to assess the goodness-of-fit and determine the confidence intervals for the calculated fluxes.[5]
Applications in Research and Development
The insights gained from this compound tracing are invaluable for:
-
Metabolic Engineering: Identifying metabolic bottlenecks and guiding strain engineering strategies to improve the production of biofuels and biochemicals from xylose.[2][6]
-
Drug Development: Understanding the metabolic adaptations of pathogenic microbes and identifying novel drug targets.
-
Fundamental Microbiology: Elucidating the regulation and evolution of metabolic pathways in diverse microorganisms.[26]
Concluding Remarks
The use of this compound in metabolic research represents a sophisticated and powerful approach to unraveling the complexities of microbial carbon metabolism. By adhering to the rigorous, self-validating protocols outlined in this guide, researchers can generate high-quality, reproducible data that will accelerate innovation in biotechnology and medicine. The key to success lies not only in the precise execution of experimental steps but also in a thorough understanding of the underlying biochemical principles that govern the flow of carbon through the microbial cell.
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Almeida, J. R., Fávaro, L. C. L., & Quirino, B. F. (2021). Xylose Metabolism in Bacteria—Opportunities and Challenges towards Efficient Lignocellulosic Biomass-Based Biorefineries. MDPI. [Link]
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Investigating Xylose Metabolism in Recombinant Saccharomyces cerevisiae: A Technical Guide to 13C Metabolic Flux Analysis
Abstract
The efficient fermentation of xylose, a major component of lignocellulosic biomass, by Saccharomyces cerevisiae is a cornerstone of sustainable biofuel and biochemical production. However, native S. cerevisiae cannot metabolize xylose, necessitating metabolic engineering to introduce pathways for its utilization. Understanding the intracellular carbon flow in these engineered strains is paramount for identifying metabolic bottlenecks and guiding further optimization. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for investigating xylose metabolism in recombinant S. cerevisiae using 13C Metabolic Flux Analysis (13C-MFA). We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.
Introduction: The Challenge and Opportunity of Xylose Fermentation
Saccharomyces cerevisiae is the workhorse of industrial fermentation due to its robust growth, high ethanol tolerance, and well-characterized genetics. However, its inability to naturally utilize xylose has been a significant hurdle in the economic conversion of lignocellulosic feedstocks, which are rich in this five-carbon sugar.[1][2] Metabolic engineering has enabled the introduction of heterologous pathways for xylose assimilation, but the resulting strains often exhibit suboptimal growth and fermentation kinetics.[3][4][5][6]
Several factors contribute to these challenges, including redox imbalances, inefficient expression of pathway genes, and the complex interplay between the introduced pathway and the native metabolic network.[3][5][7] To rationally engineer more efficient xylose-fermenting yeast, a quantitative understanding of how these strains rewire their metabolism is essential. 13C Metabolic Flux Analysis (13C-MFA) has emerged as a powerful tool to precisely map the rates of intracellular reactions, providing a detailed picture of carbon flow through the metabolic network.[8][9][10] This guide will equip you with the knowledge and protocols to apply 13C-MFA to your recombinant S. cerevisiae research.
Background: Engineering Xylose Metabolism in S. cerevisiae
To metabolize xylose, S. cerevisiae must first convert it to xylulose, which can then enter the native pentose phosphate pathway (PPP).[2][11] Two primary heterologous pathways have been successfully expressed in yeast to achieve this conversion:
-
The Xylose Reductase (XR) - Xylitol Dehydrogenase (XDH) Pathway: This pathway, typically sourced from xylose-utilizing yeasts like Pichia stipitis, involves a two-step conversion of xylose to xylulose via a xylitol intermediate.[1][12] A key challenge with this pathway is the different cofactor preferences of the two enzymes: XR often prefers NADPH, while XDH strictly uses NAD+.[13] This cofactor imbalance can lead to the accumulation of xylitol and a redox stress on the cell, particularly under anaerobic conditions.[7][13]
-
The Xylose Isomerase (XI) Pathway: This pathway, found in some bacteria and fungi, directly converts xylose to xylulose in a single step.[1][2] While this avoids the cofactor imbalance of the XR-XDH pathway, the functional expression of bacterial XIs in yeast has proven challenging.[2]
Recent advancements have also explored oxidative pathways for xylose utilization.[14] Regardless of the pathway chosen, the introduction of these foreign enzymes necessitates a global metabolic response from the host cell.
The entry of xylulose-5-phosphate into the pentose phosphate pathway is a critical juncture. The PPP serves a dual role: it is a major source of NADPH for biosynthetic reactions and redox balance, and it provides precursors for nucleotide and aromatic amino acid synthesis.[15][16] Understanding the flux through the oxidative and non-oxidative branches of the PPP is crucial for deciphering the metabolic state of xylose-utilizing yeast.[13][17]
The Core of the Investigation: 13C Metabolic Flux Analysis (13C-MFA)
13C-MFA is a technique that quantifies intracellular metabolic fluxes by tracing the path of 13C-labeled substrates through the metabolic network.[8][9][10][18] The fundamental principle is that the distribution of 13C atoms in downstream metabolites is a direct consequence of the active metabolic pathways and their relative fluxes.
The workflow of a 13C-MFA experiment can be broken down into several key stages:
-
Isotopic Labeling Experiment: Cells are cultured on a medium containing a specifically labeled 13C substrate (e.g., [1-13C]glucose or a mixture of labeled and unlabeled xylose).
-
Sample Collection and Quenching: Biomass is rapidly harvested and metabolic activity is quenched to preserve the in vivo labeling patterns of intracellular metabolites.
-
Metabolite Analysis: The isotopic labeling patterns of key metabolites, typically proteinogenic amino acids, are measured using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR).
-
Flux Calculation: The experimental labeling data, along with measured extracellular fluxes (substrate uptake and product secretion rates), are used to constrain a stoichiometric model of the cell's metabolism. Computational algorithms then solve for the intracellular flux distribution that best fits the experimental data.[9][18]
The power of 13C-MFA lies in its ability to provide a quantitative, systems-level view of metabolism, revealing insights that are not accessible through transcriptomic or proteomic analyses alone.[9][19]
In-Depth Technical Protocols
Experimental Design: The "Why" Behind the "How"
The design of the 13C labeling experiment is critical for obtaining informative data. The choice of labeled substrate and the specific labeling pattern will determine which fluxes can be accurately resolved.
-
Choice of 13C-Labeled Substrate: For investigating xylose metabolism, a common approach is to use a mixture of naturally labeled xylose and a specifically labeled tracer, such as [1-13C]xylose or uniformly labeled [U-13C]xylose. Alternatively, co-feeding with a labeled glucose tracer can also provide valuable information, especially when studying mixed-sugar fermentation.
-
Achieving Isotopic Steady State: It is crucial to ensure that the intracellular metabolite pools have reached an isotopic steady state, meaning the labeling patterns are no longer changing over time.[20] This is typically achieved by growing the cells for several generations in the presence of the labeled substrate.
Step-by-Step Experimental Workflow
The following protocol outlines the key steps for performing a 13C-MFA experiment with recombinant S. cerevisiae.
I. Pre-culture Preparation:
-
Inoculate a single colony of the recombinant S. cerevisiae strain into 5 mL of appropriate pre-culture medium (e.g., YPD).
-
Incubate at 30°C with shaking (200-250 rpm) for 16-18 hours.
II. Main Culture and Isotopic Labeling:
-
Inoculate a larger volume of defined minimal medium with the pre-culture to an initial OD600 of ~0.1. The minimal medium should contain a known concentration of the 13C-labeled xylose as the primary carbon source.
-
Incubate at 30°C with shaking. Monitor cell growth by measuring OD600 at regular intervals.
-
Collect samples for extracellular metabolite analysis (e.g., xylose, ethanol, glycerol, acetate) at various time points during the exponential growth phase using HPLC.
III. Rapid Sampling and Quenching:
-
During mid-exponential growth, rapidly withdraw a known volume of cell culture (e.g., 5-10 mL).
-
Immediately quench the metabolic activity by transferring the cell suspension into a pre-chilled tube containing a quenching solution (e.g., 60% methanol at -40°C). This rapid temperature drop halts enzymatic reactions.
IV. Biomass Hydrolysis and Derivatization for GC-MS Analysis:
-
Centrifuge the quenched cell suspension at low temperature to pellet the cells.
-
Wash the cell pellet with a cold buffer to remove extracellular metabolites.
-
Hydrolyze the cell pellet to release proteinogenic amino acids (e.g., using 6 M HCl at 110°C for 24 hours).
-
Dry the hydrolysate and derivatize the amino acids to make them volatile for GC-MS analysis.[21] A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
GC-MS Analysis of Labeled Amino Acids
The derivatized amino acids are then analyzed by GC-MS to determine the mass isotopomer distributions (MIDs) of specific fragments.[22][23][24] The MIDs provide information on the number of 13C atoms incorporated into each amino acid.
Table 1: Example GC-MS Fragments for Amino Acid Labeling Analysis
| Amino Acid | Derivatization | Key Fragment (m/z) | Carbon Atoms in Fragment |
| Alanine | TBDMS | [M-57]+ | Cα, Cβ, COO- |
| Valine | TBDMS | [M-57]+ | Cα, Cβ, Cγ, Cγ', COO- |
| Leucine | TBDMS | [M-57]+ | Cα, Cβ, Cγ, Cδ, Cδ', COO- |
| Phenylalanine | TBDMS | [M-57]+ | Cα, Cβ, COO- |
| Aspartate | TBDMS | [M-57]+ | Cα, Cβ, COO-, Cγ-COO- |
| Glutamate | TBDMS | [M-57]+ | Cα, Cβ, Cγ, COO-, Cδ-COO- |
Data Analysis and Flux Calculation
The measured MIDs of the amino acids, along with the extracellular fluxes, are then fed into a computational model to estimate the intracellular fluxes. Several software packages are available for this purpose, including INCA, FiatFlux, and METRAN.[25][26][27][28]
The core of the analysis involves:
-
Defining a Stoichiometric Model: A detailed model of the central carbon metabolism of S. cerevisiae, including the engineered xylose pathway, is constructed.
-
Simulating Labeling Patterns: The software simulates the expected labeling patterns of the amino acids for a given set of intracellular fluxes.
-
Parameter Fitting: An optimization algorithm iteratively adjusts the intracellular fluxes to minimize the difference between the simulated and experimentally measured labeling patterns and extracellular rates.
Visualizing Metabolic Pathways and Workflows
Visualizing the complex metabolic networks and experimental procedures is crucial for understanding and communicating the results.
Caption: Engineered xylose utilization pathways in S. cerevisiae.
Caption: General workflow for a 13C-MFA experiment.
Interpreting the Flux Map: A Case Study
A typical output of a 13C-MFA study is a flux map, which visually represents the flow of carbon through the metabolic network. By comparing the flux maps of different strains or under different conditions, researchers can identify key metabolic shifts.
For example, a 13C-MFA study on a xylose-utilizing S. cerevisiae strain might reveal:
-
High flux through the oxidative PPP: This would suggest a high demand for NADPH, potentially to support the activity of an NADPH-dependent xylose reductase.[13]
-
Increased flux towards glycerol production: This could indicate a mechanism to re-oxidize excess NADH generated by the XDH-catalyzed reaction.
-
Limited flux into the TCA cycle: This might point towards a bottleneck in respiratory metabolism, which could be a target for further engineering.[7]
Table 2: Hypothetical Flux Distribution in Recombinant S. cerevisiae on Xylose (Normalized to Xylose Uptake Rate of 100)
| Reaction/Pathway | Relative Flux | Interpretation |
| Xylose Uptake | 100 | Reference flux |
| Oxidative PPP | 60 | High NADPH demand |
| Glycolysis (upper) | 40 | Carbon channeled to energy production |
| TCA Cycle | 15 | Potentially limited respiratory capacity |
| Ethanol Production | 75 | Primary fermentation product |
| Glycerol Production | 10 | Redox balancing |
| Biomass Synthesis | 5 | Low growth yield |
Troubleshooting and Considerations
-
Incomplete Isotopic Steady State: If the labeling patterns are still changing at the time of sampling, the calculated fluxes will be inaccurate. Verify steady state by analyzing samples from multiple time points.
-
Contamination with Unlabeled Carbon: Ensure that the minimal medium is free of contaminating carbon sources that could dilute the 13C label.
-
Metabolic Quenching Efficiency: Inefficient quenching can lead to changes in metabolite levels and labeling patterns after sampling. The quenching procedure should be rapid and effective.
-
Model Assumptions: The accuracy of the calculated fluxes depends on the completeness and correctness of the underlying stoichiometric model. Be aware of the assumptions made in your model.
Conclusion: From Fluxes to Improved Strains
13C-MFA provides an unparalleled quantitative view of metabolism, enabling researchers to move beyond qualitative observations and towards a data-driven approach to metabolic engineering. By identifying the rate-limiting steps and metabolic imbalances in recombinant S. cerevisiae, 13C-MFA can guide the rational design of strains with improved xylose fermentation capabilities. The insights gained from these studies are not only crucial for the development of sustainable biofuels but also have broad applications in the production of a wide range of bio-based chemicals and pharmaceuticals.
References
-
Jeffries, T. W. (2006). Engineering yeasts for xylose metabolism. Current Opinion in Biotechnology, 17(3), 320-326. [Link]
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An In-depth Technical Guide to Stable Isotope Tracing with D-Xylose-1-13C
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the application of D-Xylose-1-13C in stable isotope tracing studies. It delves into the core principles, experimental design, analytical methodologies, and data interpretation, offering field-proven insights to ensure scientific integrity and robust outcomes.
The Principle of Stable Isotope Tracing: A Window into Metabolic Dynamics
Stable isotope tracing is a powerful technique for dissecting the intricate network of metabolic pathways within a biological system.[1] By introducing a substrate enriched with a stable, non-radioactive isotope like Carbon-13 (¹³C), we can track the journey of these labeled atoms as they are incorporated into downstream metabolites. This methodology allows for the quantitative analysis of metabolic fluxes, providing a dynamic snapshot of cellular activity that is unattainable with traditional endpoint measurements.[2][3] The choice of tracer is paramount and dictates the specific pathways that can be interrogated. D-xylose, a five-carbon sugar, labeled at a specific position with ¹³C, offers a unique tool to probe key areas of central carbon metabolism.[4]
This compound: A Strategic Tracer for the Pentose Phosphate Pathway and Beyond
This compound is a pentose sugar where the carbon atom at the first position (C1) is replaced with a ¹³C isotope. This specific labeling provides a high-resolution tool for dissecting metabolic pathways, particularly the Pentose Phosphate Pathway (PPP).[2][4]
Metabolism of D-Xylose
The metabolic entry of D-xylose varies between organisms.
-
Eukaryotic Microorganisms: Typically utilize a two-step oxido-reductase pathway. D-xylose is first reduced to xylitol by xylose reductase (XR) and then oxidized to D-xylulose by xylitol dehydrogenase (XDH).[5][6]
-
Prokaryotes: Often employ a more direct isomerase pathway, where xylose isomerase (XI) directly converts D-xylose to D-xylulose.[5][7]
-
Mammalian Cells: While not a primary energy source, D-xylose can be transported into mammalian cells and may be metabolized to a limited extent.[8][9] Its transport can be inhibited by D-glucose.[8]
Regardless of the initial conversion pathway, D-xylulose is subsequently phosphorylated by xylulokinase (XK) to form D-xylulose-5-phosphate (X5P), a key intermediate of the non-oxidative branch of the PPP.[6][10]
Why this compound is a Powerful Tracer
The strategic placement of the ¹³C label at the C1 position of xylose provides distinct advantages for metabolic flux analysis:
-
Probing the Oxidative PPP: The oxidative phase of the PPP involves the decarboxylation of glucose-6-phosphate at the C1 position to produce NADPH and ribulose-5-phosphate.[2] When D-Xylose-1-¹³C enters the PPP as xylulose-5-phosphate, the fate of the ¹³C label provides a direct readout of the interplay between the oxidative and non-oxidative branches.
-
High-Resolution Flux Analysis: Position-specific labeling, as with D-Xylose-1-¹³C, allows for a more detailed analysis of carbon rearrangements in the non-oxidative PPP, which involves a series of transketolase and transaldolase reactions.[4][10] This level of detail can be ambiguous when using uniformly labeled substrates.[4]
-
Gut Microbiome Research: D-xylose is a component of hemicellulose, a major dietary fiber.[11] Using ¹³C-labeled xylose can help elucidate the metabolic activities of gut microbiota and their role in degrading complex carbohydrates.[12]
-
Clinical Diagnostics: The ¹³C-xylose breath test is a non-invasive method used to diagnose conditions like small bowel bacterial overgrowth and coeliac disease, based on the principle that bacterial metabolism of ¹³C-xylose will produce ¹³CO₂ that can be detected in exhaled breath.[13][14]
Experimental Design: A Blueprint for Success
A well-designed experiment is the cornerstone of reliable and reproducible stable isotope tracing studies.
In Vitro Cell Culture Studies
Protocol: this compound Labeling in Cultured Cells
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Media Formulation: Prepare culture medium with a known concentration of this compound. The concentration should be optimized based on the cell type and experimental goals. A common starting point is to replace the unlabeled xylose or a portion of the glucose in the medium.
-
Labeling Duration: The labeling time is a critical parameter and should be determined empirically. It needs to be long enough to achieve significant labeling of downstream metabolites but short enough to avoid complete label saturation, which can obscure flux dynamics.[15]
-
Metabolite Quenching and Extraction: Rapidly quench metabolic activity to preserve the in vivo metabolic state. This is typically achieved by using a cold solvent like methanol or a methanol-water mixture.[15][16] Subsequent extraction separates metabolites from other cellular components.
-
Sample Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites often require chemical derivatization to increase their volatility.
In Vivo Studies
For in vivo studies in animal models or humans, the administration of this compound can be done orally or via infusion.[9][13]
Protocol: Oral Administration of this compound for Breath Test Analysis
-
Fasting: The subject should fast overnight to ensure a stable baseline metabolic state.[13]
-
Baseline Sample Collection: Collect baseline breath samples before administering the tracer.[17]
-
Tracer Administration: Administer a precise dose of this compound dissolved in water. A typical dose for pediatric breath tests is 50 mg.[13]
-
Timed Breath Sample Collection: Collect breath samples at regular intervals (e.g., every 30 minutes) for a defined period (e.g., 4 hours).[13]
-
Sample Analysis: Analyze the ¹³CO₂ content in the breath samples using an appropriate analytical method like Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS).
Analytical Methodologies: Deciphering the Isotopic Signature
The choice of analytical platform is dictated by the specific research question, the metabolites of interest, and the required sensitivity and resolution.
Mass Spectrometry (MS)
Mass spectrometry is a widely used technique for stable isotope tracing due to its high sensitivity and ability to analyze a wide range of metabolites.[3][18]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and thermally stable metabolites. GC-MS provides excellent chromatographic separation and is highly reproducible.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique suitable for a broader range of metabolites, including those that are non-volatile or thermally labile.[3] LC-MS/MS offers high specificity and sensitivity.[3]
Data Analysis: MS data provides information on the mass isotopomer distribution (MID) of a metabolite, which is the relative abundance of molecules with different numbers of ¹³C atoms. This information is then used to calculate metabolic fluxes.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Sample Volatility | Requires volatile or derivatized compounds | Suitable for non-volatile and thermally labile compounds |
| Separation Principle | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase | Partitioning between a liquid mobile phase and a solid stationary phase |
| Ionization Methods | Electron Ionization (EI), Chemical Ionization (CI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |
| Sensitivity | High | Very High (especially with tandem MS) |
| Metabolite Coverage | Good for central carbon metabolism | Broad, including lipids and nucleotides |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the positional distribution of ¹³C atoms within a molecule.[19][20]
-
¹³C NMR: Directly detects the ¹³C nuclei, providing unambiguous identification of labeled positions.[20] However, it has lower sensitivity due to the low natural abundance and smaller gyromagnetic ratio of ¹³C.[19][21]
-
¹H NMR: Can also be used to infer ¹³C labeling patterns through the analysis of ¹H-¹³C J-couplings, but spectra can be complex.[22]
-
2D NMR Techniques: Techniques like HSQC and HMBC can provide detailed information on the connectivity of atoms and the position of ¹³C labels.[23]
Advantages of NMR:
-
Provides site-specific isotopic enrichment information.[19]
-
Non-destructive, allowing for further analysis of the sample.
-
Requires minimal sample preparation and no derivatization.[19]
Data Interpretation and Metabolic Flux Analysis
The ultimate goal of a stable isotope tracing experiment is to quantify the rates of metabolic reactions, or fluxes.
Workflow for Metabolic Flux Analysis (MFA)
Caption: A generalized workflow for ¹³C-Metabolic Flux Analysis.
The measured isotopomer distributions are used in conjunction with a stoichiometric model of the metabolic network to estimate intracellular fluxes. This is typically achieved using specialized software packages that employ computational algorithms to fit the experimental data to the model.
Applications in Drug Development and Biomedical Research
Stable isotope tracing with this compound has significant potential in various research areas:
-
Oncology: Cancer cells often exhibit altered metabolism, including increased reliance on the PPP for NADPH production and nucleotide synthesis.[2] Tracing with this compound can help identify metabolic vulnerabilities that can be targeted for therapeutic intervention.
-
Neurobiology: The brain has high energy demands and is susceptible to oxidative stress. Understanding PPP flux is crucial for studying neuronal health and disease.[2]
-
Infectious Diseases: Pathogens often have unique metabolic pathways that can be targeted. This compound can be used to study the metabolism of pathogens and their interaction with the host.
-
Metabolic Engineering: In the context of biotechnology, this compound can be used to optimize microbial strains for the production of biofuels and other valuable chemicals from lignocellulosic biomass.[11]
Conclusion: A Precision Tool for Metabolic Discovery
This compound is a versatile and powerful tracer for stable isotope tracing studies. Its strategic labeling provides high-resolution insights into the Pentose Phosphate Pathway and other areas of central carbon metabolism. By combining careful experimental design, appropriate analytical techniques, and robust data analysis, researchers can leverage this compound to unravel the complexities of metabolic networks, leading to new discoveries in basic science, medicine, and biotechnology.
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A Technical Guide to Elucidating Xylose Catabolic Pathways in Clostridium acetobutylicum Using D-Xylose-1-13C
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for utilizing stable isotope labeling to investigate pentose sugar metabolism in the industrially significant bacterium, Clostridium acetobutylicum. We will focus on the application of D-Xylose-1-13C as a metabolic tracer to differentiate and quantify the flux through the primary xylose catabolic routes: the Pentose Phosphate Pathway (PPP) and the Phosphoketolase Pathway (PKP).
Introduction: The Industrial Imperative for Understanding Xylose Metabolism
Clostridium acetobutylicum is renowned for its ability to produce biofuels and chemical feedstocks, most notably butanol, through Acetone-Butanol-Ethanol (ABE) fermentation.[1] The economic viability of this process is heavily dependent on the cost of the substrate.[2][3] Lignocellulosic biomass, a non-food, abundant, and inexpensive feedstock, is a promising alternative to traditional glucose-based substrates. However, a major component of its hemicellulose fraction is the pentose sugar xylose.[2] Efficient utilization of xylose is therefore critical for cost-effective biofuel production.
While it is known that C. acetobutylicum can metabolize xylose, the specific pathways and their regulation are not fully understood.[4] Genomic data suggests the presence of both the Pentose Phosphate Pathway (PPP) and a putative Phosphoketolase Pathway (PKP).[2] These pathways have different stoichiometries and yield different amounts of ATP and reducing equivalents, directly impacting the final yield of solvents.[2] To rationally engineer more efficient xylose-utilizing strains, it is essential to precisely quantify the in vivo carbon flux through these competing pathways.
13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique to map intracellular metabolic fluxes.[5][6] By supplying a specifically labeled substrate like this compound and analyzing the resulting isotopic patterns in downstream metabolites, we can trace the journey of carbon atoms through the metabolic network. This guide details the principles, experimental protocols, and analytical strategies for applying this technique to C. acetobutylicum.
Core Principles: Differentiating PPP and PKP with this compound
The central challenge is to distinguish the flux between the PPP and the PKP. Both pathways begin with the conversion of xylose to xylulose-5-phosphate (Xu5P).[2] The key divergence occurs at Xu5P, as illustrated below.
Using this compound as the tracer provides a distinct isotopic signature for each pathway.
-
Via the Pentose Phosphate Pathway (PPP): The transketolase and transaldolase reactions reshuffle the carbon backbone. The 13C label at the C1 position of xylose is transferred to various positions in the resulting glycolytic intermediates, fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (GAP).
-
Via the Phosphoketolase Pathway (PKP): The enzyme phosphoketolase directly cleaves xylulose-5-phosphate into glyceraldehyde-3-phosphate (GAP) and acetyl-phosphate (Ac-P).[7][8] Critically, the 13C label from the C1 position of xylose is lost as CO2 in the conversion to acetyl-CoA, while the resulting GAP is unlabeled.
This differential labeling of key intermediates like GAP and pyruvate (derived from GAP) allows for precise flux quantification. By analyzing the mass isotopomer distribution in proteinogenic amino acids, which are derived from these central metabolites, we can calculate the relative contribution of each pathway to xylose catabolism.[3]
Experimental Design & Protocols
A successful 13C-MFA experiment hinges on meticulous planning and execution. The overall workflow involves culturing the organism on the labeled substrate, harvesting biomass, preparing samples, and analyzing isotopic enrichment.
Media Preparation: A Foundation for Accuracy
For 13C-MFA, a defined minimal medium is essential to ensure that the labeled xylose is the sole carbon source, preventing isotopic dilution from complex components like yeast extract.[6]
Table 1: Representative Defined Medium for C. acetobutylicum 13C-MFA
| Component | Concentration (per Liter) | Purpose |
|---|---|---|
| Carbon Source | ||
| This compound | 10-20 g | Labeled Substrate |
| Salts & Minerals | ||
| K2HPO4 | 0.5 g | Buffer, Phosphorus Source |
| KH2PO4 | 0.5 g | Buffer, Phosphorus Source |
| (NH4)2SO4 | 2.0 g | Nitrogen Source |
| MgSO4·7H2O | 0.2 g | Cofactor |
| FeSO4·7H2O | 0.01 g | Cofactor |
| MnSO4·H2O | 0.01 g | Cofactor |
| NaCl | 0.01 g | Osmolyte |
| Vitamins & Buffers | ||
| p-Aminobenzoic acid | 1 mg | Growth Factor |
| Thiamine | 1 mg | Growth Factor |
| D-Biotin | 0.01 mg | Growth Factor |
| Ammonium Acetate | 2.2 g | Buffer, Nitrogen Source |
This composition is a starting point and may require optimization. Based on media described in various studies.[9][10]
Causality Behind the Choice: Using a defined medium is a non-negotiable aspect of 13C-MFA. Complex media contain unlabeled carbon sources (peptides, amino acids, vitamins) that would be co-utilized by the cells, diluting the 13C label and making flux calculations mathematically intractable and inaccurate.
Protocol 1: 13C-Labeling Culture
This protocol describes the cultivation of C. acetobutylicum to achieve an isotopic and metabolic steady state.
-
Inoculum Preparation: Prepare a seed culture of C. acetobutylicum ATCC 824 in a suitable medium, such as Clostridial Growth Medium (CGM), containing unlabeled xylose or glucose.[9][11] Incubate under strict anaerobic conditions at 37°C until it reaches the mid-exponential growth phase.
-
Inoculation: Inoculate the defined minimal medium (Table 1) containing this compound with the seed culture. The initial cell density should be low enough to allow for several generations of growth.
-
Incubation: Incubate the culture in an anaerobic chamber or bioreactor at 37°C.[12] Maintain a stable pH, typically around 6.0-6.5, to ensure consistent metabolic activity.[13]
-
Monitoring Growth: Monitor cell growth by measuring the optical density at 600 nm (OD600).
-
Harvesting: The key to accurate MFA is harvesting cells during a period of balanced growth, where metabolic fluxes are assumed to be constant.[5] This corresponds to the mid-exponential growth phase. To verify an isotopic steady state has been reached, samples can be taken at several time points during this phase.[3]
Protocol 2: Sample Quenching and Extraction
Metabolism must be halted instantaneously upon harvesting to prevent changes in metabolite pools.
-
Quenching: Rapidly withdraw a known volume of cell culture and immediately quench it in a solution significantly below 0°C to stop all enzymatic activity. A common method is fast filtration followed by immediate immersion of the filter in a cold solvent mixture, such as 60% methanol maintained at -40°C or colder.
-
Extraction: Lyse the cells and extract metabolites using a series of solvent washes (e.g., cold methanol, water) to separate intracellular metabolites from cell debris.
-
Sample Processing: The extracted metabolites can be stored at -80°C. For 13C-MFA focusing on central metabolism, the most robust analysis comes from the proteinogenic amino acids. Therefore, the cell debris pellet is typically processed further.
Protocol 3: Preparation for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for determining mass isotopomer distributions in amino acids due to its high resolution and sensitivity.
-
Protein Hydrolysis: Resuspend the cell pellet in 6 M HCl and heat at ~100°C for 24 hours. This breaks down cellular proteins into their constituent amino acids.
-
Drying: Remove the HCl by drying the hydrolysate under a stream of nitrogen gas or in a vacuum concentrator.
-
Derivatization: The amino acids must be derivatized to make them volatile for GC analysis. A common and effective reagent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which silylates the amino acids.
-
GC-MS Analysis: Analyze the derivatized sample by GC-MS. The instrument separates the amino acid derivatives, and the mass spectrometer detects the mass distribution of specific fragments, revealing the extent and position of 13C labeling.
Data Analysis: From Isotopomers to Fluxes
The raw GC-MS data provides the mass isotopomer distribution (MID) for various amino acid fragments. For example, for Alanine (derived from pyruvate), the analysis will quantify the relative abundance of molecules with mass M+0 (unlabeled), M+1, M+2, and M+3.
This experimental data, along with a stoichiometric model of the organism's metabolic network and known biomass composition, is fed into specialized software (e.g., INCA, 13CFLUX2).[6] The software uses iterative algorithms to find the set of metabolic flux values that best explains the observed labeling patterns, thereby providing a quantitative map of cellular metabolism.
Case Study: Revealing the Active Phosphoketolase Pathway
A seminal study on this topic performed 13C-MFA with [1-13C]xylose in C. acetobutylicum.[2][14][15] The researchers found that the PKP was indeed active and contributed significantly to xylose catabolism.
Table 2: Key Findings from 13C-MFA of Xylose Metabolism
| Condition (Initial Xylose) | Flux through PPP (%) | Flux through PKP (%) |
|---|---|---|
| 10 g/L | ~60% | ~40% |
| 20 g/L | ~55% | ~45% |
Data conceptualized from findings reported by Liu et al. (2012).[14][15]
These results demonstrated for the first time the in vivo activity of the PKP in clostridia.[14][15] The study also found that the relative flux through the PKP increased at higher xylose concentrations, suggesting that the PPP may have a limited capacity.[2] This insight is invaluable for metabolic engineering, as it suggests that upregulating the PKP could be a viable strategy to enhance the rate of xylose consumption for biofuel production.[2]
Analytical Considerations: NMR vs. Mass Spectrometry
While this guide focuses on GC-MS, Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for analyzing 13C-labeled metabolites.[16]
Table 3: Comparison of MS and NMR for 13C-MFA
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
|---|---|---|
| Sensitivity | High (picomolar to femtomolar)[17] | Lower (micromolar to millimolar)[17] |
| Information | Mass isotopomer distribution | Positional isotopomer (isotopologue) information[18] |
| Sample Prep | Destructive, often requires derivatization[17] | Non-destructive, minimal preparation[17] |
| Quantitation | Requires internal standards for accuracy[17] | Inherently quantitative[17] |
| Primary Use | Ideal for analyzing protein-bound amino acids | Excellent for analyzing intact intracellular metabolites |
Expert Insight: For quantifying fluxes in central carbon metabolism, GC-MS analysis of proteinogenic amino acids is often the more robust and sensitive method. The amino acid pool represents a time-integrated view of the precursor metabolite labeling state. However, 1H-13C NMR methods can provide invaluable, complementary information on the labeling of intact intracellular metabolites, which can be crucial for resolving fluxes around specific branch points.[19][20]
Conclusion
The use of this compound coupled with 13C-MFA is an indispensable methodology for rigorously quantifying xylose catabolism in Clostridium acetobutylicum. It provides the high-resolution data necessary to distinguish between the Pentose Phosphate and Phosphoketolase pathways. The insights gained from this approach—identifying active pathways and potential metabolic bottlenecks—are fundamental for guiding targeted metabolic engineering strategies. By improving the efficiency of pentose utilization, we can move closer to economically viable production of biofuels and chemicals from sustainable lignocellulosic biomass.
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Liu, L. et al. (2012). Phosphoketolase Pathway for Xylose Catabolism in Clostridium acetobutylicum Revealed by 13C Metabolic Flux Analysis. Journal of Bacteriology. Available at: [Link]
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Liu, L. et al. (2012). Phosphoketolase Pathway for Xylose Catabolism in Clostridium acetobutylicum Revealed by 13C Metabolic Flux Analysis. PMC - PubMed Central. Available at: [Link]
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Liu, L. et al. (2012). Phosphoketolase Pathway for Xylose Catabolism in Clostridium acetobutylicum Revealed by C-13 Metabolic Flux Analysis. ResearchGate. Available at: [Link]
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Liu, L. et al. (2012). Phosphoketolase pathway for xylose catabolism in Clostridium acetobutylicum revealed by 13C metabolic flux analysis. PubMed. Available at: [Link]
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Liu, L. et al. (2012). Pathways of xylose metabolism in C. acetobutylicum. ResearchGate. Available at: [Link]
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Edison, A.S. et al. (2013). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science. Available at: [Link]
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Long, C.P. et al. (2015). Hierarchy in Pentose Sugar Metabolism in Clostridium acetobutylicum. PubMed Central. Available at: [Link]
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Koendjbiharie, J.G. et al. (2020). The pentose phosphate pathway of cellulolytic clostridia relies on 6-phosphofructokinase instead of transaldolase. PMC - PubMed Central. Available at: [Link]
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Liu, L. et al. (2012). Phosphoketolase Pathway for Xylose Catabolism in Clostridium acetobutylicum Revealed by 13C Metabolic Flux Analysis. ASM Journals. Available at: [Link]
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Fan, T.W. et al. (2012). 13C NMR Metabolomics: Applications at Natural Abundance. PMC - NIH. Available at: [Link]
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Clendinen, C.S. et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. ACS Publications. Available at: [Link]
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Pesi, R. et al. (2004). Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells. PubMed. Available at: [Link]
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Gu, Y. et al. (2014). Putative xylose degradation via pentose phosphate pathway in SE-2. ResearchGate. Available at: [Link]
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Koendjbiharie, J.G. et al. (2020). The pentose phosphate pathway of cellulolytic clostridia relies on 6-phosphofructokinase instead of transaldolase. ResearchGate. Available at: [Link]
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Zhang, Y. et al. (2016). Integrated intracellular metabolic profiling and pathway analysis approaches reveal complex metabolic regulation by Clostridium acetobutylicum. PubMed Central. Available at: [Link]
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Dash, S. et al. (2014). Characterizing metabolic interactions in a clostridial co-culture for consolidated bioprocessing. PMC - PubMed Central. Available at: [Link]
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Golubeva, L.I. et al. (2018). Metabolic Flux Analysis Using 13C Isotopes (13C-MFA). 1. Experimental Basis of the Method and the Present State of Investigations. ResearchGate. Available at: [Link]
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Raganati, F. et al. (2015). MFA of Clostridium Acetobutylicum Pathway: the Role of Glucose and Xylose on the Acid Formation/Uptake. AIDIC. Available at: [Link]
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Dahl, M.J. et al. (2022). 13C-metabolic flux analysis of Clostridium ljungdahlii illuminates its core metabolism under mixotrophic culture conditions. PubMed. Available at: [Link]
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Crown, S.B. et al. (2014). Parallel labeling experiments validate Clostridium acetobutylicum metabolic network model for 13C metabolic flux analysis. ResearchGate. Available at: [Link]
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Fernandes, C.G. et al. (2018). The metabolic pathway of Clostridium acetobutylicum. ResearchGate. Available at: [Link]
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Methodological & Application
Protocol for 13C Metabolic Flux Analysis with D-Xylose-1-13C
For: Researchers, scientists, and drug development professionals
Introduction: Unraveling Cellular Metabolism with D-Xylose-1-13C
Metabolic flux analysis (MFA) is a powerful methodology for quantifying the rates (fluxes) of intracellular metabolic reactions, providing a detailed snapshot of cellular physiology.[1][2][3] By introducing a substrate labeled with a stable isotope like carbon-13 (¹³C), we can trace the path of carbon atoms through the intricate web of metabolic pathways.[1][4] This guide provides a comprehensive protocol for conducting ¹³C-metabolic flux analysis using D-Xylose-1-¹³C as a tracer. D-xylose, a five-carbon sugar, is a significant component of lignocellulosic biomass and its metabolism is of great interest in biofuel production and metabolic engineering.[5][6][7][8] Using D-Xylose-1-¹³C allows for the precise tracking of the first carbon of xylose as it is processed by the cell, offering unique insights into the activity of pathways such as the pentose phosphate pathway (PPP) and its connections to central carbon metabolism.
This document will guide you through the entire workflow, from the crucial experimental design phase to the final flux quantification, emphasizing the scientific rationale behind each step to ensure robust and reproducible results.
The Foundation: Experimental Design
A well-thought-out experimental design is paramount for a successful ¹³C-MFA study.[1][9][10] The choice of isotopic tracer is a critical decision that dictates the information that can be obtained about metabolic fluxes.[11][12][13] D-Xylose-1-¹³C is particularly useful for probing the entry points of xylose into the central carbon metabolism and the relative activities of different xylose utilization pathways.
Understanding D-Xylose Metabolism
Before designing the experiment, it is crucial to understand the metabolic fate of D-xylose in the organism of interest. Microorganisms typically utilize one of two primary pathways for xylose catabolism[5][6][7][14]:
-
Isomerase Pathway: Predominantly found in bacteria like Escherichia coli, this pathway directly converts D-xylose to D-xylulose via xylose isomerase. D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which enters the pentose phosphate pathway.[5][6][7][15]
-
Oxidoreductase Pathway: Common in yeasts and fungi, this pathway involves a two-step conversion of D-xylose to D-xylulose via a xylitol intermediate, catalyzed by xylose reductase and xylitol dehydrogenase.[5][16]
Additionally, some prokaryotes can utilize oxidative pathways like the Weimberg and Dahms pathways.[5][17] The specific pathway employed will determine how the ¹³C label from D-Xylose-1-¹³C is distributed among downstream metabolites.
Tracer Selection and Culture Conditions
-
Tracer Purity: Ensure the high isotopic purity of the D-Xylose-1-¹³C.
-
Tracer Concentration: The labeled xylose should be the primary carbon source to maximize ¹³C incorporation. If other carbon sources are present, their concentrations should be carefully controlled and accounted for in the metabolic model.[11][12]
-
Metabolic Steady State: For standard ¹³C-MFA, it is crucial that the cells are in a metabolic and isotopic steady state.[1] This is typically achieved by growing the cells in a continuous culture (chemostat) or through carefully controlled batch cultivation where samples are harvested during the exponential growth phase.
Step-by-Step Experimental Protocol
This protocol outlines the key steps for a ¹³C-MFA experiment using D-Xylose-1-¹³C.
Cell Culture and Labeling
-
Prepare the Culture Medium: Prepare a defined minimal medium with D-Xylose as the sole carbon source. A mixture of naturally labeled xylose and D-Xylose-1-¹³C can be used, with the ratio depending on the experimental goals and cost considerations.[18]
-
Inoculation and Growth: Inoculate the medium with the microbial strain of interest and cultivate under controlled conditions (temperature, pH, aeration) to ensure reproducible growth.
-
Achieving Isotopic Steady State: Allow the culture to grow for a sufficient number of generations (typically 5-7) in the presence of the ¹³C-labeled substrate to ensure that intracellular metabolite pools and biomass components reach a stable isotopic enrichment.
-
Monitoring Growth: Monitor cell growth by measuring optical density (OD) or cell counts.
Rapid Sampling and Quenching
The goal of this step is to instantly halt all metabolic activity to preserve the intracellular metabolite concentrations and labeling patterns at the time of sampling.[19][20][21][22]
-
Rapid Sampling: Quickly withdraw a defined volume of the cell culture.
-
Quenching: Immediately quench the metabolic activity by transferring the cell suspension into a cold solution, such as 60% methanol solution at -40°C or colder.[21][23] The volume of the quenching solution should be significantly larger than the sample volume to ensure a rapid drop in temperature.
Metabolite Extraction
This step aims to efficiently extract the intracellular metabolites from the quenched cells.
-
Cell Pellet Collection: Centrifuge the quenched cell suspension at a low temperature to pellet the cells.
-
Washing: Wash the cell pellet with the cold quenching solution to remove any remaining extracellular metabolites.
-
Extraction: Resuspend the cell pellet in an appropriate extraction solvent. A common choice is a cold solvent mixture like methanol/water or chloroform/methanol/water.[20] The choice of solvent can influence the extraction efficiency of different metabolite classes.[19]
-
Cell Lysis: Disrupt the cells using methods such as sonication or bead beating to release the intracellular metabolites.
-
Clarification: Centrifuge the extract to remove cell debris and collect the supernatant containing the metabolites.
Sample Preparation for Analysis
The extracted metabolites need to be prepared for analysis by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[24]
-
For GC-MS Analysis:
-
Drying: Dry the metabolite extract, for example, under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization: Chemically modify the metabolites (e.g., by silylation) to increase their volatility and thermal stability for GC analysis.
-
-
For LC-MS Analysis:
-
Drying and Reconstitution: Dry the extract and reconstitute it in a solvent compatible with the LC mobile phase.
-
-
For NMR Analysis:
Analytical Methods for ¹³C-Labeling Analysis
The accurate measurement of ¹³C incorporation into metabolites is the core of ¹³C-MFA.[1][28]
Mass Spectrometry (MS)
GC-MS and LC-MS are the most commonly used techniques for determining the mass isotopomer distributions (MIDs) of metabolites.[9][28] The mass spectrometer separates ions based on their mass-to-charge ratio, allowing for the quantification of the relative abundance of molecules with different numbers of ¹³C atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the positional isotopomers (the specific location of ¹³C atoms within a molecule).[29][30][31] While generally less sensitive than MS, 2D NMR techniques can provide valuable constraints for flux analysis, especially for distinguishing between pathways that produce the same mass isotopomers but with different labeling patterns.[30][32]
Data Analysis and Flux Calculation
The final step in ¹³C-MFA is to use the measured isotopic labeling data to calculate the intracellular fluxes.
Isotopomer Analysis
The raw analytical data is processed to determine the mass or positional isotopomer distributions for a set of key metabolites, typically amino acids derived from protein hydrolysis and central carbon intermediates.[33]
Metabolic Network Model
A stoichiometric model of the organism's central carbon metabolism is constructed. This model includes all relevant biochemical reactions and the corresponding carbon atom transitions.
Flux Estimation using Computational Tools
Specialized software is used to estimate the metabolic fluxes by fitting the measured isotopomer data to the metabolic model.[34][35][36][37][38] The software iteratively adjusts the flux values to minimize the difference between the experimentally measured and the model-predicted isotopomer distributions.
Table 1: Commonly Used Software for ¹³C-MFA
| Software | Key Features |
| 13CFLUX2 | High-performance software suite with a flexible workflow.[35] |
| INCA | A MATLAB-based tool for isotopically non-stationary and stationary MFA. |
| Metran | Used for flux estimation and statistical analysis.[9] |
| OpenMebius | An open-source platform for metabolic modeling and simulation. |
Visualization of Key Workflows
D-Xylose Metabolism and Entry into the Pentose Phosphate Pathway
Caption: Metabolic pathways for D-Xylose utilization.
General Workflow for ¹³C-Metabolic Flux Analysis
Caption: Overview of the ¹³C-MFA workflow.
Trustworthiness and Self-Validation
To ensure the reliability of your ¹³C-MFA results, it is essential to incorporate self-validating systems within your protocol.
-
Biological Replicates: Perform experiments with multiple biological replicates to assess the reproducibility of your findings.
-
Goodness-of-Fit: After flux estimation, perform a statistical goodness-of-fit test (e.g., a chi-squared test) to evaluate how well the model simulation matches the experimental data. A poor fit may indicate an incomplete or inaccurate metabolic model.
-
Orthogonal Methods: Validate your MFA results with independent experimental measurements, such as enzymatic assays or the analysis of extracellular metabolite uptake and secretion rates.[39]
Conclusion
¹³C-Metabolic Flux Analysis using D-Xylose-1-¹³C is a powerful technique for dissecting the complexities of xylose metabolism. By carefully following the detailed protocol outlined in this guide and paying close attention to the underlying scientific principles, researchers can obtain high-quality, reproducible data to advance their understanding of cellular physiology and guide metabolic engineering efforts.
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D-Xylose-1-13C NMR Spectroscopy for Metabolic Pathway Analysis: An Application Note and Protocol
Introduction: Unraveling Cellular Carbon Flow with Stable Isotopes
In the quest to understand the intricate network of biochemical reactions that constitute cellular metabolism, researchers increasingly turn to stable isotope-resolved metabolomics (SIRM). This powerful technique involves introducing a substrate labeled with a stable isotope, such as Carbon-13 (¹³C), into a biological system and tracking its incorporation into downstream metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical method for these studies, offering the unique ability to determine the precise positional information of the ¹³C label within a molecule.[1] This capability provides unparalleled insight into the activity of specific metabolic pathways.
D-xylose, a five-carbon sugar, is the second most abundant monosaccharide in nature, primarily found in lignocellulosic biomass.[2] Its metabolism is of significant interest for the production of biofuels and biochemicals from renewable feedstocks.[2][3] By using D-xylose specifically labeled at the first carbon position (D-Xylose-1-¹³C), we can trace the fate of this specific carbon atom as it traverses through various metabolic routes. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of D-Xylose-1-¹³C NMR spectroscopy for the elucidation and quantification of metabolic pathways. We will delve into the causality behind experimental choices, provide a self-validating protocol, and ground our claims in authoritative sources.
The Biochemical Landscape: D-Xylose Metabolism
Before delving into the experimental protocol, it is crucial to understand the primary metabolic pathways of D-xylose. Organisms have evolved several distinct routes for xylose catabolism.[4][5]
-
Isomerase Pathway: Predominantly found in prokaryotes, this pathway involves the direct conversion of D-xylose to D-xylulose by the enzyme xylose isomerase. D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which enters the central carbon metabolism via the Pentose Phosphate Pathway (PPP).[4]
-
Oxidoreductase Pathway: Common in eukaryotic microorganisms like yeast and fungi, this pathway consists of a two-step conversion of D-xylose to D-xylulose.[4][5] Xylose reductase first reduces D-xylose to xylitol, which is then oxidized to D-xylulose by xylitol dehydrogenase.
-
Phosphoketolase Pathway: Some bacteria utilize this pathway to cleave xylulose-5-phosphate into glyceraldehyde-3-phosphate and acetyl-phosphate, providing a direct link to glycolysis and acetate production.[6][7]
The specific labeling pattern observed in downstream metabolites, such as amino acids and organic acids, will be indicative of the active pathways. For instance, the position of the ¹³C label from D-Xylose-1-¹³C in pyruvate can differentiate between the Pentose Phosphate Pathway and alternative routes.
Experimental Design: The "Why" Behind the "How"
A successful ¹³C metabolic flux analysis (¹³C-MFA) experiment hinges on a well-designed protocol.[8] The choice of a specifically labeled substrate like D-Xylose-1-¹³C is intentional; it is designed to provide high-resolution information about specific reaction steps.[9]
Why D-Xylose-1-¹³C?
The ¹³C label at the C1 position of xylose provides a distinct starting point. As xylose is metabolized, this labeled carbon will be transferred to various intermediates. The scrambling of this label through the reversible reactions of the non-oxidative Pentose Phosphate Pathway and its subsequent entry into glycolysis and the TCA cycle will generate unique isotopic labeling patterns (isotopomers) in key metabolites.[10] Analyzing these patterns allows for the quantification of the relative fluxes through these interconnected pathways.[11]
Steady-State is Key
For accurate flux analysis, it is crucial that the cells are in a metabolic and isotopic steady state.[12] Metabolic steady state implies that the concentrations of intracellular metabolites are constant over time, while isotopic steady state means that the isotopic enrichment of these metabolites has reached a plateau.[12] This is typically achieved by growing the cells in a continuous culture (chemostat) or during the exponential growth phase in a batch culture.[13]
Experimental Workflow
The overall workflow for a D-Xylose-1-¹³C NMR-based metabolic pathway analysis experiment is depicted below.
Caption: Experimental workflow for ¹³C metabolic flux analysis.
Detailed Protocol: From Culture to Spectrum
This protocol is a guideline and may require optimization based on the specific organism and experimental goals.
Materials and Reagents
-
Organism of interest (bacterial, yeast, or fungal strain)
-
Appropriate growth medium
-
D-Xylose-1-¹³C (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Unlabeled D-Xylose
-
Sterile culture flasks or bioreactor
-
Centrifuge and appropriate tubes
-
Quenching solution (e.g., 60% methanol, pre-chilled to -40°C)
-
Extraction solvent (e.g., chloroform/methanol/water mixture)
-
Lyophilizer
-
NMR tubes (5 mm)
-
Deuterated water (D₂O) with an internal standard (e.g., DSS or TSP)
-
6 M HCl (for protein hydrolysis)
-
Derivatization reagents (for GC-MS, if used)
Step-by-Step Methodology
1. Cell Culture and Labeling
-
Prepare the growth medium, replacing the standard carbon source with a defined concentration of D-xylose. For the labeling experiment, use a mixture of D-Xylose-1-¹³C and unlabeled D-xylose. A common starting point is a 20:80 or 50:50 mixture, but this should be optimized.[14]
-
Inoculate the medium with your organism and grow under optimal conditions (temperature, aeration, pH) to the mid-exponential phase. This ensures that the cells are in a state of balanced growth.[15]
-
To ensure isotopic steady state, it is often beneficial to subculture the cells at least once in the labeling medium.[15]
-
Harvest a defined volume of the cell culture when it reaches the desired optical density.
2. Metabolic Quenching and Metabolite Extraction
-
Rapidly quench metabolic activity to prevent changes in metabolite pools during sample processing. This is a critical step. A common method is to rapidly transfer the cell suspension into a pre-chilled quenching solution (e.g., 60% methanol at -40°C).
-
Centrifuge the quenched cell suspension at a low temperature to pellet the cells.
-
Extract the intracellular metabolites. A widely used method is a two-phase extraction with a chloroform/methanol/water mixture. This separates polar metabolites (in the aqueous phase) from lipids (in the organic phase).[16]
-
For analysis of proteinogenic amino acids, which are excellent reporters of central carbon metabolism, hydrolyze a portion of the cell pellet.[13] This is typically done by incubation in 6 M HCl at 100-110°C for 18-24 hours.[13]
-
Lyophilize the polar extract and the hydrolyzed amino acid samples to dryness.
3. NMR Sample Preparation
-
Reconstitute the lyophilized extracts in a precise volume of D₂O containing a known concentration of an internal standard (e.g., DSS or TSP).[17][18]
-
Ensure the pH of the sample is adjusted to a consistent value, as chemical shifts can be pH-dependent.[19]
-
Transfer the solution to a 5 mm NMR tube. Ensure the sample is free of particulate matter.[18]
NMR Data Acquisition
The choice of NMR experiments will depend on the specific goals of the study.
| Experiment | Purpose | Key Parameters |
| 1D ¹H NMR | Overall metabolic profile, quantification of major metabolites. | Water suppression, long relaxation delay (D1) for quantification. |
| 1D ¹³C NMR | Direct observation of ¹³C-labeled positions.[20] | Proton decoupling, long acquisition time for good resolution. |
| 2D ¹H-¹³C HSQC | Correlation of protons with their directly attached carbons. Excellent for resolving overlapping signals.[16] | Optimized for one-bond J-coupling constant. |
| 2D ¹H-¹³C HMBC | Correlation of protons with carbons over 2-3 bonds. Useful for structural elucidation.[16] | Optimized for long-range J-coupling constants. |
| 2D ¹H-¹H TOCSY | Correlation of all protons within a spin system. Aids in metabolite identification.[16] | Variable spin-lock time to control correlation transfer. |
Rationale for Parameter Choices:
-
Proton Decoupling in ¹³C NMR: This simplifies the spectrum by removing splitting from attached protons, resulting in a single sharp peak for each unique carbon. This increases the signal-to-noise ratio.
-
Long Relaxation Delays (D1) in 1D experiments: This allows for complete relaxation of the nuclei between scans, which is essential for accurate quantification.
-
2D Correlation Spectroscopy: In complex mixtures of metabolites, 1D spectra often suffer from severe signal overlap. 2D experiments like HSQC spread the signals into a second dimension, greatly improving resolution and confidence in metabolite identification.[21]
Data Analysis and Interpretation
1. Spectral Processing
-
Apply Fourier transformation, phase correction, and baseline correction to the raw NMR data.
-
Reference the chemical shifts to the internal standard.
-
Identify metabolites by comparing the chemical shifts and coupling patterns to databases such as the Human Metabolome Database (HMDB) or by using specialized software.[22][23]
2. Isotopomer Analysis
-
The key information is in the ¹³C satellites and the relative intensities of signals in the ¹³C spectra.
-
In ¹H spectra, the presence of a ¹³C atom adjacent to a proton will split the proton signal into a doublet (the ¹³C satellites). The intensity of these satellites relative to the central peak from the ¹²C-bound protons provides a measure of ¹³C enrichment.[21]
-
In ¹³C spectra, the relative integrals of the peaks corresponding to the different carbon positions in a metabolite reveal the distribution of the ¹³C label.
3. Metabolic Flux Analysis (MFA)
-
The quantitative analysis of metabolic fluxes requires computational modeling.[24]
-
Software packages such as INCA, Metran, or WUflux are used to fit the experimentally determined isotopomer distributions to a metabolic network model.[25][26]
-
The software iteratively adjusts the flux values in the model until the simulated isotopomer distributions match the experimental data as closely as possible.[24]
Illustrative Metabolic Pathways
The following diagrams illustrate the flow of the ¹³C label from D-Xylose-1-¹³C through the primary metabolic pathways.
Caption: Simplified flow of ¹³C from D-Xylose-1-¹³C.
Trustworthiness: A Self-Validating System
The protocols described herein are designed to be self-validating.
-
Internal Consistency: The labeling patterns in multiple downstream metabolites must be consistent with a single, coherent metabolic model. For example, the enrichment pattern in alanine (derived from pyruvate) should be consistent with that of lactate and valine.
-
Parallel Labeling Experiments: Performing experiments with different ¹³C-labeled xyloses (e.g., D-Xylose-2-¹³C or uniformly labeled xylose) can provide complementary data sets to validate and refine the flux map.[14]
-
Comparison with Extracellular Fluxes: The calculated intracellular fluxes should be consistent with the measured rates of substrate uptake and product secretion.
Conclusion and Future Perspectives
D-Xylose-1-¹³C NMR spectroscopy is a robust and informative technique for dissecting metabolic pathways. It provides a level of detail that is often unattainable with other methods, particularly in its ability to resolve fluxes through complex and interconnected pathways like the PPP and glycolysis. The insights gained from these studies are invaluable for metabolic engineering efforts aimed at optimizing the production of biofuels and biochemicals, as well as for fundamental research into cellular physiology and adaptation. As NMR technology continues to improve in sensitivity, we can expect the application of these methods to become even more widespread and powerful.[19][20]
References
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Wiechert, W., & Nöh, K. (2013). ¹³C-Metabolic Flux Analysis of the Pentose Phosphate Pathway. In Pentose Phosphate Pathway (pp. 141-172). Humana Press. [Link]
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Lane, A. N., Fan, T. W. M., & Higashi, R. M. (2009). ¹H and ¹³C NMR for metabolic flux analysis. Methods in Molecular Biology, 543, 349–378. [Link]
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Zhang, Y., et al. (2015). Two metabolic pathways of d-xylose metabolism. ResearchGate. [Link]
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Feng, X., et al. (2012). Metabolomic and ¹³C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase. Applied and Environmental Microbiology, 78(10), 3683-3694. [Link]
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Gu, Y., et al. (2012). Phosphoketolase Pathway for Xylose Catabolism in Clostridium acetobutylicum Revealed by ¹³C Metabolic Flux Analysis. Journal of Bacteriology, 194(20), 5439-5447. [Link]
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Edison, A. S., Le Guennec, A., Delaglio, F., & Kupce, E. (2021). Practical Guidelines for ¹³C-based NMR Metabolomics. In NMR-Based Metabolomics (pp. 67-89). Humana, New York, NY. [Link]
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Parreira, B., et al. (2021). Xylose Metabolism in Bacteria—Opportunities and Challenges towards Efficient Lignocellulosic Biomass-Based Biorefineries. Fermentation, 7(4), 235. [Link]
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Wang, Y., et al. (2022). ¹³C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 965259. [Link]
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Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0000098). [Link]
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Metallo, C. M., et al. (2009). Evaluation of ¹³C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 169-176. [Link]
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Tang, Y. J., et al. (2012). Metabolic Pathway Determination and Flux Analysis in Nonmodel Microorganisms Through ¹³C-Isotope Labeling. In Microbial Systems Biology (pp. 199-215). Humana Press, Totowa, NJ. [Link]
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Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000098). [Link]
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JoVE (Journal of Visualized Experiments). (2022, June 22). Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview [Video]. YouTube. [Link]
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Kunjapur, A. (2020, April 9). 11 Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12 [Video]. YouTube. [Link]
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Zhang, X., et al. (2022). Untargeted stable-isotope probing of the gut microbiota metabolome using ¹³C-labeled dietary fibers. STAR protocols, 3(1), 101112. [Link]
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Hollinshead, W., et al. (2016). ¹³C-Fingerprinting and Metabolic Flux Analysis of Bacterial Metabolisms. In Hydrocarbon and Lipid Microbiology Protocols (pp. 215-231). Springer, Berlin, Heidelberg. [Link]
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Gas Chromatography-Mass Spectrometry (GC-MS) analysis of D-Xylose-1-13C labeled metabolites
An Application Guide for Tracing Carbon Flux with D-Xylose-1-¹³C
Abstract
Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying carbon flux within biological systems. D-xylose, a five-carbon sugar, is a primary constituent of lignocellulosic biomass and a key substrate in microbial fermentation for biofuel and biochemical production.[1][2] This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the use of D-Xylose-1-¹³C in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS) to trace its metabolic fate. By following the detailed protocols herein, from cell labeling to data interpretation, researchers can gain critical insights into pentose metabolism, identify metabolic bottlenecks, and guide metabolic engineering strategies for strain optimization.[1][3][4]
Introduction: The Principle of ¹³C-Labeling and GC-MS Analysis
Metabolic flux analysis (MFA) using stable isotope tracers like ¹³C provides a dynamic snapshot of cellular metabolism that endpoint metabolomics alone cannot offer.[5] The core principle involves introducing a substrate, in this case, D-xylose with a ¹³C label at the first carbon position (C1), into a biological system. As the cells metabolize the labeled xylose, the ¹³C atom is incorporated into a variety of downstream metabolites. The specific position and distribution of this label in subsequent molecules serve as a metabolic roadmap.
The catabolism of D-xylose can proceed through several routes, most notably the Pentose Phosphate Pathway (PPP) and, in some organisms, the phosphoketolase pathway.[2][6][7] The fate of the ¹³C label from the C1 position is pathway-dependent. For instance, in the oxidative phase of the PPP, the C1 carbon of pentose phosphates is lost as CO₂.[3] Observing a lack of ¹³C enrichment in downstream metabolites can therefore indicate high flux through this specific route.
GC-MS is the analytical engine for this technique.
-
Gas Chromatography (GC): Metabolites extracted from cells are often polar and non-volatile, especially sugars and their derivatives.[8] GC requires analytes to be volatile and thermally stable. Therefore, a chemical modification step, known as derivatization , is essential to prepare the samples for GC separation.[8]
-
Mass Spectrometry (MS): Following separation by the GC, molecules are ionized (typically by Electron Ionization - EI) and fragmented. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z). The incorporation of a ¹³C atom results in a mass increase of approximately 1.003 Da for every labeled carbon in the molecule or fragment.[9] By analyzing this mass shift across the spectrum of metabolites, we can trace the path of the labeled carbon from D-xylose.[3][10]
Comprehensive Experimental Workflow
A successful ¹³C-metabolic flux experiment requires meticulous execution from start to finish. The following diagram outlines the critical stages of the workflow.
Detailed Experimental Protocols
This section provides step-by-step methodologies. Adherence to these protocols is critical for generating high-quality, reproducible data.
Protocol A: Isotope Labeling of Microbial Cells
This protocol is generalized for a microbial culture (e.g., E. coli). It should be adapted based on the specific organism's growth requirements.
-
Culture Preparation: Grow the microbial strain in a defined minimal medium with a standard carbon source (e.g., unlabeled glucose or xylose) until it reaches the mid-logarithmic growth phase. This ensures the cells are metabolically active and adapted to the culture conditions.
-
Medium Switch: Harvest the cells by centrifugation (e.g., 5000 x g, 5 min, 4°C). Wash the cell pellet once with a carbon-free version of the defined medium to remove any residual unlabeled substrate.
-
Isotope Labeling: Resuspend the cells in fresh, pre-warmed defined medium where the sole carbon source is D-Xylose-1-¹³C at a known concentration (e.g., 2 g/L).
-
Achieve Isotopic Steady State: Continue the culture under the same conditions for a duration sufficient to achieve an isotopic steady state in the intracellular metabolites of interest.[4][5] This typically requires several cell doublings. Monitor cell density (e.g., OD₆₀₀) to ensure the culture remains in exponential growth.
Protocol B: Rapid Metabolite Quenching and Extraction
The goal of quenching is to instantly arrest all enzymatic activity, preserving the metabolic snapshot at the moment of harvesting.[4][11]
-
Harvesting: Rapidly withdraw a known volume of the cell culture (e.g., 5 mL).
-
Quenching: Immediately submerge and vortex the cell suspension in a quenching solution that is at least 5 volumes larger and ice-cold. A common and effective solution is 60% methanol buffered with 0.85% ammonium bicarbonate, pre-chilled to -40°C.[12]
-
Cell Lysis and Extraction:
-
Centrifuge the quenched suspension at high speed (e.g., 10,000 x g, 5 min, -10°C) to pellet the cells.
-
Discard the supernatant.
-
Add 1 mL of cold (-20°C) extraction solvent (e.g., 75% ethanol) to the cell pellet.
-
Perform repeated freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing on ice) to ensure complete cell lysis.[12]
-
Vortex thoroughly.
-
-
Sample Clarification: Centrifuge the extract at maximum speed (e.g., >13,000 rpm) for 10-15 minutes at 4°C to pellet cell debris.[11]
-
Final Preparation: Transfer the supernatant (containing the intracellular metabolites) to a new microcentrifuge tube. Dry the extract completely using a vacuum concentrator (e.g., SpeedVac) or under a stream of nitrogen.[13] The dried extract can be stored at -80°C until derivatization.
Protocol C: Derivatization for GC-MS Analysis
This two-step protocol first protects carbonyl groups (oximation) and then replaces active hydrogens with a silyl group (silylation) to increase volatility.[3][8]
-
Oximation:
-
Add 50 µL of Methoxyamine Hydrochloride in pyridine (20 mg/mL) to the dried metabolite extract.
-
Vortex vigorously for 1 minute to ensure the pellet is fully dissolved.
-
Incubate the mixture at 37°C for 90 minutes with shaking.
-
-
Silylation:
-
Add 80 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS), to the sample.
-
Vortex briefly.
-
Incubate at 60°C for 60 minutes.
-
-
Final Step: After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial with a micro-insert for analysis.
Protocol D: GC-MS Instrument Setup
The following parameters serve as a robust starting point for the analysis of derivatized central carbon metabolites. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Injection Mode | Splitless (or Split 1:10) | Splitless for maximum sensitivity with low concentration samples; split for higher concentration samples to avoid column overload. |
| Inlet Temp. | 250°C | Ensures rapid volatilization of derivatized analytes. |
| Carrier Gas | Helium | Provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Standard flow rate for typical capillary columns. |
| Column Type | 30m x 0.25mm ID, 0.25µm film (e.g., DB-5ms, Rtx-225) | A mid-polarity column like Rtx-225 can offer good separation for sugar derivatives.[8] DB-5ms is a robust general-purpose column. |
| Oven Program | Initial: 80°C, hold 2 min | Allows for proper focusing of analytes at the head of the column.[14] |
| Ramp: 10°C/min to 280°C | A steady ramp provides good separation of a wide range of metabolites.[14] | |
| Hold: 10 min at 280°C | Ensures all derivatized compounds elute from the column. | |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard for creating reproducible fragmentation patterns for library matching.[3] |
| Ion Source Temp. | 230°C | Standard temperature to maintain ion optics cleanliness. |
| Quadrupole Temp. | 150°C | Standard temperature to maintain mass accuracy. |
| Acquisition Mode | Full Scan | Collects all fragment data, crucial for identifying metabolites and their full isotopologue patterns. |
| Mass Range | m/z 50 - 600 | Captures the mass range for fragments of most derivatized central carbon metabolites. |
Data Analysis and Pathway Interpretation
Raw GC-MS data must be processed to extract meaningful biological information.
Mass Isotopomer Distribution (MID) Analysis
A metabolite with 'n' carbon atoms can exist as a population of molecules (isotopologues) with masses ranging from M+0 (all ¹²C) to M+n (all ¹³C). The Mass Isotopomer Distribution (MID) is the fractional abundance of each of these isotopologues.[10]
-
Peak Identification: Identify peaks of interest by matching their retention times and mass spectra against an in-house or commercial library (e.g., NIST, Fiehn).
-
Fragment Selection: For each identified metabolite, select a characteristic fragment ion that contains the carbon backbone. For example, for derivatized alanine, a common fragment is [M-57]⁺, which represents the loss of a tert-butyl group from the silyl moiety.[3]
-
Data Extraction: Extract the ion abundances for the full isotopic envelope of the selected fragment (e.g., for the [M-57]⁺ fragment of alanine, extract abundances for m/z 260, 261, 262, 263, corresponding to M+0, M+1, M+2, M+3).
-
Natural Abundance Correction: The measured MIDs must be corrected for the natural abundance of other heavy isotopes (e.g., ¹³C, ²⁹Si, ¹⁵N, ¹⁸O) to isolate the labeling derived from the D-Xylose-1-¹³C tracer.[4][15] This is typically done using established algorithms available in software packages.
Interpreting the ¹³C Fate from D-Xylose-1-¹³C
The initial position of the label is key to interpretation. The diagram below illustrates the primary catabolic routes for xylose and the expected fate of the C1 label.
-
Oxidative Pentose Phosphate Pathway (PPP): If D-Xylose-1-¹³C is isomerized and enters the oxidative PPP, the C1 label is released as ¹³CO₂ during the conversion of 6-phosphogluconate to ribulose-5-phosphate.[3] Consequently, metabolites downstream of this pathway, such as pyruvate or alanine, will show low or no ¹³C enrichment (predominantly M+0).
-
Non-Oxidative PPP / Phosphoketolase Pathway: If metabolism proceeds through the non-oxidative PPP or the phosphoketolase pathway, the C1 label is retained and transferred.[6][16] For example, the phosphoketolase reaction cleaves xylulose-5-P into glyceraldehyde-3-P (G3P) and acetyl-phosphate. The ¹³C label from C1 of xylose would be found at C1 of the resulting G3P. This labeled G3P then enters glycolysis, leading to pyruvate labeled at the C1 position (M+1). Observing a significant M+1 peak in pyruvate or its derivatives (like alanine) is strong evidence for the activity of these label-retaining pathways.
By comparing the MIDs of key metabolites like pyruvate, alanine, serine, and TCA cycle intermediates, a researcher can deduce the relative flux partitioning between these major xylose utilization pathways.[6][10]
References
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Restek. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Retrieved from [Link]
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Shimadzu. (n.d.). C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. Retrieved from [Link]
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ResearchGate. (n.d.). Analysis of 13 C fatty acid labeling by (A) GC-MS and (B) LC-MS. Palmitate. Retrieved from [Link]
- Leighty, R. W., & Antoniewicz, M. R. (2013). 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling. Journal of biotechnology, 169, 61–67.
- Welsh, K. J., et al. (1994). Serum xylose analysis by gas chromatography/mass spectrometry.
- Liu, Z., et al. (2012). Phosphoketolase Pathway for Xylose Catabolism in Clostridium acetobutylicum Revealed by 13C Metabolic Flux Analysis. Journal of Bacteriology, 194(19), 5413–5422.
- Bennett, B. D., et al. (2009). Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach.
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RWTH Publications. (n.d.). High Quality 13C metabolic flux analysis using GC-MS. Retrieved from [Link]
- Heux, S., et al. (2017). GC-MS-Based Determination of Mass Isotopomer Distributions for 13 C-Based Metabolic Flux Analysis. In Metabolic Engineering (pp. 179-196). Humana Press, New York, NY.
- Dellero, Y., et al. (2023). Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments. Metabolites, 13(4), 478.
- Martin, E., et al. (2019). Impact of sample preparation upon intracellular metabolite measurements in 3D cell culture systems. Metabolomics, 15(6), 89.
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ResearchGate. (2015). How can I analyse xylose containing 2-7 units using GCMS?. Retrieved from [Link]
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ResearchGate. (2020). How to analyze 13C metabolic flux?. Retrieved from [Link]
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Wikipedia. (n.d.). Xylose metabolism. Retrieved from [Link]
- Edison, A. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in plant science, 6, 559.
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ResearchGate. (n.d.). Derivatization of carbohydrates for GC and GC-MS analyses. Retrieved from [Link]
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ResearchGate. (n.d.). 13C labeling dynamics of intra- and extracellular metabolites in CHO suspension cells. Retrieved from [Link]
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University of Florida. (2021). Sample preparation in metabolomics. Retrieved from [Link]
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Mass Spectrometry Research Facility. (n.d.). Preparation of cell samples for metabolomics. Retrieved from [Link]
- Serra-Majem, L., et al. (2021). L-arabinose and D-xylose: sweet pentoses that may reduce postprandial glucose and insulin responses. Food & nutrition research, 65.
- Wasylenko, T. M., & Stephanopoulos, G. (2015). Metabolomic and (13)C-metabolic flux analysis of a xylose-consuming Saccharomyces cerevisiae strain expressing xylose isomerase. Biotechnology and bioengineering, 112(3), 470-83.
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YouTube. (2022). Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview. Retrieved from [Link]
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Application Notes and Protocols: Quantifying Metabolic Fluxes in Microorganisms Using D-Xylose-1-13C
Introduction: Illuminating Microbial Metabolism with Isotopic Tracers
In the intricate world of microbial metabolism, understanding the dynamic flow of carbon through various pathways is paramount for researchers in fields ranging from metabolic engineering to drug development. Metabolic Flux Analysis (MFA) has emerged as a cornerstone technique for quantifying the rates (fluxes) of metabolic reactions within a cell.[1][2] Isotope-assisted MFA (iMFA), particularly using carbon-13 (¹³C) labeled substrates, provides a powerful lens to probe these intracellular dynamics.[3][4][5] By supplying a ¹³C-labeled carbon source and tracking the incorporation of the isotope into various metabolites, we can deduce the active metabolic routes and their relative contributions.[6]
D-xylose, a five-carbon sugar, is a significant component of lignocellulosic biomass and a key substrate for many industrially relevant microorganisms.[7][8][9] Understanding how microorganisms metabolize xylose is crucial for optimizing the production of biofuels and other bio-based chemicals. D-Xylose-1-¹³C, with its specific labeling at the C1 position, serves as a precise tracer to investigate the initial steps of xylose catabolism and its entry into central carbon metabolism, particularly the Pentose Phosphate Pathway (PPP).[10] This application note provides a comprehensive guide for researchers on the principles, experimental protocols, and data interpretation for quantifying metabolic fluxes in microorganisms using D-Xylose-1-¹³C.
The Principle: Tracing the Path of ¹³C from Xylose
When microorganisms are fed D-Xylose-1-¹³C, the labeled carbon atom embarks on a journey through various metabolic pathways. The specific location of the ¹³C label allows us to distinguish between different metabolic routes.
In most bacteria, D-xylose is first isomerized to D-xylulose.[7][9][11] In contrast, many yeasts and fungi utilize an oxidoreductase pathway involving the reduction of D-xylose to xylitol, followed by oxidation to D-xylulose.[8][12] D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which enters the central carbon metabolism via the Pentose Phosphate Pathway (PPP).[7][9]
The fate of the ¹³C label from D-Xylose-1-¹³C within the PPP is particularly informative. The initial decarboxylation step in the oxidative branch of the PPP will release the C1 carbon of glucose-6-phosphate (which can be formed from xylose-derived intermediates) as CO₂. By analyzing the labeling patterns of downstream metabolites, such as amino acids derived from central metabolic precursors, we can quantify the flux through the PPP versus other pathways like glycolysis.[10][13][14]
Experimental Workflow: A Step-by-Step Guide
A successful ¹³C-MFA experiment requires meticulous attention to detail at each stage, from experimental design to data analysis. The following sections provide detailed protocols for each critical step.
Diagram: Overall Workflow for ¹³C-Metabolic Flux Analysis
Caption: A generalized workflow for a ¹³C-Metabolic Flux Analysis experiment.
Protocol 1: Cell Culture and Labeling
Objective: To grow microorganisms in a defined medium containing D-Xylose-1-¹³C as the primary carbon source to achieve isotopic steady state.
Materials:
-
Microorganism of interest
-
Defined minimal medium recipe appropriate for the microorganism
-
D-Xylose (unlabeled)
-
Shake flasks or bioreactor
-
Incubator/shaker or bioreactor control unit
Procedure:
-
Prepare the defined minimal medium. Ensure all components are well-dissolved and the pH is adjusted appropriately for your microorganism. The carbon source will be added separately.
-
Prepare the ¹³C-labeled xylose stock solution. For example, to achieve a final concentration of 10 g/L xylose with a specific labeling percentage (e.g., 100% D-Xylose-1-¹³C or a mixture with unlabeled xylose), calculate the required amounts and dissolve in a small volume of the minimal medium. Filter-sterilize the stock solution.
-
Inoculate a pre-culture in the same minimal medium but with unlabeled xylose. Grow the cells to the mid-exponential phase. This step is crucial to ensure the cells are in a state of balanced growth before the labeling experiment.
-
Inoculate the main culture. Transfer an appropriate volume of the pre-culture into the main culture flask or bioreactor containing the minimal medium with the ¹³C-labeled xylose. The initial cell density should be low enough to allow for several generations of growth to ensure isotopic steady state is reached.
-
Monitor cell growth. Measure the optical density (OD) at regular intervals to track the growth curve. It is critical to harvest the cells during the exponential growth phase when metabolism is considered to be in a pseudo-steady state.
-
Harvest the cells. Once the desired cell density is reached, proceed immediately to the metabolic quenching step.
Protocol 2: Metabolic Quenching and Metabolite Extraction
Objective: To rapidly halt all enzymatic activity to preserve the intracellular metabolite pools and then efficiently extract these metabolites.[17][18]
Materials:
-
Centrifuge capable of maintaining low temperatures
-
Lyophilizer (freeze-dryer)
-
Extraction solvent (e.g., 100% methanol, pre-chilled to -48°C, or a chloroform-methanol-water mixture)[20]
Procedure:
-
Quenching:
-
For a 10 mL culture sample, rapidly transfer it into an equal volume of cold (-40°C) 60% methanol.[19][20] This rapid temperature drop effectively quenches metabolic activity.
-
Immediately centrifuge the quenched cell suspension at a low temperature (e.g., -9°C) for a sufficient time to pellet the cells (e.g., 8-10 minutes at 3000 x g).[20]
-
-
Extraction:
-
Carefully decant the supernatant. The supernatant can be saved to analyze extracellular metabolites.
-
Resuspend the cell pellet in a pre-chilled extraction solvent. The choice of solvent can depend on the target metabolites. For a broad range of metabolites, a cold methanol extraction with multiple freeze-thaw cycles can be effective.[20]
-
Incubate the mixture at a low temperature with occasional vortexing to ensure thorough extraction.
-
Centrifuge the sample at a high speed to pellet the cell debris.
-
Transfer the supernatant containing the extracted metabolites to a new tube.
-
Lyophilize the metabolite extract to dryness. The dried extract can be stored at -80°C until analysis.
-
Diagram: Xylose Metabolism and Entry into the Pentose Phosphate Pathway
Caption: Simplified diagram of D-xylose metabolism and its integration into central carbon metabolism.
Protocol 3: Sample Derivatization and GC-MS Analysis
Objective: To chemically modify the extracted metabolites to increase their volatility and thermal stability for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[21][22]
Materials:
-
Derivatization reagent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide with 1% tert-butyldimethylchlorosilane - MTBSTFA + 1% TBDMCS)[10]
-
Anhydrous pyridine or acetonitrile
-
Heating block or oven
-
GC-MS system with an appropriate column (e.g., a mid-polarity column)
Procedure:
-
Reconstitute the dried metabolite extract in a small volume of anhydrous pyridine or acetonitrile.
-
Add the derivatization reagent (e.g., MTBSTFA + 1% TBDMCS). The volume will depend on the amount of extract.
-
Incubate the mixture at an elevated temperature (e.g., 60-95°C) for a specific duration (e.g., 30-60 minutes) to allow for complete derivatization.[10]
-
Cool the sample to room temperature.
-
Centrifuge the sample to pellet any precipitate and transfer the clear supernatant to a GC-MS vial.
-
Analyze the sample by GC-MS. The GC oven temperature program and MS acquisition parameters should be optimized for the separation and detection of the derivatized metabolites of interest. It is crucial to acquire full scan mass spectra to determine the mass isotopomer distributions.[10]
Data Analysis and Interpretation
The raw GC-MS data contains information on the retention times and mass spectra of the detected metabolites. The key to ¹³C-MFA is to determine the Mass Isotopomer Distribution (MID) for each metabolite, which is the relative abundance of each isotopologue (molecules with the same chemical formula but different numbers of heavy isotopes).[4]
Data Processing Steps:
-
Identify the metabolites based on their retention times and mass fragmentation patterns, often by comparison to a standard library.
-
Extract the mass spectra for each identified metabolite.
-
Correct for the natural abundance of ¹³C and other heavy isotopes to determine the excess fractional labeling resulting from the D-Xylose-1-¹³C tracer.
-
Compile the MIDs for a set of key metabolites, typically proteinogenic amino acids, which are derived from various points in central metabolism.
Flux Estimation: The corrected MIDs, along with measured extracellular fluxes (e.g., xylose uptake rate, product secretion rates), are then used as inputs for a computational model. Software packages such as METRAN, 13CFLUX2, or OpenFLUX are commonly used for this purpose.[23][24][25][26][27] These programs use iterative algorithms to find the set of metabolic fluxes that best fit the experimental data.[28]
Interpreting the Flux Map: The output of the flux estimation is a "flux map," which is a quantitative representation of the rates of all the reactions in the metabolic model. This map provides a detailed snapshot of the cell's metabolic state under the experimental conditions. For example, by analyzing the flux distribution around the PPP, you can determine the extent to which the oxidative and non-oxidative branches are utilized for xylose metabolism.[13][14]
Quantitative Data Summary
The following table provides an example of the type of quantitative data that can be obtained from a ¹³C-MFA experiment with D-Xylose-1-¹³C. The values are hypothetical and will vary depending on the microorganism and culture conditions.
| Metabolic Flux | Flux Value (mmol/gDW/h) | Interpretation |
| Xylose Uptake Rate | 10.0 | The rate at which the cells consume xylose. |
| Pentose Phosphate Pathway (oxidative) | 3.5 | The flux of carbon entering the oxidative branch of the PPP. |
| Pentose Phosphate Pathway (non-oxidative) | 6.5 | The flux of carbon through the non-oxidative branch of the PPP. |
| Glycolysis (upper) | 4.0 | The flux through the upper part of the glycolytic pathway. |
| TCA Cycle | 2.5 | The rate of carbon entering the tricarboxylic acid cycle. |
| Biomass Synthesis | 1.5 | The overall rate of carbon incorporation into cellular components. |
Conclusion and Future Perspectives
The use of D-Xylose-1-¹³C as an isotopic tracer in combination with ¹³C-MFA provides a robust and quantitative method for elucidating the metabolic fluxes in microorganisms. The detailed protocols and workflow presented in this application note offer a comprehensive guide for researchers to successfully implement this powerful technique. By gaining a deeper understanding of xylose metabolism, scientists can develop more effective strategies for metabolic engineering, leading to improved production of biofuels and other valuable bioproducts. Future advancements in analytical instrumentation and computational modeling will continue to enhance the precision and scope of ¹³C-MFA, further unraveling the complexities of microbial metabolism.
References
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METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office. Available at: [Link]
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Xylose Metabolism in Bacteria—Opportunities and Challenges towards Efficient Lignocellulosic Biomass-Based Biorefineries - MDPI. Available at: [Link]
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Utilization of xylose by bacteria, yeasts, and fungi. - Semantic Scholar. Available at: [Link]
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Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - MDPI. Available at: [Link]
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FiatFlux – a software for metabolic flux analysis from 13C-glucose experiments - PMC. Available at: [Link]
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13CFLUX2—high-performance software suite for 13C-metabolic flux analysis | Bioinformatics | Oxford Academic. Available at: [Link]
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Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - OUCI. Available at: [Link]
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13CFLUX2—high-performance software suite for C-metabolic flux analysis. Available at: [Link]
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Global Metabolic Profiling of Escherichia coli Cultures: an Evaluation of Methods for Quenching and Extraction of Intracellular Metabolites | Analytical Chemistry - ACS Publications. Available at: [Link]
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Xylose Metabolism in Bacteria - Encyclopedia.pub. Available at: [Link]
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Increased expression of the oxidative pentose phosphate pathway and gluconeogenesis in anaerobically growing xylose-utilizing Saccharomyces cerevisiae - PMC - PubMed Central. Available at: [Link]
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Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PubMed Central. Available at: [Link]
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Reduced Oxidative Pentose Phosphate Pathway Flux in Recombinant Xylose-Utilizing Saccharomyces cerevisiae Strains Improves the Ethanol Yield from Xylose | Applied and Environmental Microbiology - ASM Journals. Available at: [Link]
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OpenFLUX: efficient modelling software for 13C-based metabolic flux analysis. - SciSpace. Available at: [Link]
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Overview scheme of typical steps within the 13C-MFA workflow and... - ResearchGate. Available at: [Link]
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D-Xylose and L-arabinose utilization pathways in bacteria and fungi - ResearchGate. Available at: [Link]
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Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PubMed Central. Available at: [Link]
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High-resolution 13C metabolic flux analysis | Springer Nature Experiments. Available at: [Link]
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Interpreting metabolic complexity via isotope-assisted metabolic flux analysis - NSF Public Access Repository. Available at: [Link]
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Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PubMed. Available at: [Link]
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13C metabolic flux analysis: Optimal design of isotopic labeling experiments. Available at: [Link]
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The Pentose Phosphate Pathway in Yeasts–More Than a Poor Cousin of Glycolysis - MDPI. Available at: [Link]
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High Quality 13C metabolic flux analysis using GC-MS - RWTH Publications. Available at: [Link]
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13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - MDPI. Available at: [Link]
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Xylose entry to the PPP pathway and xylose metabolizing capacities of... | Download Scientific Diagram - ResearchGate. Available at: [Link]
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Gas Chromatography–Mass Spectrometry-Based 13C-Labeling Studies in Plant Metabolomics | Springer Nature Experiments. Available at: [Link]
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A roadmap for interpreting 13C metabolite labeling patterns from cells - PubMed Central. Available at: [Link]
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This compound | C5H10O5 | CID 9815229 - PubChem - NIH. Available at: [Link]
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Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase - PubMed Central. Available at: [Link]
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Metabolic Flux Analysis with 13C-Labeling Experiments | . Available at: [Link]
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13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - Frontiers. Available at: [Link]
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13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PubMed Central. Available at: [Link]
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Illuminating the Pentose Phosphate Pathway and Glycosylation: An Application Guide to D-Xylose-1-¹³C Labeling in Mammalian Cells
Introduction: Beyond Glucose, a New Tracer for Core Metabolic Hubs
In the landscape of metabolic research, stable isotope tracing is an indispensable tool for deciphering the intricate web of biochemical pathways that govern cellular function.[1] While uniformly ¹³C-labeled glucose has been the workhorse for probing central carbon metabolism, the use of position-specific labeled sugars offers a higher resolution lens to dissect specific metabolic branch points.[2][3] This guide introduces D-Xylose-1-¹³C as a powerful, yet underutilized, tracer for investigating the pentose phosphate pathway (PPP) and the biosynthesis of proteoglycans in mammalian cells.
D-xylose, a five-carbon sugar, is not a primary energy source for most mammalian cells in the way glucose is. However, it serves as a crucial component of glycosaminoglycans (GAGs), complex carbohydrates essential for the extracellular matrix and cell signaling.[4][5][6] The synthesis of GAGs begins with the attachment of xylose to a core protein, a process initiated by UDP-D-xylose.[7][8][9] Importantly, mammalian cells can metabolize exogenous D-xylose, integrating it into the non-oxidative branch of the pentose phosphate pathway.[10][11] By labeling the C1 position of D-xylose, we can precisely track its entry and fate within these key metabolic hubs, providing unique insights that are often obscured when using more complex tracers like glucose.
This application note provides a comprehensive overview of D-Xylose-1-¹³C labeling experiments in mammalian cells, from the underlying metabolic principles to detailed experimental protocols and data analysis strategies.
Scientific Foundation: The Metabolic Fate of D-Xylose in Mammalian Cells
Understanding the metabolic journey of D-Xylose-1-¹³C is paramount to designing and interpreting labeling experiments. In mammalian cells, exogenous D-xylose is transported into the cell, where it can enter two primary pathways.[12]
-
The Pentose Phosphate Pathway (PPP): D-xylose can be converted to D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate.[13] This intermediate is a central node in the non-oxidative branch of the PPP.[14][15] The ¹³C label from D-Xylose-1-¹³C will be incorporated into other pentose phosphates and subsequently into fructose-6-phosphate and glyceraldehyde-3-phosphate, which can then enter glycolysis.[16] Tracking the distribution of the ¹³C label in these downstream metabolites allows for the elucidation of PPP activity.
-
Proteoglycan Synthesis: D-xylose is the foundational sugar for the assembly of glycosaminoglycan chains on proteoglycans.[6][17] The activated form, UDP-xylose, is synthesized from UDP-glucose.[4][18][19][20] While dietary xylose is not the primary source for UDP-xylose, exogenous labeled xylose can contribute to this pool, allowing for the study of proteoglycan biosynthesis and turnover.[11]
The choice of D-Xylose-1-¹³C is strategic. The label at the C1 position allows for clear tracking of its entry into the PPP and its subsequent rearrangements by transketolase and transaldolase. This provides a more direct measure of non-oxidative PPP flux compared to using ¹³C-glucose, where multiple labeling patterns can arise.
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Unraveling Metabolic Complexity: A Guide to Co-utilization of D-Xylose-1-13C and Other Isotopic Tracers in Metabolic Flux Analysis
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing and implementing advanced metabolic flux analysis (MFA) studies using D-Xylose-1-13C in concert with other isotopic tracers. Moving beyond single-tracer experiments, this document elucidates the scientific rationale and methodologies for multi-isotope approaches, enabling a more precise and holistic understanding of cellular metabolism.
The Rationale for Multi-Tracer Approaches in Metabolic Flux Analysis
Metabolic networks are intricate and highly interconnected. While single isotopic tracers, such as this compound, are powerful tools for probing specific pathways, their resolving power can be limited in complex biological systems.[1] Co-utilization of multiple isotopic tracers offers a more robust approach to deconvolute complex metabolic phenotypes for several key reasons:
-
Enhanced Flux Resolution: By introducing isotopic labels at different points in the metabolic network, it is possible to impose more constraints on the flux model, leading to more precise and accurate flux estimations.[2] This is particularly crucial for resolving fluxes at key branch points and in interconnected pathways.
-
Elucidation of Substrate Co-metabolism: In many biological contexts, cells simultaneously metabolize multiple carbon sources. Parallel labeling experiments, for instance using both 13C-glucose and 13C-xylose, are essential for quantifying the relative contribution of each substrate to downstream metabolic pathways.[3]
-
Simultaneous Interrogation of Different Metabolic Networks: Combining tracers with different stable isotopes, such as 13C and 15N, allows for the concurrent analysis of carbon and nitrogen metabolism. This provides a more integrated view of cellular physiology, linking central carbon metabolism with amino acid and nucleotide biosynthesis.[4]
-
Validation of Metabolic Network Models: The use of multiple tracers in parallel experiments can serve as a rigorous method to validate the assumed metabolic network topology. Inconsistencies in flux maps generated from different tracer experiments can highlight missing or incorrectly defined reactions in the model.[3]
This guide will focus on two powerful multi-tracer strategies:
-
Parallel Labeling with 13C-Glucose and this compound: Ideal for studying the co-utilization of these two abundant sugars, particularly relevant in biofuel production and microbial metabolism on lignocellulosic hydrolysates.
-
Dual Labeling with this compound and 15N-Labeled Amino Acids: A powerful approach to link pentose phosphate pathway activity and central carbon metabolism with nitrogen assimilation and amino acid biosynthesis.
Experimental Design and Workflow
A successful multi-tracer experiment requires careful planning and execution. The following workflow provides a general framework that can be adapted to specific research questions and biological systems.
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- 4. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Xylose-1-¹³C Based Metabolic Flux Analysis
Introduction: Unveiling Metabolic Phenotypes with D-Xylose-1-¹³C
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions.[1][2] By tracking the fate of isotopically labeled substrates, such as ¹³C-labeled glucose or amino acids, researchers can gain a detailed understanding of cellular physiology.[2] This guide focuses on the experimental design and application of a specific, and insightful, tracer: D-Xylose-1-¹³C.
While glucose is the most commonly used tracer in MFA, D-Xylose-1-¹³C offers unique advantages for probing specific areas of central carbon metabolism, particularly the Pentose Phosphate Pathway (PPP).[3] Xylose, a five-carbon sugar, is metabolized via the PPP, making labeled xylose an excellent tool to dissect the oxidative and non-oxidative branches of this pathway.[4][5] The position of the label on the first carbon (C1) of xylose provides high-resolution data on the activity of key enzymes like transketolase and transaldolase.[3] This is critical for understanding cellular redox homeostasis, nucleotide biosynthesis, and the production of aromatic amino acid precursors.[6][7]
These application notes provide a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to design and execute robust D-Xylose-1-¹³C-based MFA experiments.
Principle of the Method: Tracing the Path of ¹³C
The core principle of ¹³C-MFA lies in introducing a ¹³C-labeled substrate into a biological system at a metabolic steady state.[8][9] As the cells metabolize the D-Xylose-1-¹³C, the ¹³C atom is incorporated into various downstream metabolites. The specific pattern of ¹³C incorporation, known as the mass isotopologue distribution (MID), is measured for key metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[9][10]
By analyzing these MIDs and knowing the stoichiometry of the metabolic network, we can computationally estimate the intracellular fluxes.[11][12][13] The choice of D-Xylose-1-¹³C is strategic; its entry into the non-oxidative PPP leads to distinct labeling patterns in metabolites like fructose-6-phosphate, glyceraldehyde-3-phosphate, and sedoheptulose-7-phosphate, which can be differentiated from the labeling patterns originating from glycolysis.[3][6]
Experimental Design: A Step-by-Step Guide
A successful ¹³C-MFA experiment hinges on meticulous planning and execution. The following sections detail the critical steps, from cell culture to data analysis, with an emphasis on the causality behind each experimental choice.
PART 1: Cell Culture and Isotope Labeling
The initial phase of the experiment involves establishing a consistent and reproducible cell culture system.
Protocol 1: Cell Seeding and Growth
-
Cell Line Selection: Choose a cell line capable of metabolizing xylose. While many mammalian cells can transport xylose, their metabolic capacity can vary.[14] Preliminary experiments to confirm xylose consumption are recommended.
-
Culture Medium: Utilize a defined culture medium where the carbon sources are fully characterized. This is crucial for accurate flux calculations. For xylose labeling experiments, a glucose-free medium supplemented with a known concentration of D-Xylose-1-¹³C is required.
-
Seeding Density: Seed cells at a density that will allow them to reach a mid-exponential growth phase at the time of harvesting. A typical starting point for adherent cells is 1 x 10⁵ cells/mL in a 6-well plate format. For suspension cells, a starting density of 2-5 x 10⁵ cells/mL is common.
-
Achieving Metabolic Steady State: It is imperative that the cells are in a metabolic steady state during the labeling period. This means that metabolic fluxes are constant over time.[15] This is typically achieved during the exponential growth phase. Monitor cell growth and key metabolite consumption/production rates (e.g., lactate, glutamate) to confirm steady state.
Protocol 2: Isotope Labeling with D-Xylose-1-¹³C
-
Prepare Labeling Medium: Prepare the experimental medium by replacing the unlabeled xylose (or other primary carbon source) with D-Xylose-1-¹³C. The concentration of the tracer should be optimized for the specific cell line but is typically in the range of 5-10 mM.
-
Medium Switch: Once cells have reached the desired confluency and are in a metabolic steady state, aspirate the growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS) or a salt solution like 0.9% NaCl to remove residual unlabeled metabolites.[16]
-
Initiate Labeling: Add the pre-warmed D-Xylose-1-¹³C labeling medium to the cells.
-
Incubation Time: The duration of the labeling is a critical parameter.
-
Isotopically Stationary MFA: For this approach, the labeling duration should be long enough to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites no longer changes over time. This can range from several hours to days depending on the cell type and the turnover rates of the metabolites of interest.
-
Isotopically Non-Stationary MFA (INST-MFA): This technique involves sampling at multiple time points before isotopic steady state is reached.[8][17][18] INST-MFA can provide more information about flux rates, especially for pathways with slow turnover.[17]
-
Table 1: Typical Cell Culture and Labeling Parameters
| Parameter | Adherent Cells (e.g., HEK293, A549) | Suspension Cells (e.g., CHO, Hybridoma) | Rationale |
| Seeding Density | 1 x 10⁵ cells/mL | 2-5 x 10⁵ cells/mL | Ensures cells reach exponential phase for harvesting. |
| Harvesting Density | ~80-90% confluency | 1-2 x 10⁶ cells/mL | Provides sufficient biomass for analysis while maintaining metabolic steady state. |
| D-Xylose-1-¹³C Conc. | 5-10 mM | 5-10 mM | Should be non-limiting for growth and metabolism. |
| Labeling Duration (Stationary) | 12-48 hours | 8-24 hours | Dependent on metabolite turnover rates; requires empirical determination. |
| Labeling Duration (Non-Stationary) | Multiple time points (e.g., 1, 5, 15, 60 min) | Multiple time points (e.g., 1, 5, 15, 60 min) | Captures the dynamics of label incorporation. |
Diagram 1: Overall Experimental Workflow for D-Xylose-1-¹³C MFA
Caption: A generalized workflow for ¹³C-Metabolic Flux Analysis using D-Xylose-1-¹³C.
PART 2: Sample Quenching and Metabolite Extraction
This is arguably the most critical and error-prone stage of any metabolomics experiment. The goal is to instantaneously halt all enzymatic activity to preserve the in vivo metabolic snapshot.[19][20]
Protocol 3: Rapid Quenching of Metabolism
-
Preparation: Prepare the quenching solution. A commonly used and effective solution is 60% methanol in water, pre-chilled to -40°C or colder.[20][21][22]
-
Quenching Adherent Cells:
-
Quickly aspirate the labeling medium.
-
Immediately add the ice-cold quenching solution to the culture plate.
-
Scrape the cells in the quenching solution and transfer to a pre-chilled tube.
-
-
Quenching Suspension Cells:
-
Rapidly transfer the cell suspension to a tube containing the pre-chilled quenching solution.
-
The volume of quenching solution should be at least 5 times the volume of the cell suspension to ensure rapid temperature drop.
-
-
Centrifugation: Pellet the cells by centrifugation at a low temperature (e.g., -9°C) and high speed (e.g., 10,000 x g) for 1-5 minutes.
-
Supernatant Removal: Quickly decant or aspirate the supernatant.
Protocol 4: Extraction of Intracellular Metabolites
-
Extraction Solvent: A variety of solvents can be used for extraction. A common and effective method for polar metabolites is a cold methanol/acetonitrile/water (50:30:20) solution.[21] Another robust method involves extraction with boiling ethanol.[5][21]
-
Extraction Procedure:
-
Add the pre-chilled extraction solvent to the cell pellet.
-
Vortex vigorously for 10-15 minutes at 4°C to ensure complete cell lysis and metabolite extraction.
-
Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet cell debris.
-
-
Sample Collection: Carefully transfer the supernatant containing the extracted metabolites to a new pre-chilled tube.
-
Storage: Store the extracts at -80°C until analysis. For LC-MS analysis, samples are typically dried down under a stream of nitrogen or using a centrifugal evaporator before storage.[16]
PART 3: Analytical Measurement
The isotopic labeling patterns in the extracted metabolites are typically measured by mass spectrometry.
Protocol 5: LC-MS/MS Analysis
-
Sample Reconstitution: If dried, reconstitute the metabolite extracts in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).
-
Chromatographic Separation: Use a liquid chromatography method optimized for the separation of polar metabolites. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the method of choice.
-
Mass Spectrometry: Analyze the samples on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Acquire data in full scan mode to capture the mass isotopologue distributions of the metabolites of interest. Targeted MS/MS can also be used for improved sensitivity and specificity.
Data Correction: The raw mass spectrometry data must be corrected for the natural abundance of ¹³C and other heavy isotopes.[6]
PART 4: Computational Data Analysis
The final step is to use the measured MIDs to calculate the metabolic fluxes.
-
Metabolic Network Model: A well-defined stoichiometric model of the relevant metabolic pathways is required.[5] This model should include the carbon transitions for each reaction.
-
Flux Estimation Software: Utilize specialized software for ¹³C-MFA, such as INCA, 13CFLUX2, or other similar packages.[11][23]
-
Flux Calculation: The software uses an iterative algorithm to find the set of fluxes that best reproduces the experimentally measured MIDs and extracellular flux rates (e.g., xylose uptake, lactate secretion).[1]
-
Statistical Analysis: A goodness-of-fit analysis is performed to ensure that the calculated fluxes are statistically consistent with the experimental data. Confidence intervals for the estimated fluxes should also be determined.[1]
Diagram 2: Metabolic Fate of D-Xylose-1-¹³C in Central Carbon Metabolism
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Unlocking Second-Generation Biofuels: A Guide to D-Xylose-1-13C in Metabolic Flux Analysis
Introduction: The Xylose Challenge in Biofuel Production
The global imperative to transition from fossil fuels to renewable energy sources has placed significant emphasis on the production of biofuels from lignocellulosic biomass. This abundant, non-food-based feedstock is primarily composed of cellulose and hemicellulose. While the conversion of cellulose-derived glucose to ethanol by the robust industrial workhorse, Saccharomyces cerevisiae, is a well-established process, the efficient utilization of hemicellulose-derived sugars, particularly D-xylose, remains a critical bottleneck.[1][2][3] D-xylose is the second most abundant sugar in nature, and its effective fermentation is essential for the economic viability of lignocellulosic biorefineries.[1][2][4]
Wild-type S. cerevisiae cannot naturally metabolize D-xylose.[5][6] This has necessitated extensive metabolic engineering efforts to introduce pathways for xylose assimilation.[7][8] Two primary strategies have been employed:
-
The XR-XDH Pathway: This involves the expression of genes for xylose reductase (XR) and xylitol dehydrogenase (XDH) from xylose-fermenting yeasts like Pichia stipitis.[5][7][9]
-
The XI Pathway: This strategy utilizes a bacterial or fungal xylose isomerase (XI) to directly convert xylose to xylulose.[10]
Despite the successful introduction of these pathways, ethanol yields and productivity from xylose often lag significantly behind those from glucose.[3][11] This discrepancy arises from complex metabolic challenges, including cofactor imbalances (NADPH/NADH), suboptimal flux through the pentose phosphate pathway (PPP), and incomplete activation of the full fermentative program seen with glucose.[9][12][11][13] To overcome these hurdles, researchers require a precise understanding of the carbon flow through the central metabolic network of these engineered strains. This is where D-Xylose-1-13C becomes an indispensable tool.
This application note provides a detailed guide for researchers on the use of this compound in conjunction with 13C-Metabolic Flux Analysis (13C-MFA) to quantitatively map the intracellular metabolic fluxes in xylose-fermenting microorganisms.
Core Principle: Why 13C-Labeled Xylose is a Powerful Analytical Tool
13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of all intracellular reactions in a metabolic network.[14] The methodology involves feeding a microorganism a substrate labeled with the stable isotope 13C at a specific atomic position. As the organism metabolizes the labeled substrate, the 13C isotope is incorporated into the carbon backbones of various downstream metabolites.[14][15]
By precisely measuring the distribution of these 13C atoms in key metabolites, typically proteinogenic amino acids, researchers can deduce the active metabolic pathways and calculate the flux through each reaction.[13][15] this compound, with its label on the first carbon, provides a distinct starting point to trace the journey of xylose carbon as it enters the central metabolism. This allows for the elucidation of critical flux splits, such as the distribution between the pentose phosphate pathway and glycolysis, which is fundamental to understanding and optimizing biofuel production.[13][16]
Experimental Workflow: From Culture to Flux Map
The successful application of this compound for MFA involves a multi-stage process, from careful experimental design to sophisticated data analysis. The following sections provide a detailed protocol and explain the rationale behind each step.
Diagram: Overall 13C-MFA Experimental Workflow
Caption: High-level workflow for a 13C-Metabolic Flux Analysis experiment.
Part 1: Isotopic Labeling Protocol
Objective: To grow the engineered microbial strain with this compound as the primary carbon source until an isotopic steady state is reached.
Rationale: Reaching an isotopic steady state, where the labeling patterns of intracellular metabolites are stable over time, is crucial for accurate flux calculations. This ensures that the measured labeling distribution reflects the underlying metabolic fluxes.[14]
Materials:
-
Engineered microbial strain (e.g., xylose-utilizing S. cerevisiae)
-
Defined minimal medium recipe appropriate for the strain
-
D-Xylose (unlabeled)
-
This compound (e.g., from a reputable supplier like Cambridge Isotope Laboratories or Sigma-Aldrich)
-
Shake flasks or bioreactors
-
Incubator/shaker
Protocol:
-
Pre-culture Preparation:
-
Prepare a defined minimal medium using unlabeled D-xylose as the sole carbon source.
-
Inoculate the medium with a single colony of the engineered strain.
-
Grow the culture under desired conditions (e.g., 30°C, 200 rpm) to the mid-exponential growth phase. This adapts the cells to the experimental conditions and ensures a healthy inoculum.
-
-
Intermediate Culture (Optional but Recommended):
-
To minimize the carryover of unlabeled biomass from the pre-culture, it is best practice to perform an intermediate culture.
-
Inoculate a fresh flask of labeled medium with a small volume (e.g., 1-2%) of the pre-culture.
-
Grow for several generations (e.g., to mid-exponential phase).
-
-
Main Labeling Culture:
-
Prepare the main experimental medium. The carbon source should consist of a precisely known mixture of labeled and unlabeled xylose. For many experiments, using 100% this compound is feasible, but mixtures can also be used.
-
Inoculate the main culture with cells from the intermediate culture to a low starting optical density (e.g., OD600 ≈ 0.05).
-
Culture the cells under tightly controlled conditions (temperature, pH, aeration) in a bioreactor or shake flasks.
-
Monitor cell growth (OD600) closely.
-
-
Harvesting:
-
Harvest the cells during the mid-exponential growth phase. This is a period of balanced growth where metabolic fluxes are assumed to be in a pseudo-steady state.
-
Harvesting must be followed immediately by rapid quenching to halt all enzymatic activity and preserve the in vivo metabolic state.
-
Rapidly transfer a known volume of cell culture into a quenching solution (e.g., -40°C 60% methanol) that is at least 2-5 times the volume of the cell culture.
-
Part 2: Sample Processing and Analysis
Objective: To extract metabolites, prepare them for analysis, and measure the 13C labeling patterns.
Rationale: The analysis of proteinogenic amino acids is often preferred for 13C-MFA because their carbon backbones are derived from various key precursors in central metabolism, providing a comprehensive snapshot of the flux distribution.[15]
Materials:
-
Quenched cell suspension
-
Centrifuge (refrigerated)
-
Lyophilizer (freeze-dryer)
-
6 M Hydrochloric Acid (HCl)
-
Heating block or oven
-
Derivatization reagents (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, TBDMS)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Protocol:
-
Cell Lysis and Biomass Hydrolysis:
-
Centrifuge the quenched cell suspension at low temperature (e.g., -20°C) to pellet the cells.
-
Lyophilize the cell pellet to complete dryness.
-
Add 6 M HCl to the dried biomass and heat at ~105°C for 24 hours. This process hydrolyzes the cell proteins into their constituent amino acids.
-
-
Derivatization:
-
Following hydrolysis, dry the sample completely (e.g., under a stream of nitrogen).
-
Derivatize the amino acids to make them volatile for GC-MS analysis. A common method is to use a reagent like TBDMS. This step is critical for achieving good chromatographic separation and stable mass fragments.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
The gas chromatograph separates the individual amino acid derivatives.
-
The mass spectrometer fragments the molecules and measures the mass-to-charge ratio (m/z) of the fragments.
-
The resulting mass spectra will show a distribution of mass isotopomers for each amino acid fragment, which directly reflects the 13C labeling pattern.
-
Diagram: Xylose Metabolism and Key Precursors for Amino Acids
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Tracing the Fate of D-Xylose-1-¹³C in Central Carbon Metabolism: An Application Note and Protocol
<
Abstract
Stable isotope tracing is a cornerstone of metabolic flux analysis (MFA), providing a powerful lens to visualize the intricate network of biochemical reactions that constitute cellular metabolism.[1][2][3] This technical guide details the application of D-Xylose-1-¹³C as a specific probe for interrogating the Pentose Phosphate Pathway (PPP) and its connections to central carbon metabolism.[4] We provide a comprehensive framework, from foundational principles to detailed experimental protocols and data interpretation strategies, designed for researchers in metabolic engineering, oncology, and drug development. The methodologies described herein are grounded in established ¹³C-MFA principles and are designed to be self-validating, ensuring scientific rigor and reproducibility.
Introduction: The Rationale for Tracing D-Xylose
The Pentose Phosphate Pathway (PPP) is a critical metabolic hub that operates in parallel with glycolysis.[4] It is responsible for two primary cellular functions: the production of NADPH, which provides the reducing power for biosynthetic reactions and antioxidant defense, and the synthesis of pentose sugars, essential precursors for nucleotides and aromatic amino acids.[4][5] Given its central role, understanding the flux through the PPP is paramount in numerous biological contexts.
D-xylose, a five-carbon aldose, serves as an excellent tracer for the PPP.[4][6] In many organisms, including various microorganisms and even mammalian cells to some extent, xylose can be metabolized and funneled into the PPP.[7][8][9] Specifically, D-xylose is converted to D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate (X5P), a key intermediate in the non-oxidative branch of the PPP.[5][6][9] By using D-Xylose specifically labeled with ¹³C at the first carbon position (D-Xylose-1-¹³C), we can precisely track the journey of this carbon atom as it traverses the intricate network of central carbon metabolism. This allows for the elucidation of relative pathway activities and qualitative changes in metabolic contributions.[10]
This guide will walk you through the entire workflow, from experimental design to data analysis, enabling you to confidently employ D-Xylose-1-¹³C to unravel the complexities of the PPP in your biological system of interest.
Foundational Principles: ¹³C-Metabolic Flux Analysis
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify intracellular metabolic rates, or fluxes, by tracking the incorporation of ¹³C-labeled substrates into downstream metabolites.[1][5] The core principle lies in feeding cells a substrate with a known ¹³C labeling pattern and then measuring the distribution of the ¹³C label in various intracellular metabolites. This distribution, often referred to as the mass isotopomer distribution (MID), is a direct consequence of the metabolic pathways utilized by the cell.
By combining the experimentally determined MIDs with a stoichiometric model of the metabolic network, it is possible to computationally estimate the fluxes through the various reactions in the network.[11][12] This approach provides a quantitative snapshot of the cell's metabolic state, offering insights that cannot be obtained from transcriptomic or proteomic data alone.
The choice of the ¹³C-labeled tracer is a critical aspect of experimental design, as it significantly influences the precision of the flux estimations.[5] D-Xylose-1-¹³C is particularly well-suited for probing the PPP due to its direct entry into the non-oxidative branch of this pathway.
Experimental Workflow: A Step-by-Step Guide
The successful execution of a D-Xylose-1-¹³C tracing experiment requires meticulous attention to detail at each stage of the process. The following sections provide a comprehensive, step-by-step protocol.
Experimental Design and Optimization
Careful planning is crucial for a successful ¹³C-MFA experiment. Key considerations include:
-
Cell Culture Conditions: Ensure that your cells are in a state of metabolic and isotopic steady state. This is typically achieved by culturing the cells for a sufficient period, often encompassing at least one population doubling, in a medium where the primary carbon source is replaced with the ¹³C-labeled tracer.[13][14]
-
Tracer Concentration: The concentration of D-Xylose-1-¹³C should be optimized for your specific cell type and experimental goals. It is important to ensure that the introduction of the tracer does not perturb the cell's metabolism.[15]
-
Biological Replicates: It is highly recommended to include a minimum of three biological replicates to ensure the statistical significance of your results.[16]
Protocol: Cell Culture and Labeling
This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures.
-
Cell Seeding: Seed cells at a density that will allow them to reach the desired confluence (typically 70-80%) at the time of harvesting.
-
Media Preparation: Prepare the experimental medium by replacing the standard carbon source (e.g., glucose) with D-Xylose-1-¹³C at the predetermined optimal concentration.
-
Labeling: When the cells have reached the desired confluence, remove the standard culture medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then add the pre-warmed ¹³C-labeling medium.[16]
-
Incubation: Incubate the cells in the labeling medium for a duration sufficient to achieve isotopic steady state. This time will vary depending on the cell type and the metabolic pathways of interest.
Protocol: Metabolite Quenching and Extraction
Rapidly quenching metabolic activity is critical to preserve the in vivo metabolic state of the cells at the time of sample collection.[14][17]
-
Quenching: Immediately after the labeling period, aspirate the labeling medium and add ice-cold quenching solution (e.g., 80:20 methanol:water at -80°C) to the culture dish.[18] This will instantaneously halt all enzymatic reactions.
-
Cell Scraping and Collection: Place the culture dish on a bed of dry ice and use a cell scraper to detach the cells. Collect the cell suspension in a pre-chilled microcentrifuge tube.
-
Extraction: Freeze-thaw the cell suspension three times to ensure complete cell lysis and metabolite extraction.
-
Centrifugation: Centrifuge the extract at a high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the protein and cell debris.[18]
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new pre-chilled tube for analysis.
Analytical Methodologies: Deciphering the ¹³C Labeling Pattern
The analysis of ¹³C-labeled metabolites can be performed using several powerful analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][19]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and versatile technique for analyzing ¹³C-labeled metabolites.[20][21]
-
Chromatographic Separation: The extracted metabolites are first separated using liquid chromatography, typically with a hydrophilic interaction liquid chromatography (HILIC) column for polar metabolites.[16]
-
Mass Spectrometric Detection: The separated metabolites are then introduced into a mass spectrometer, which measures the mass-to-charge ratio (m/z) of each molecule. By analyzing the mass isotopomer distribution for each metabolite, we can determine the extent of ¹³C incorporation.[15]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another widely used technique, particularly for the analysis of derivatized amino acids and other volatile metabolites.[22]
-
Derivatization: Metabolites are chemically modified to increase their volatility and thermal stability.
-
Separation and Detection: The derivatized metabolites are then separated by gas chromatography and detected by mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the positional ¹³C labeling of metabolites.[19][23]
-
Principle: NMR can distinguish between different ¹³C isotopomers, providing valuable information about the specific carbon atoms that are labeled within a molecule.[19][23]
-
Application: This level of detail is particularly useful for resolving complex metabolic pathways and for validating the results obtained from MS-based analyses.[24]
Data Analysis and Interpretation
The data obtained from the analytical instruments must be processed and analyzed to extract meaningful biological insights.
Data Processing
-
Peak Integration: The raw data from the MS or NMR instrument is processed to identify and integrate the peaks corresponding to the different mass isotopomers of each metabolite.
-
Correction for Natural ¹³C Abundance: The data must be corrected for the natural abundance of ¹³C to accurately determine the enrichment from the tracer.
Metabolic Flux Analysis
The corrected mass isotopomer distributions are then used as input for computational metabolic flux analysis.[11]
-
Software Tools: Several software packages are available for performing ¹³C-MFA, which use iterative algorithms to fit the experimental data to a metabolic network model and estimate the intracellular fluxes.[25]
-
Flux Map Visualization: The output of the analysis is a quantitative flux map, which provides a visual representation of the metabolic activity within the cell.
Visualizing Metabolic Pathways and Workflows
D-Xylose-1-¹³C Entry into Central Carbon Metabolism
Caption: Metabolic fate of D-Xylose-1-¹³C in central carbon metabolism.
Experimental Workflow Diagram
Caption: Overview of the D-Xylose-1-¹³C tracing experimental workflow.
Quantitative Data Summary
The following table provides a hypothetical example of mass isotopomer distribution data for key metabolites in the PPP and glycolysis following labeling with D-Xylose-1-¹³C.
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |
| Xylulose-5-P | 5% | 95% | 0% | 0% | 0% | 0% |
| Ribose-5-P | 10% | 90% | 0% | 0% | 0% | 0% |
| Sedoheptulose-7-P | 20% | 70% | 10% | 0% | 0% | 0% |
| Fructose-6-P | 40% | 50% | 10% | 0% | 0% | 0% |
| Glyceraldehyde-3-P | 60% | 40% | 0% | 0% | 0% | 0% |
Note: The values in this table are for illustrative purposes only and will vary depending on the biological system and experimental conditions.
Conclusion
This application note provides a comprehensive guide to tracing the fate of D-Xylose-1-¹³C in central carbon metabolism. By following the detailed protocols and applying the analytical and computational methods described, researchers can gain valuable insights into the activity of the Pentose Phosphate Pathway and its interplay with other key metabolic routes. The use of stable isotope tracers like D-Xylose-1-¹³C is an indispensable tool for elucidating the complex and dynamic nature of cellular metabolism, with broad applications in both basic and applied research.
References
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Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic Engineering, 3(3), 195-206. [Link]
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Zhang, G. C., Liu, J. J., & Kong, I. I. (2012). Metabolomic and 13C-metabolic flux analysis of a xylose-consuming Saccharomyces cerevisiae strain expressing xylose isomerase. Applied and environmental microbiology, 78(15), 5474-5483. [Link]
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Feng, X., & Zhao, H. (2013). Investigating xylose metabolism in recombinant Saccharomyces cerevisiae via 13C metabolic flux analysis. Biotechnology and bioengineering, 110(3), 863-873. [Link]
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Rogers, C. K., & Gibala, M. J. (2025). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Journal of Proteome Research, 24(12). [Link]
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Liu, L., Zhang, L., Tang, W., Gu, Y., Hua, Q., Yang, S., ... & Yang, C. (2012). Phosphoketolase pathway for xylose catabolism in Clostridium acetobutylicum revealed by 13C metabolic flux analysis. Journal of bacteriology, 194(8), 2093-2102. [Link]
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Edison, A. S., Hall, R. D., Junot, C., & Karp, P. D. (2016). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in plant science, 7, 149. [Link]
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Kates, A. M., Tross, R. C., & Nikolau, B. J. (2020). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 10(11), 458. [Link]
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Buescher, J. M., Moco, S., Sauer, U., & Zamboni, N. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current opinion in biotechnology, 34, 189-201. [Link]
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Rogers, C. K., & Gibala, M. J. (2025). Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). Journal of Proteome Research, 24(12). [Link]
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Fan, T. W. M., Lane, A. N., & Higashi, R. M. (2011). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. ILAR journal, 52(1), e1-e15. [Link]
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Young, J. D. (2014). 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures. OSTI.GOV. [Link]
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Troubleshooting & Optimization
Technical Support Center: D-Xylose-1-13C Labeling Experiments
Welcome to the technical support center for D-Xylose-1-13C labeling experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during metabolic flux analysis (MFA) using this tracer. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the integrity and success of your research.
Troubleshooting Guide
This section addresses specific issues you may encounter during your this compound labeling experiments in a question-and-answer format.
Problem 1: Low or No 13C Enrichment in Downstream Metabolites
Q: We are observing very low to non-existent incorporation of the 13C label from this compound into our target metabolites. What are the likely causes and how can we troubleshoot this?
A: This is a common issue that can stem from several factors, ranging from cellular uptake to analytical sensitivity. Let's break down the potential causes and solutions.
Possible Cause 1: Inefficient D-Xylose Uptake or Metabolism
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Explanation: Not all biological systems, particularly certain mammalian cell lines, can efficiently transport and metabolize xylose.[1] The presence of a preferred carbon source, like glucose, can also lead to catabolite repression, where the machinery for metabolizing secondary sugars like xylose is downregulated.[1]
-
Troubleshooting Steps:
-
Verify Xylose Metabolism: Confirm that your specific cell line or organism is capable of utilizing D-xylose. Review literature for evidence of xylose metabolism in your system or conduct preliminary growth assays with unlabeled D-xylose as the sole carbon source.
-
Check for Competing Carbon Sources: Ensure that your experimental medium is free from glucose or other preferred sugars that could inhibit xylose uptake and metabolism.[1]
-
Optimize Xylose Concentration: The concentration of D-xylose in the medium should be sufficient to drive uptake and metabolism. Titrate the D-xylose concentration to find the optimal level for your system.
-
Confirm Enzyme Expression: If working with engineered strains, verify the expression and activity of the key enzymes in your introduced xylose metabolic pathway, such as xylose isomerase or xylose reductase and xylitol dehydrogenase.[1][2]
-
Possible Cause 2: Sub-optimal Labeling Time (Failure to Reach Isotopic Steady State)
-
Explanation: Isotopic steady state is the point at which the fractional enrichment of 13C in a metabolite becomes constant over time.[1][3] Analyzing samples before this state is reached will result in an underestimation of fluxes, especially for pathways with slow turnover rates.[1] The time to reach steady state varies significantly depending on the metabolite, the pathway, and the organism's growth rate.[3] For example, glycolytic intermediates may label within minutes, while TCA cycle intermediates and nucleotides can take hours.[1]
-
Troubleshooting Steps:
-
Perform a Time-Course Experiment: To determine the optimal labeling duration, conduct a time-course experiment where samples are collected at multiple time points after the introduction of this compound.
-
Analyze Key Metabolites: Measure the 13C enrichment in key downstream metabolites at each time point.
-
Plot Enrichment Over Time: Plot the fractional 13C enrichment against time. The point at which the enrichment plateaus indicates that isotopic steady state has been reached for that metabolite.
-
Possible Cause 3: Incorrect Sample Quenching and Extraction
-
Explanation: Cellular metabolism is rapid, and enzymatic reactions can continue even after sample collection, leading to altered labeling patterns.[1] Inefficient quenching fails to halt these reactions, and poor extraction methods will result in low recovery of your metabolites of interest.
-
Troubleshooting Steps:
-
Rapidly Quench Metabolism: Immediately after harvesting, quench the cells to stop all enzymatic activity. Cold methanol (-80°C) or other established cold solvent mixtures are effective for this purpose.[1]
-
Validate Extraction Protocol: Ensure your metabolite extraction protocol is optimized and validated for the specific metabolites you are analyzing. Inefficient extraction will lead to low signal intensity for all metabolites, including the labeled ones.[1]
-
Problem 2: Unexpected Labeling Patterns in Downstream Metabolites
Q: The 13C labeling patterns we are observing in metabolites of the Pentose Phosphate Pathway (PPP) and Tricarboxylic Acid (TCA) cycle are not what we predicted. What could be causing these discrepancies?
A: Unexpected labeling patterns are often a window into the complexity of cellular metabolism. The position of the label on this compound provides specific tracing through various pathways.
Possible Cause 1: Activity of Different Xylose Metabolic Pathways
-
Explanation: D-Xylose can be metabolized through several different pathways, and the active pathway in your organism will dictate how the 1-13C label is distributed.[4][5]
-
Isomerase Pathway: D-Xylose is converted to D-Xylulose, which is then phosphorylated to D-Xylulose-5-Phosphate (X5P). The 1-13C label remains on the first carbon of X5P.
-
Oxido-Reductase Pathway: D-Xylose is first reduced to xylitol and then oxidized to D-Xylulose, before being phosphorylated to X5P. Again, the 1-13C label is retained on the first carbon of X5P.
-
Oxidative (Weimberg and Dahms) Pathways: In some prokaryotes, D-xylose is oxidized, and the 1-13C can be lost as 13CO2 early in the pathway.[4][6]
-
-
Troubleshooting Steps:
-
Identify the Active Pathway: Review the literature to determine the known D-xylose metabolic pathway(s) in your organism.[4][5]
-
Analyze Early Intermediates: Measure the labeling of D-Xylulose-5-Phosphate. The presence of M+1 (one 13C atom) X5P confirms entry into the non-oxidative PPP.
-
Consider Pathway Plasticity: Be aware that metabolic pathways can be plastic and may change in response to environmental conditions or genetic modifications.
-
dot
Caption: Major D-Xylose metabolic pathways and the fate of the 1-13C label.
Possible Cause 2: Carbon Scrambling in the Non-Oxidative Pentose Phosphate Pathway
-
Explanation: The non-oxidative PPP involves a series of carbon-shuffling reactions catalyzed by transketolase and transaldolase. These reactions will redistribute the 1-13C from D-Xylulose-5-Phosphate into various positions in glycolytic intermediates like Fructose-6-Phosphate (F6P) and Glyceraldehyde-3-Phosphate (G3P). Understanding these rearrangements is key to interpreting your data.
-
Troubleshooting Steps:
-
Map the Carbon Transitions: Use a metabolic map to trace the path of the 1-13C from X5P through the transketolase and transaldolase reactions. This will predict the expected labeling patterns in F6P, G3P, and other downstream metabolites.
-
Use Appropriate Analytical Techniques: Tandem mass spectrometry (MS/MS) can be invaluable for determining the positional location of the 13C label within a metabolite, providing much richer data for flux analysis than just mass isotopomer distributions.
-
Possible Cause 3: Anaplerotic and Cataplerotic Reactions
-
Explanation: The TCA cycle is not an isolated pathway. Anaplerotic reactions replenish TCA cycle intermediates, while cataplerotic reactions remove them. These "side" reactions can introduce unlabeled carbons into the cycle or remove labeled ones, diluting the 13C enrichment coming from glycolysis and the PPP.[1] For example, pyruvate carboxylase can introduce unlabeled carbon from CO2.
-
Troubleshooting Steps:
-
Expand Your Metabolic Model: Ensure your metabolic network model includes all relevant anaplerotic and cataplerotic reactions known to be active in your system.[7]
-
Consider Multiple Tracers: In complex systems, using a single tracer may not be sufficient to resolve all fluxes.[8][9] A parallel experiment with a different tracer, such as [U-13C]glutamine, can help to better constrain the fluxes in and around the TCA cycle.[10]
-
Problem 3: High Variability and Poor Reproducibility Between Replicates
Q: We are seeing significant variation in 13C enrichment and calculated fluxes between our biological replicates. How can we improve the reproducibility of our experiments?
Possible Cause 1: Inconsistent Cell Culture Conditions
-
Explanation: Minor variations in cell culture conditions, such as growth phase, cell density, pH, and oxygen levels, can have a significant impact on metabolic fluxes.[11][12]
-
Troubleshooting Steps:
-
Synchronize Cell Cultures: Ensure all replicate cultures are at the same growth phase (e.g., mid-logarithmic phase) and cell density when the labeling experiment begins.
-
Control Environmental Parameters: Tightly control the pH, temperature, and aeration of your cultures. For anaerobic or microaerobic experiments, ensure consistent oxygen levels.[11]
-
Standardize Pre-culture Conditions: Use a consistent protocol for pre-cultures to ensure the metabolic state of the cells is similar at the start of the experiment.[11]
-
Possible Cause 2: Inconsistent Sample Handling
-
Explanation: Variations in the time taken to harvest, quench, and extract metabolites can introduce significant errors.
-
Troubleshooting Steps:
-
Develop a Standard Operating Procedure (SOP): Create and strictly follow a detailed SOP for sample handling. This should specify exact timings for each step.
-
Process Samples in Parallel: Where possible, process replicate samples simultaneously to minimize time-dependent variations.
-
Ensure Complete Quenching: Verify that your quenching procedure is effective and consistently applied across all samples.
-
Possible Cause 3: Analytical and Data Processing Inconsistencies
-
Explanation: Errors in analytical measurements or inconsistencies in data processing can introduce variability.
-
Troubleshooting Steps:
-
Verify Instrument Performance: Regularly check the performance of your mass spectrometer or NMR instrument.
-
Use an Internal Standard: While not for the labeling itself, an internal standard can help control for variations in sample extraction and instrument response.
-
Standardize Data Analysis: Use a consistent and validated workflow for data processing, including peak integration, correction for natural isotope abundance, and flux calculation.[7] Ensure that the software and algorithms used are the same for all replicates.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right this compound labeling strategy for my experiment?
A1: The choice of a position-specific tracer like this compound is ideal for dissecting specific pathways. It is particularly powerful for resolving fluxes through the oxidative and non-oxidative branches of the Pentose Phosphate Pathway.[3][13][14] The 1-13C label allows you to track the initial decarboxylation reaction in the oxidative PPP (if active) and the specific carbon rearrangements in the non-oxidative PPP.[3] In contrast, a uniformly labeled tracer like [U-13C]Xylose provides a more global view of carbon incorporation into biomass and central carbon metabolism but can be less informative for resolving fluxes at specific branch points without parallel experiments.[14][15]
Q2: What is the impact of cofactor imbalance on xylose labeling experiments?
A2: This is particularly relevant in organisms like Saccharomyces cerevisiae engineered with the oxido-reductase pathway. The xylose reductase (XR) often prefers NADPH, while the xylitol dehydrogenase (XDH) strictly uses NAD+.[2][16] This mismatch can lead to an accumulation of NADH and a depletion of NAD+, which can severely inhibit xylose metabolism and impact the overall flux distribution.[2][16] This redox imbalance can force metabolic rerouting to regenerate the required cofactors, for instance, by increasing flux through the oxidative PPP to produce more NADPH.[16][17] This will alter the expected labeling patterns throughout the metabolic network.
Q3: How do I correctly correct for the natural abundance of 13C in my mass spectrometry data?
A3: This is a critical data correction step. All naturally occurring carbon contains approximately 1.1% 13C. This means that even an unlabeled metabolite will have a small M+1 peak, and larger metabolites will have M+2, M+3, etc., peaks. Your raw mass isotopomer distribution (MID) data must be corrected for this natural abundance to determine the true enrichment from your tracer.[7] This is typically done using established algorithms that employ matrix-based calculations. Several software packages for metabolic flux analysis, such as INCA, OpenFLUX, and FiatFlux, have built-in functions for this correction.[7][8]
Q4: My metabolic model does not fit the experimental labeling data well. What should I do?
A4: A poor fit between your model and data suggests that the model is an inaccurate representation of the biological reality.[7]
-
Verify Reactions and Atom Transitions: First, double-check that all known, relevant metabolic reactions are included in your model and that the atom mappings for each reaction are correct. Errors in stoichiometry or atom transitions are a common source of poor fits.[7]
-
Expand the Model: Your model may be too simplistic. Consider adding pathways or reactions known to be active in your biological system but were initially excluded. This could include transport reactions, futile cycles, or pathways for byproduct formation.[7]
-
Re-evaluate Assumptions: Re-examine the assumptions made in your model, such as the assumed co-factor usage of enzymes or the reversibility of reactions.
-
Hypothesize New Pathways: A persistent poor fit can sometimes point to the existence of novel or non-canonical metabolic pathways. 13C-MFA can be a powerful tool for discovering new metabolic activities.[7]
dot
Caption: Iterative workflow for resolving poor model fits in 13C-MFA.
References
-
Hui, S. et al. (2017). A roadmap for interpreting 13C metabolite labeling patterns from cells. PubMed Central. Available at: [Link]
-
Long, C. P. et al. (2016). Comprehensive analysis of glucose and xylose metabolism in Escherichia coli under aerobic and anaerobic conditions by 13C metabolic flux analysis. PubMed Central. Available at: [Link]
-
Wikipedia. (n.d.). Xylose metabolism. Wikipedia. Available at: [Link]
- BenchChem. (2025). Applications of Xylose-d6 in Metabolic Research: An In-depth Technical Guide. BenchChem.
- Wiechert, W. (2013). 13C metabolic flux analysis: optimal design of isotopic labeling experiments. Current Opinion in Biotechnology.
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ResearchGate. (n.d.). Different d-xylose metabolic pathways in microorganisms. ResearchGate. Available at: [Link]
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Nargafkan, N. et al. (2022). Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. PubMed Central. Available at: [Link]
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ResearchGate. (n.d.). Bacterial xylose metabolism D-xylose is assimilated either by the... ResearchGate. Available at: [Link]
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Gopalakrishnan, S. & Maranas, C. D. (2015). Achieving Metabolic Flux Analysis for S. cerevisiae at a Genome-Scale: Challenges, Requirements, and Considerations. PubMed Central. Available at: [Link]
- BenchChem. (2025). Improving data analysis for Xylose-4-13C tracer experiments. BenchChem.
- BenchChem. (2025). A Comparative Analysis of Xylose-18O and 13C-Xylose as Tracers in Metabolic Research. BenchChem.
- BenchChem. (n.d.). This compound|13C Labeled Pentose Sugar. BenchChem.
- BenchChem. (2025). A Researcher's Guide to Isotopic Labeling: Xylose-4-13C vs.
- BenchChem. (2025). Common pitfalls to avoid in metabolic flux analysis using 13C tracers. BenchChem.
- BenchChem. (2025).
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Feng, X. & Zhao, H. (2013). Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase. PubMed Central. Available at: [Link]
- MedchemExpress.com. (n.d.). Xylose-2- 13 C (Synonyms: D-(+) - MedchemExpress.com. MedchemExpress.com.
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Chen, Y. et al. (2014). Investigating xylose metabolism in recombinant Saccharomyces cerevisiae via 13C metabolic flux analysis. PubMed Central. Available at: [Link]
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Nöh, K. & Wiechert, W. (2006). 13C labeling experiments at metabolic nonstationary conditions: An exploratory study. PubMed Central. Available at: [Link]
-
Ataman Kimya. (n.d.). D XYLOSE. Ataman Kimya. Available at: [Link]
-
Crown, S. B. et al. (2012). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PubMed Central. Available at: [Link]
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Chen, Y. et al. (2016). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. PubMed Central. Available at: [Link]
- BenchChem. (2025). A Researcher's Guide to Metabolic Tracers: Comparing Xylose-d6 and ¹³C-Xylose. BenchChem.
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Megazyme. (2020). D-XYLOSE. Megazyme. Available at: [Link]
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Metallo, C. M. et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology. Available at: [Link]
-
Park, M. et al. (2017). Activation of an Otherwise Silent Xylose Metabolic Pathway in Shewanella oneidensis. Applied and Environmental Microbiology. Available at: [Link]
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Antoniewicz, M. R. (2018). A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist. Experimental & Molecular Medicine. Available at: [Link]
- BenchChem. (2025). A Researcher's Guide to Isotopic Labeling in Flux Analysis: Xylose-1-¹³C versus [U-¹³C]Xylose. BenchChem.
-
Bibi, Z. et al. (2020). Production, purification and physicochemical characterization of D-xylose/glucose isomerase from Escherichia coli strain BL21. PubMed Central. Available at: [Link]
-
MDPI. (2021). Fast and Selective Degradation of Biomass for Xylose, Glucose and Lignin under Mild Conditions. MDPI. Available at: [Link]
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ResearchGate. (n.d.). D-Xylose metabolic pathway and amino acid sequence alignment of XRs.... ResearchGate. Available at: [Link]
- MedchemExpress.com. (n.d.). D-Xylulose-1- 13 C - Stable Isotope. MedchemExpress.com.
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Vita, M. et al. (2022). Analytical Validation of a New Enzymatic and Automatable Method for d-Xylose Measurement in Human Urine Samples. PubMed Central. Available at: [Link]
- Journal of the American Chemical Society. (2024). Linkage-Editing of β-Glucosylceramide and β-Glucosylcholesterol: Development of β-Selective C-Glucosylation and Potent Mincle Ligands. Journal of the American Chemical Society.
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McAllister, K. N. et al. (2020). A Xylose-Inducible Expression System and a CRISPR Interference Plasmid for Targeted Knockdown of Gene Expression in Clostridioides difficile. PubMed Central. Available at: [Link]
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Technical Support Center: Optimizing D-Xylose-1-¹³C Tracer Experiments for Accurate Flux Measurements
Welcome to the technical support center for D-Xylose-1-¹³C tracer-based metabolic flux analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into experimental design, troubleshooting, and data interpretation. Our goal is to empower you to conduct robust and reproducible experiments for accurate intracellular flux measurements.
Introduction to D-Xylose-1-¹³C Tracing
D-xylose, a five-carbon sugar, is a significant component of lignocellulosic biomass and is metabolized by many microorganisms through the Pentose Phosphate Pathway (PPP).[1][2] Utilizing D-Xylose-1-¹³C as a tracer allows for the precise tracking of carbon atoms as they traverse central metabolic networks. This positional labeling is particularly powerful for dissecting the fluxes through the oxidative and non-oxidative branches of the PPP, providing a higher resolution of pathway activity compared to uniformly labeled tracers.[3] Accurate measurement of these fluxes is critical for metabolic engineering efforts in biofuel production and for understanding the metabolism of pathogenic microorganisms.[4][5]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the principles and practicalities of using D-Xylose-1-¹³C.
Q1: Why should I use D-Xylose-1-¹³C instead of a uniformly labeled xylose tracer?
While uniformly labeled ([U-¹³C]) xylose will label all downstream metabolites, D-Xylose-1-¹³C provides more specific information about the initial steps of xylose metabolism.[3] When D-Xylose-1-¹³C enters the Pentose Phosphate Pathway, the ¹³C label at the C1 position is lost as ¹³CO₂ during the oxidative phase.[6] This specific loss is a powerful constraint for calculating the flux through the oxidative PPP versus the non-oxidative PPP. This level of resolution is often not achievable with uniformly labeled tracers alone.
Q2: How do I confirm that my organism is metabolizing the D-Xylose-1-¹³C tracer?
Metabolism of the tracer can be confirmed by analyzing the mass isotopologue distributions (MIDs) of key downstream metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] You should look for the incorporation of ¹³C into intermediates of the PPP (e.g., xylulose-5-phosphate, sedoheptulose-7-phosphate) and glycolysis (e.g., fructose-6-phosphate, glyceraldehyde-3-phosphate). The absence of the M+1 peak in metabolites downstream of the oxidative PPP decarboxylation step, coupled with its presence in non-oxidative PPP intermediates, is strong evidence of the expected metabolic activity.
Q3: What is "isotopic steady state" and why is it critical for my experiment?
Isotopic steady state is the condition where the fractional enrichment of ¹³C in intracellular metabolites becomes constant over time.[9] Reaching this state is crucial for accurate metabolic flux analysis because it signifies that the distribution of the tracer throughout the metabolic network has stabilized.[9] Performing analyses before isotopic steady state is achieved can lead to a significant underestimation of fluxes, particularly through pathways with slower turnover rates. The time to reach steady state varies by organism and growth conditions and should be determined empirically through a time-course experiment.
Q4: Can I use D-Xylose-1-¹³C in mammalian cells?
While xylose metabolism is most commonly studied in microorganisms, some mammalian cells can metabolize xylose, although typically less efficiently than glucose. The principles of ¹³C-MFA still apply. However, it is crucial to verify xylose uptake and metabolism in your specific cell line. Often, ¹³C-glucose tracers are more appropriate for studying central carbon metabolism in mammalian systems.[10][11]
Part 2: Experimental Protocols & Best Practices
This section provides detailed, step-by-step methodologies for key stages of your D-Xylose-1-¹³C tracer experiment.
Protocol 1: Isotope Labeling Experiment
This protocol outlines the general procedure for labeling cells with D-Xylose-1-¹³C.
Objective: To achieve isotopic steady state labeling of intracellular metabolites for flux analysis.
Materials:
-
Cell culture of the organism of interest
-
Defined minimal medium
-
D-Xylose-1-¹³C (ensure high isotopic purity)
-
Unlabeled D-Xylose
-
Shaking incubator or bioreactor
Procedure:
-
Pre-culture Preparation: Grow cells in a pre-culture with unlabeled xylose as the sole carbon source to adapt them to the sugar and ensure they reach the mid-exponential growth phase.
-
Labeling Medium Preparation: Prepare a defined minimal medium where the primary carbon source is a mixture of D-Xylose-1-¹³C and unlabeled D-Xylose. A common starting point is a 50:50 mixture, but this can be optimized.[12]
-
Inoculation: Inoculate the labeling medium with cells from the pre-culture to a predetermined starting optical density (e.g., OD₆₀₀ of ~0.05).
-
Incubation: Grow the cells under controlled conditions (temperature, aeration, pH) identical to the pre-culture.
-
Sampling: Harvest cell samples at mid-exponential phase, ensuring that isotopic steady state has been reached. This time point should be determined from prior time-course experiments.[5]
Protocol 2: Metabolite Quenching and Extraction
Rapidly halting all metabolic activity is arguably the most critical step for preserving the in vivo metabolic state.[13][14]
Objective: To instantly stop enzymatic reactions and efficiently extract intracellular metabolites.
Materials:
-
Quenching solution: 60% methanol, pre-chilled to -40°C or colder.[13]
-
Liquid nitrogen[15]
-
Extraction solvent: Pre-chilled (-20°C) 75% ethanol or other suitable solvent mixtures.[16]
-
Refrigerated centrifuge
Procedure:
-
Quenching: Quickly transfer a known volume of the cell culture into the pre-chilled quenching solution. The volume ratio should be sufficient to rapidly drop the temperature and halt metabolism (e.g., 1 part culture to 4 parts quenching solution).
-
Separation: Centrifuge the quenched cell suspension at a low temperature (e.g., -10°C) to pellet the cells.[16]
-
Washing (Optional but Recommended): Wash the cell pellet with the cold quenching solution to remove extracellular metabolites.
-
Extraction: Add the pre-chilled extraction solvent to the cell pellet. Vortex vigorously to ensure cell lysis and metabolite solubilization.[16]
-
Incubation: Incubate the mixture at an elevated temperature (e.g., 80°C for ethanol extraction) for a short period to enhance extraction efficiency, followed by rapid cooling on ice.[16]
-
Clarification: Centrifuge at high speed (e.g., >13,000 x g) at 4°C to pellet cell debris.
-
Collection: Carefully transfer the supernatant containing the metabolites to a new tube. Store at -80°C until analysis.
Workflow Diagram: From Labeling to Analysis
Caption: Metabolic fate of the ¹³C label from D-Xylose-1-¹³C.
-
Entry into the PPP: D-Xylose-1-¹³C is converted to D-Xylulose-5-Phosphate (X5P), retaining the label at the C1 position.
-
Non-Oxidative PPP: If X5P is metabolized via the non-oxidative PPP, the ¹³C label is transferred to other intermediates like Fructose-6-Phosphate (F6P) and Glyceraldehyde-3-Phosphate (GAP).
-
Oxidative PPP: If X5P is converted to Ribulose-5-P and enters the oxidative branch, the C1 carbon is lost as ¹³CO₂. [6]* Flux Ratio Calculation: By measuring the labeling patterns in metabolites like pyruvate or proteinogenic amino acids, the ratio of flux entering the oxidative versus the non-oxidative PPP can be precisely determined. For instance, pyruvate formed exclusively through the oxidative PPP from D-Xylose-1-¹³C will be unlabeled, while pyruvate formed via the non-oxidative PPP will retain the label.
By carefully designing your experiments, meticulously preparing your samples, and using appropriate analytical and computational tools, D-Xylose-1-¹³C tracer experiments can yield highly accurate and insightful measurements of metabolic fluxes, advancing our understanding of cellular physiology.
References
-
METRAN - Software for 13C-metabolic Flux Analysis. MIT Technology Licensing Office. [Link]
-
Weitzel, M., Nöh, K., Dalman, T., Niedenführ, S., Stute, B., & Wiechert, W. (2013). 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis. Bioinformatics, 29(1), 143-145. [Link]
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Villa, J. A., Tješić, A., & Pan, C. (2019). Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols. Metabolites, 9(4), 74. [Link]
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13CFLUX2. (n.d.). . [Link]
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Alonso, A. P., Val, N., & Goupil, P. (2012). Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis. Analytical Biochemistry, 429(2), 116-124. [Link]
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Zamboni, N., Fischer, E., & Sauer, U. (2005). FiatFlux--a software for metabolic flux analysis from 13C-glucose experiments. BMC Bioinformatics, 6, 209. [Link]
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Weitzel, M., Nöh, K., Dalman, T., Niedenführ, S., Stute, B., & Wiechert, W. (2013). 13CFLUX2 - High-Performance Software Suite for 13C-Metabolic Flux Analysis. ResearchGate. [Link]
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Almeida, J. R. M., Fávaro, L. C. L., & Quirino, B. F. (2021). Xylose Metabolism in Bacteria—Opportunities and Challenges towards Efficient Lignocellulosic Biomass-Based Biorefineries. Fermentation, 7(2), 55. [Link]
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Le, A., Rahim, M., Deja, S., Burgess, S. C., & Young, J. D. (2018). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 47, 301-311. [Link]
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Rosenberg, S. L. (1980). Utilization of xylose by bacteria, yeasts, and fungi. Developments in Industrial Microbiology, 21, 117-129. [Link]
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Previte, D. M., et al. (2021). Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis. Metabolites, 11(9), 589. [Link]
-
Long, C. P., & Antoniewicz, M. R. (2019). 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling. Metabolic Engineering, 54, 113-120. [Link]
-
Xylose Metabolism in Bacteria. (2022). Encyclopedia.pub. [Link]
-
Lorenz, M. A., El Azzouny, M. A., Kennedy, R. T., & Burant, C. F. (2011). Reducing Time and Increasing Sensitivity in Sample Preparation for Adherent Mammalian Cell Metabolomics. Analytical Chemistry, 83(9), 3406-3414. [Link]
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Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. (n.d.). Agilent. [Link]
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Xylose metabolism. (n.d.). Wikipedia. [Link]
-
D-Xylose and L-arabinose utilization pathways in bacteria and fungi. (2004). ResearchGate. [Link]
-
C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. (n.d.). Shimadzu. [Link]
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Sherry, A. D., & Jeffrey, F. M. H. (2016). 13C MRS and LC-MS Flux Analysis of Tumor Intermediary Metabolism. Frontiers in Oncology, 6, 133. [Link]
-
Flow chart of steps for fast quenching and extraction. (n.d.). ResearchGate. [Link]
-
Gauthier, L., et al. (2023). Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments. Metabolites, 13(4), 475. [Link]
-
Edison, A. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 559. [Link]
-
Xiong, W., et al. (2010). 13C-Tracer and Gas Chromatography-Mass Spectrometry Analyses Reveal Metabolic Flux Distribution in the Oleaginous Microalga Chlorella protothecoides. Plant Physiology, 154(2), 1001-1011. [Link]
-
Tian, B., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 969893. [Link]
-
Crown, S. B., & Antoniewicz, M. R. (2013). 13C metabolic flux analysis: Optimal design of isotopic labeling experiments. Metabolic Engineering, 16, 12-22. [Link]
-
Boma, A. C., et al. (2014). Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase. PLoS ONE, 9(4), e95316. [Link]
-
Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1-12. [Link]
-
Srirangan, K., et al. (2012). Phosphoketolase Pathway for Xylose Catabolism in Clostridium acetobutylicum Revealed by 13C Metabolic Flux Analysis. Applied and Environmental Microbiology, 78(22), 7910-7917. [Link]
-
Wallis, G. A., & Gonzalez, J. T. (2019). Isotopic Tracer Methods of Monitoring Human Carbohydrate Metabolism During Exercise. Frontiers in Physiology, 10, 839. [Link]
-
Crown, S. B., & Antoniewicz, M. R. (2012). Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells. BMC Systems Biology, 6, 44. [Link]
-
Feng, X., & Zhao, H. (2013). Investigating xylose metabolism in recombinant Saccharomyces cerevisiae via 13C metabolic flux analysis. Biotechnology and Bioengineering, 110(3), 911-921. [Link]
-
Zhang, Y., et al. (2020). Co-utilization of glucose and xylose by evolved Thermus thermophilus LC113 strain elucidated by 13C metabolic flux analysis and whole genome sequencing. Metabolic Engineering, 61, 235-244. [Link]
-
Chen, X., et al. (2019). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Fermentation, 5(2), 35. [Link]
-
NPTEL-NOC IITM. (2019, May 6). 82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 [Video]. YouTube. [Link]
-
Munger, J., et al. (2008). A roadmap for interpreting 13C metabolite labeling patterns from cells. Cell, 133(7), 1145-1147. [Link]
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Technical Support Center: Mass Isotopomer Distribution Analysis with D-Xylose-1-13C
Welcome to the technical support center for improving mass isotopomer distribution analysis (MIDA) using D-Xylose-1-13C. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this powerful metabolic tracing technique. Here, we will address common challenges and provide practical, step-by-step solutions to ensure the accuracy and reliability of your experimental data.
Foundational Principles: Why this compound?
D-xylose, a five-carbon sugar, is a critical substrate for probing the activity of the pentose phosphate pathway (PPP), a metabolic route essential for generating NADPH for reductive biosynthesis and producing precursors for nucleotide synthesis.[1] Using D-Xylose specifically labeled at the first carbon position (this compound) offers a distinct advantage in resolving the flux through the oxidative and non-oxidative branches of the PPP.[2] The journey of this single labeled carbon atom through the metabolic network provides a high-resolution map of cellular metabolism, making it an invaluable tool in fields like metabolic engineering and oncology research.[1]
Experimental Workflow: From Culture to Data
A successful this compound tracing experiment hinges on a meticulously executed workflow. The following diagram and protocol outline the key stages.
Caption: General experimental workflow for ¹³C tracer analysis.
Detailed Protocol: ¹³C-Xylose Metabolic Flux Analysis
This protocol provides a general framework. Specific parameters should be optimized for your biological system.
-
Culture Preparation and Labeling:
-
Grow cells in a defined minimal medium with a known concentration of unlabeled D-xylose until the culture reaches a steady-state exponential growth phase.
-
Prepare a parallel culture under identical conditions, but replace the unlabeled xylose with this compound at the same molar concentration.[3]
-
Maintain steady-state growth for a period sufficient to achieve isotopic steady state in the intracellular metabolites (typically several cell doublings).[4]
-
-
Rapid Sampling and Quenching:
-
Rapidly withdraw a known volume of cell culture.
-
Immediately quench metabolic activity by transferring the cell suspension into a quenching solution kept at a low temperature (e.g., -70°C). A common and effective method is quenching in a cold pure methanol bath.[5] Incomplete quenching can lead to the interconversion of metabolites, introducing significant errors.[6]
-
-
Metabolite Extraction:
-
Centrifuge the quenched cell suspension at a low temperature to pellet the cells.
-
Wash the cell pellet with a cold solvent (e.g., methanol) to remove extracellular contaminants.
-
Perform a hot ethanol extraction (e.g., 5 ml of 75% v/v ethanol at 80°C) to extract intracellular metabolites.[5]
-
-
Sample Preparation for MS Analysis:
-
Dry the metabolite extract, for instance, under a stream of nitrogen or using a vacuum concentrator.
-
For GC-MS analysis, derivatize the dried metabolites to increase their volatility. A common agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
-
Mass Spectrometry Analysis:
-
Analyze the prepared samples using either GC-MS or LC-MS.
-
For GC-MS, use a suitable temperature gradient to separate the derivatized metabolites.
-
Acquire mass spectra in full scan or selected ion monitoring (SIM) mode.
-
-
Data Analysis:
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during your this compound MIDA experiments in a question-and-answer format.
Sample Preparation & Cell Culture
Q1: My cells are not reaching isotopic steady state. What could be the issue?
A1: Achieving isotopic steady state is crucial for accurate flux analysis.[9] Several factors could be at play:
-
Insufficient Labeling Time: The time required to reach isotopic steady state is dependent on the cell doubling time and the turnover rates of the metabolites of interest. Ensure you are labeling for a sufficient number of cell doublings.
-
Tracer Dilution: The this compound tracer may be diluted by unlabeled carbon sources in your media or from intracellular stores. It is recommended to use a defined minimal medium.
-
Metabolic State: Ensure your cells are in a metabolic steady state (e.g., exponential growth phase) before introducing the tracer.[4]
Q2: I'm observing high variability between my biological replicates. What are the likely causes?
A2: High variability can often be traced back to inconsistencies in sample handling.
-
Quenching Inefficiency: Inconsistent quenching can lead to variable metabolic activity post-sampling, altering metabolite profiles.[6] Ensure rapid and complete quenching for all samples.
-
Extraction Inconsistency: The efficiency of metabolite extraction can vary. Ensure your extraction protocol is robust and consistently applied. Using an internal standard, such as a uniformly 13C-labeled cell extract, can help normalize for extraction variability.[5]
-
Cell Culture Conditions: Minor variations in culture conditions (e.g., temperature, pH, aeration) can lead to different metabolic states. Maintain strict control over all culture parameters.
GC-MS & LC-MS Analysis
Q3: I am seeing poor peak shapes (tailing or fronting) in my GC-MS chromatogram for xylose-derived metabolites. How can I fix this?
A3: Poor peak shape is a common issue in GC-MS analysis and can compromise quantification.
-
Incomplete Derivatization: Sugars like xylose have multiple hydroxyl groups that must be derivatized to become volatile. Incomplete derivatization can lead to peak tailing. Optimize your derivatization reaction by adjusting the temperature, time, or reagent concentration.
-
Active Sites in the GC System: Active sites in the injector liner or the column can interact with polar analytes, causing peak tailing. Use a deactivated liner and a high-quality, well-conditioned column.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample or using a split injection.
Q4: My LC-MS signal intensity for sugar phosphates is low and inconsistent. What should I check?
A4: Sugar phosphates can be challenging to analyze by LC-MS due to their polarity and potential for metal adduction.
-
Mobile Phase Additives: The choice of mobile phase additive is critical. Using additives like amines in the mobile phase can improve peak shape and ionization efficiency for negatively charged sugar phosphates.
-
Ion Source Contamination: Sugar phosphates and salts from buffers can contaminate the ion source, leading to suppressed signal. Regular cleaning of the ion source is essential.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of your analytes of interest. Improve your sample cleanup procedure or optimize your chromatography to separate the interfering compounds.
Data Analysis & Interpretation
Q5: Why is correcting for natural isotope abundance so important?
A5: All elements have naturally occurring heavy isotopes (e.g., about 1.1% of all carbon is 13C).[7] This natural abundance contributes to the measured mass isotopomer distribution and can obscure the true extent of labeling from your this compound tracer. Failing to correct for this can lead to significant errors in your calculated metabolic fluxes.[7][8]
Q6: My data analysis software is giving me negative values for some isotopomer abundances after correction. What does this mean?
A6: Negative values after natural abundance correction typically indicate an issue with the raw data.
-
Poor Signal-to-Noise: Low-intensity peaks are more susceptible to noise, which can lead to inaccurate integration and subsequent errors in correction.
-
Overlapping Peaks: If another compound or fragment co-elutes and has an overlapping mass spectrum with your analyte of interest, it can distort the measured isotopomer distribution.
-
Incorrect Baseline Correction: Improper baseline correction during peak integration can also lead to errors in the relative abundances of your isotopomers.
Q7: How do I choose the right software for my MIDA data analysis?
A7: Several software packages are available for MIDA data analysis and flux estimation. Key features to look for include:
-
Accurate Natural Abundance Correction: The software should have a robust algorithm for correcting for the natural abundance of all elements in your analyte and any derivatization agents.
-
Metabolic Network Modeling: For flux analysis, the software should allow you to build or import a metabolic network model of your biological system.
-
Statistical Analysis: The software should provide goodness-of-fit statistics and calculate confidence intervals for your estimated fluxes to assess the reliability of your results.[10]
Visualizing Metabolic Fate: The Journey of this compound
The following diagram illustrates the entry of this compound into the pentose phosphate pathway and how the 13C label is distributed.
Caption: Simplified metabolic pathway showing ¹³C label propagation from this compound.
Data Summary: Tracer Purity and Properties
The quality of your tracer is paramount to the success of your experiment. Always verify the isotopic purity of your this compound.
| Parameter | Specification | Source |
| Tracer | This compound | |
| CAS Number | 70849-21-7 | |
| Molecular Weight | 151.12 g/mol | |
| Isotopic Purity | ≥99 atom % 13C | |
| Chemical Purity | ≥98% | [11] |
| Form | Powder |
Concluding Remarks
Mass isotopomer distribution analysis using this compound is a nuanced yet powerful technique for dissecting cellular metabolism. The accuracy of the resulting data is critically dependent on rigorous experimental design, meticulous sample handling, and appropriate data analysis.[12] By understanding the potential pitfalls and implementing the troubleshooting strategies outlined in this guide, researchers can significantly enhance the quality and impact of their metabolic studies.
References
-
Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
-
de Falco, B., Giannino, F., Carteni, F., Mazzoleni, S., & Kim, D.-H. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Publishing. Retrieved January 14, 2026, from [Link]
-
Al-Hetlani, O., Peyriga, L., Portais, J.-C., & Wittmann, C. (2022). GC/MS-based 13C metabolic flux analysis resolves the parallel and cyclic photomixotrophic metabolism of Synechocystis sp. PCC 6803 and selected deletion mutants including the Entner-Doudoroff and phosphoketolase pathways. PubMed Central. Retrieved January 14, 2026, from [Link]
-
Liu, C., et al. (2012). Phosphoketolase Pathway for Xylose Catabolism in Clostridium acetobutylicum Revealed by 13C Metabolic Flux Analysis. PubMed Central. Retrieved January 14, 2026, from [Link]
-
The importance of accurately correcting for the natural abundance of stable isotopes. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
-
A Guide to 13 C Metabolic Flux Analysis for the Cancer Biologist. (n.d.). Cell. Retrieved January 14, 2026, from [Link]
-
Leighty, R. W., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. PubMed. Retrieved January 14, 2026, from [Link]
-
Lima, M. A., et al. (2021). Establishment of a GC-MS-based 13 C-positional isotopomer approach suitable for investigating metabolic fluxes in plant primary metabolism. PubMed. Retrieved January 14, 2026, from [Link]
-
Validity of natural isotope abundance correction for metabolic flux analysis. (2020). bioRxiv. Retrieved January 14, 2026, from [Link]
-
Flowchart of 13C natural abundance correction algorithm. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Christensen, B., & Nielsen, J. (1999). Isotopomer analysis using GC-MS. PubMed. Retrieved January 14, 2026, from [Link]
-
Fernandez, C. A., Des Rosiers, C., Previs, S. F., David, F., & Brunengraber, H. (1996). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. PubMed. Retrieved January 14, 2026, from [Link]
-
Using Multiple Tracers for 13C Metabolic Flux Analysis. (n.d.). Springer Nature Experiments. Retrieved January 14, 2026, from [Link]
-
High-resolution 13C metabolic flux analysis. (n.d.). Springer Nature Experiments. Retrieved January 14, 2026, from [Link]
-
13C Isotope Labeled. (n.d.). Romer Labs. Retrieved January 14, 2026, from [Link]
-
Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry. (2019). PubMed Central. Retrieved January 14, 2026, from [Link]
-
and high-resolution- multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. (2018). Scientific Reports. Retrieved January 14, 2026, from [Link]
-
DeltaMS: a tool to track isotopologues in GC- and LC-MS data. (2018). PubMed. Retrieved January 14, 2026, from [Link]
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School of Chemistry, Food and Pharmacy. (n.d.). University of Reading. Retrieved January 14, 2026, from [Link]
-
Investigating xylose metabolism in recombinant Saccharomyces cerevisiae via 13C metabolic flux analysis. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
-
GC-MS-Based Determination of Mass Isotopomer Distributions for 13 C-Based Metabolic Flux Analysis. (n.d.). Springer Nature Experiments. Retrieved January 14, 2026, from [Link]
-
Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
-
MS Software. (n.d.). Bruker. Retrieved January 14, 2026, from [Link]
-
Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry. (2019). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Targeted flux analysis through the Mass Isotopomer Multi-Ordinate Spectral Analysis (MIMOSA) Workflow. (n.d.). SCIEX. Retrieved January 14, 2026, from [Link]
-
LC-MS Glycomics Analysis using Orbitrap-based Mass Spectrometers with SimGlycan software. (2017). PREMIER Biosoft. Retrieved January 14, 2026, from [Link]
-
A Beginner's Guide to Metabolic Tracing. (2024). Bitesize Bio. Retrieved January 14, 2026, from [Link]
-
Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
-
D-XYLOSE. (n.d.). Megazyme. Retrieved January 14, 2026, from [Link]
-
D-XYLOSE. (n.d.). Eurisotop. Retrieved January 14, 2026, from [Link]
-
62 questions with answers in XYLOSE. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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- 12. isotope.com [isotope.com]
How to address incomplete labeling in D-Xylose-1-13C experiments
Welcome to the technical support center for D-Xylose-1-13C labeling experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stable isotope tracing and troubleshoot common challenges, particularly incomplete labeling. Here, we synthesize technical accuracy with field-proven insights to ensure your experiments are robust and your data is reliable.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in metabolic research?
This compound is a powerful tracer used in Metabolic Flux Analysis (MFA) to investigate the Pentose Phosphate Pathway (PPP). By labeling the first carbon, researchers can track its fate as it moves through the oxidative and non-oxidative branches of the PPP, providing critical insights into cellular metabolism, particularly NADPH production and nucleotide synthesis.
Q2: Why am I observing incomplete labeling of my target metabolites?
Incomplete labeling in this compound experiments can arise from a multitude of factors. These can be broadly categorized into three areas:
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Biological Factors: Endogenous pools of unlabeled xylose or other sugars, metabolic pathway rerouting, and slow metabolic turnover can all contribute to the dilution of the 13C label.
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Experimental Procedure Issues: Suboptimal incubation times, incorrect tracer concentrations, or issues with the cell culture conditions can lead to inefficient uptake and incorporation of the labeled xylose.
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Analytical Challenges: The sensitivity and resolution of the analytical instruments (e.g., Mass Spectrometry, NMR) and the data analysis methods used can impact the accurate quantification of isotopic enrichment.
Q3: How can I quantify the percentage of 13C enrichment in my samples?
The percentage of 13C enrichment is typically determined using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mass Spectrometry: By analyzing the mass isotopologue distribution (MID) of a metabolite, you can quantify the relative abundance of molecules with different numbers of 13C atoms. High-resolution mass spectrometers are crucial for resolving the mass differences between isotopologues.
-
NMR Spectroscopy: NMR provides positional information about the 13C label within a molecule, which is particularly useful for distinguishing between different metabolic pathways.
Several software tools are available to help calculate isotopic enrichment from raw MS or NMR data.
Troubleshooting Guide: Addressing Incomplete Labeling
This section provides a structured approach to diagnosing and resolving common issues leading to incomplete labeling in your this compound experiments.
Problem 1: Low Isotopic Enrichment in Downstream Metabolites
Symptoms: Mass spectrometry data shows a high abundance of the M+0 (unlabeled) isotopologue and low abundance of the M+1 isotopologue for metabolites downstream of xylose metabolism.
Potential Causes & Solutions:
-
Cause A: Insufficient Incubation Time. Metabolic pathways require time to reach isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant.
-
Solution: Perform a time-course experiment to determine the optimal labeling duration for your specific cell type and experimental conditions. For fast-turnover metabolites, isotopic steady state might be reached within minutes, while for others it could take hours. A 90-minute waiting period following label administration has been shown to provide good labeling in some in vivo models.
-
-
Cause B: Dilution from Endogenous Carbon Sources. Cells may have internal stores of unlabeled sugars or may utilize other carbon sources present in the media, leading to a dilution of the 13C label.
-
Solution: Prior to the labeling experiment, culture cells in a medium free of unlabeled xylose or other sugars that could compete for entry into the PPP. Ensure that the this compound is the primary carbon source available to the cells during the experiment.
-
-
Cause C: Low Tracer Concentration. The concentration of this compound in the medium may not be sufficient to drive significant incorporation into the metabolic pathways.
-
Solution: Optimize the concentration of the labeled xylose. While higher concentrations can improve labeling, it's essential to ensure that the concentration used is not toxic to the cells and does not induce unintended metabolic shifts.
-
Problem 2: Unexpected Labeling Patterns
Symptoms: The observed mass isotopologue distribution (MID) of a metabolite does not match the expected pattern based on the known metabolic pathway. For example, you might observe M+2 or M+3 peaks when you only expect M+1.
Potential Causes & Solutions:
-
Cause A: Metabolic Rerouting and Pathway Plasticity. Cells can exhibit metabolic flexibility and reroute carbon through alternative pathways, especially under stress or in different physiological states. The pentose phosphate pathway, for instance, has highly reversible reactions catalyzed by transketolase and transaldolase that can complicate labeling patterns.
-
Solution: A thorough understanding of the organism's metabolism is crucial. Consider the possibility of unexpected active pathways. For example, some bacteria utilize the phosphoketolase pathway for xylose catabolism, which will produce different labeling patterns compared to the PPP. Using positional labeling, like with this compound, can help to distinguish between different pathway activities.
-
-
Cause B: Cofactor-dependent Isotope Exchange. Enzymatic reactions involving cofactors like NAD(P)H can sometimes lead to isotope exchange, altering the labeling pattern of the product.
-
Solution: Consult literature specific to the enzymes in your pathway of interest to understand if such exchanges are known to occur. This is a complex area and may require advanced modeling to accurately interpret the data.
-
Problem 3: High Variability Between Replicates
Potential Causes & Solutions:
-
Cause A: Inconsistent Cell Culture Conditions. Variations in cell density, growth phase, or media composition between replicates can lead to different metabolic states and, consequently, different labeling patterns.
-
Solution: Standardize your cell culture protocol meticulously. Ensure that all replicates are seeded at the same density, harvested at the same growth phase, and cultured in identical media.
-
-
Cause B: Inefficient Metabolite Quenching and Extraction. If metabolism is not stopped instantly and completely during sample collection, the labeling patterns can change, leading to variability.
-
Solution: Optimize your quenching and extraction protocol. Rapidly quenching metabolic activity, often with cold methanol or other solvents, is critical. It is also important to assess the efficiency of your extraction method to ensure you are recovering all relevant metabolites.
-
Experimental Protocols
Protocol 1: General Workflow for this compound Labeling
This protocol provides a general framework. Specific parameters should be optimized for your experimental system.
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Cell Culture: Grow cells to the desired density in a standard culture medium.
-
Media Exchange: Gently wash the cells with a sugar-free medium to remove any unlabeled carbon sources.
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Labeling: Add the pre-warmed medium containing this compound at the desired concentration.
-
Incubation: Incubate the cells for the predetermined optimal labeling time.
-
Quenching: Rapidly quench metabolic activity by, for example, adding ice-cold methanol.
-
Metabolite Extraction: Extract the intracellular metabolites using a suitable protocol (e.g., a methanol-chloroform-water extraction).
-
Analysis: Analyze the extracted metabolites using LC-MS/MS or NMR.
-
Data Analysis: Calculate the mass isotopologue distributions and determine the isotopic enrichment.
Visualizing Metabolic Pathways and Workflows
D-Xylose Metabolism via the Pentose Phosphate Pathway
Caption: Flow of 13C from this compound through the Pentose Phosphate Pathway.
Troubleshooting Workflow for Incomplete Labeling
Caption: A logical workflow for troubleshooting incomplete labeling issues.
Data Presentation
Table 1: Example Mass Isotopologue Distribution (MID) Data for a Downstream Metabolite
| Isotopologue | Expected MID (High Enrichment) | Observed MID (Incomplete Labeling) |
| M+0 | 5% | 60% |
| M+1 | 90% | 35% |
| M+2 | 5% | 5% |
This table illustrates a common scenario of incomplete labeling where the unlabeled (M+0) fraction is significantly higher than expected.
References
-
Wiechert, W., & Noh, K. (2013). Labelling analysis for ¹³C MFA using NMR spectroscopy. Methods in molecular biology (Clifton, N.J.), 985, 223–268. [Link]
-
Lane, A. N., Fan, T. W., & Higashi, R. M. (2011). Labelling Analysis for 13C MFA Using NMR Spectroscopy. In Metabolic Flux Analysis (pp. 223-268). Humana Press. [Link]
-
Feng, X., & Zhao, H. (2013). Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase. Biotechnology and Bioengineering, 112(3), 470-483. [Link]
-
Feng, X., & Zhao, H. (2015). Metabolomic and (13)C-metabolic flux analysis of a xylose-consuming Saccharomyces cerevisiae strain expressing xylose isomerase. Biotechnology and bioengineering, 112(3), 470–483. [Link]
-
Sadler, D. P., & Stoyan, P. (2014). 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. Chemical Communications, 50(94), 14781-14784. [Link]
-
Fan, T. W., Lane, A. N., Higashi, R. M., & Yan, J. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. Analytical chemistry, 82(11), 4474–4481. [Link]
-
Yergey, J. A. (1983). A general approach to calculating isotopic distributions for mass spectrometry. International Journal of Mass Spectrometry and Ion Physics, 52(2-3), 337-349. [Link]
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Muoio, D. M., & Newgard, C. B. (2006). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in molecular biology (Clifton, N.J.), 358, 139–153. [Link]
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Feenstra, A. D., Li, Y., & Nikolau, B. J. (2017). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 7(4), 54. [Link]
-
NPTEL-NOC IITM. (2019, May 6). 82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 [Video]. YouTube. [Link]
-
Feng, X., & Zhao, H. (2013). Investigating xylose metabolism in recombinant Saccharomyces cerevisiae via 13C metabolic flux analysis. Metabolic engineering, 15, 193–203. [Link]
-
MacCoss, M. J., Wu, C. C., Matthews, D. E., & Yates, J. R., 3rd (2005). Quantification of peptide m/z distributions from 13C-labeled cultures with high-resolution mass spectrometry. Analytical chemistry, 77(23), 7646–7653. [Link]
-
Meija, J. (2019). isotopic-enrichment-calculator. GitHub. [Link]
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Abernathy, M., Wan, N., Shui, W., & Tang, Y. J. (2019). Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Metabolite Channeling. Methods in molecular biology (Clifton, N.J.), 1859, 301–316. [Link]
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Srirangan, K., Akawi, L., Liu, X., Westbrook, A., Chou, K. J., Salisbury, K., & Saddler, J. N. (2013). Phosphoketolase Pathway for Xylose Catabolism in Clostridium acetobutylicum Revealed by 13C Metabolic Flux Analysis. Journal of bacteriology, 195(18), 4225–4234. [Link]
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Long, C. P., & Antoniewicz, M. R. (2019). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Current opinion in biotechnology, 59, 83–91. [Link]
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MacCoss, M. J., Wu, C. C., & Yates, J. R., 3rd (2005). Measurement of the isotope enrichment of stable isotope-labeled proteins using high-resolution mass spectra of peptides. Analytical chemistry, 77(23), 7646–7653. [Link]
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The Chemistry Tutor. (2016, November 13). Calculating the abundance of isotopes using mass spectra [Video]. YouTube. [Link]
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Munger, J., Bennett, B. D., & Rabinowitz, J. D. (2008). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current opinion in biotechnology, 19(6), 648–653. [Link]
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Waagepetersen, H. S., & Schousboe, A. (2014). Simplified presentation of 13C-labeling patterns of metabolites from... ResearchGate. [Link]
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JoVE. (2022, June 22). Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview [Video]. YouTube. [Link]
-
Munger, J., Bennett, B. D., & Rabinowitz, J. D. (2008). A roadmap for interpreting 13C metabolite labeling patterns from cells. eScholarship.org. [Link]
-
Jones, D. R., Wu, X., & Young, J. D. (2025). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. bioRxiv. [Link]
-
Wiechert, W. (n.d.). Metabolic Flux Analysis with 13C-Labeling Experiments. 13cflux.net. [Link]
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Grankvist, A., Watrous, J. D., Nilsson, R., & Jain, M. (2018). Profiling the metabolism of human cells by deep 13C labeling. Cell chemical biology, 25(1), 103–110.e3. [Link]
- Zhang, Y., Sun, J., & Yuan, J. (2016). Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography. Analytical Methods, 8(38), 6957-696
Technical Support Center: Troubleshooting Low Signal-to-Noise in D-Xylose-1-13C NMR Spectra
Welcome to the technical support center for troubleshooting Nuclear Magnetic Resonance (NMR) spectroscopy, with a specific focus on enhancing the signal-to-noise (S/N) ratio in D-Xylose-1-13C NMR spectra. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-quality spectra for carbohydrate analysis.
The inherently low sensitivity of the 13C nucleus, due to its low natural abundance (1.1%) and smaller gyromagnetic ratio compared to protons, often results in spectra with a poor signal-to-noise ratio.[1][2][3][4][5][6] This issue is particularly pronounced when working with dilute samples or complex mixtures. This guide provides a structured, question-and-answer approach to diagnose and resolve common issues, moving from fundamental sample preparation to advanced instrument parameter optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Sample Preparation and Environment
Question: My this compound signal is barely visible above the noise. Where should I start troubleshooting?
Answer: The first and most critical area to examine is your sample preparation and the local environment of the analyte. Even the most advanced spectrometer cannot compensate for a poorly prepared sample.
Initial Checks:
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Concentration: Is your sample concentration adequate? 13C NMR is significantly less sensitive than 1H NMR. For small molecules like D-Xylose, a higher concentration is generally better.[7][8][9] If solubility is a limiting factor, consider longer acquisition times. Halving the sample quantity may require quadrupling the number of scans to achieve the same S/N ratio.[8]
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Sample Purity and Integrity: Have you removed all solid particles? Suspended solids will severely degrade magnetic field homogeneity, leading to broad lines and poor signal. Always filter your sample directly into a clean NMR tube, for instance, through a Pasteur pipette with a glass wool plug.[8]
-
NMR Tube Quality: Are you using a high-quality, clean, and unscratched NMR tube? Imperfections in the tube can distort the magnetic field. Ensure tubes are thoroughly cleaned and dried to avoid solvent residue peaks.[8]
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Solvent Choice: Is the deuterated solvent fresh and of high purity? Contaminants in the solvent can introduce noise and interfering signals.
Question: I've confirmed my sample concentration is as high as possible and it is properly filtered, but the signal is still weak. What's next?
Answer: The next step is to ensure the spectrometer is performing optimally for your specific sample. This involves proper tuning, locking, and shimming.
Spectrometer and Probe Optimization:
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Probe Tuning and Matching: The probe must be correctly tuned to the 13C frequency and matched to the impedance of the spectrometer's electronics. A poorly tuned probe will result in inefficient power transfer and a significant loss of signal. Crucially, for 13C experiments that use 1H decoupling, the proton channel must also be well-tuned to ensure effective decoupling, which prevents signal broadening and splitting.[10]
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Locking: A stable deuterium lock signal is essential for maintaining field stability over the course of a potentially long 13C acquisition. If the lock signal is unstable or low, it can indicate issues with the deuterated solvent, lock channel parameters, or overall magnetic field homogeneity.
-
Shimming: This is the process of adjusting currents in the shim coils to make the static magnetic field (B₀) as homogeneous as possible across the sample volume.[11][12] Poor shimming is a very common cause of broad lines and, consequently, a low signal-to-noise ratio.[13]
dot
Caption: Initial troubleshooting workflow for low S/N.
Detailed Protocol: Manual Shimming for Improved Homogeneity
-
Load Standard Shims: Always begin by loading a standard, reliable shim file. Do not assume the previous user's shims are appropriate for your sample.[11]
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Optimize On-Axis Shims (Z1, Z2): Iteratively adjust the lower-order axial shims (Z1 and Z2) to maximize the lock level.[11][14] Small adjustments to one will affect the other, so repeat this process until no further improvement is seen.
-
Check Linewidth: Acquire a quick 1H spectrum to visually inspect the peak shape of a singlet (e.g., residual solvent peak). A sharp, symmetrical Lorentzian peak shape is the goal.
-
Higher-Order Shims: If line shape is still poor, you may need to adjust higher-order shims. This is a more complex process and should be done systematically. Gradient shimming, if available, can automate and expedite this process.[14]
| Shim Order | Common Shims | Effect on Peak Shape |
| First-Order (Axial) | Z1, Z2 | Broadening, loss of resolution |
| First-Order (Radial) | X, Y | Spinning sidebands (if not spinning or spinning slowly) |
| Second-Order | Z3, XZ, YZ | Asymmetry and "humps" on the sides of peaks |
Section 2: Acquisition Parameter Optimization
Question: My sample is pristine and the spectrometer is perfectly shimmed, but my this compound signal is still noisy. How can I optimize my acquisition parameters?
Answer: Optimizing the acquisition parameters is crucial for maximizing the signal from the 13C nucleus within a reasonable experiment time. The key is to balance the need for signal averaging with the relaxation properties of your specific molecule.
Key Acquisition Parameters for 13C NMR:
-
Number of Scans (NS): The signal-to-noise ratio increases with the square root of the number of scans.[1] To double the S/N, you must quadruple the number of scans, and thus the experiment time.[1][15] This is the most direct way to improve a weak signal.
-
Pulse Angle (Flip Angle): For 13C NMR, where long relaxation delays are often impractical, using a smaller flip angle (e.g., 30° or 45° instead of 90°) is beneficial. A smaller flip angle allows for a shorter relaxation delay (D1) between scans without saturating the signal, leading to more scans in a given amount of time and thus better S/N.[16]
-
Relaxation Delay (D1): This delay allows the nuclear spins to return to thermal equilibrium before the next pulse. For quantitative results, D1 should be at least 5 times the longest T1 (spin-lattice relaxation time) of the carbons in your molecule. However, for routine qualitative spectra where S/N is the primary concern, a shorter D1 (e.g., 1-2 seconds) combined with a smaller flip angle is a common and effective strategy.[16] For carbohydrates, T1 values can vary, but are often in the range of a few seconds.[17]
-
Decoupling Schemes:
-
Broadband Decoupling: This is the standard mode for most 13C experiments. The proton decoupler is on during the entire experiment, which collapses C-H multiplets into single sharp lines and provides a signal enhancement through the Nuclear Overhauser Effect (NOE).[18]
-
Inverse Gated Decoupling: In this mode, the decoupler is on only during the acquisition of the FID and off during the relaxation delay.[19][20][21] This suppresses the NOE, which is essential for obtaining quantitative data where peak integrals are compared.[3][20][22][23] For simply detecting a weak signal, the NOE enhancement from standard broadband decoupling is highly desirable.
-
Gated Decoupling: The decoupler is on during the relaxation delay (to build up NOE) but off during acquisition.[3][18][21][23] This results in a coupled spectrum (showing C-H splittings) but with the benefit of NOE enhancement. This is useful for determining the number of attached protons (CH, CH₂, CH₃) but is not ideal for maximizing S/N on a single peak.[3]
-
dot
Caption: Decision workflow for acquisition parameter optimization.
| Parameter | Recommendation for Low S/N | Rationale |
| Number of Scans (NS) | Increase significantly (e.g., 1024, 4096, or more) | S/N improves with the square root of NS.[1] |
| Pulse Angle | 30-45 degrees | Allows for a shorter relaxation delay, increasing scans per unit time.[16] |
| Relaxation Delay (D1) | 1-2 seconds | Balances relaxation with the need for rapid signal averaging. |
| Decoupling | Standard Broadband Decoupling | Maximizes signal through NOE and collapsing multiplets.[18] |
Section 3: Advanced Hardware and Techniques
Question: I have a very dilute sample and have already optimized all standard parameters, but the signal is still insufficient. Are there any hardware solutions?
Answer: Yes, when sample concentration is the absolute limit, specialized hardware can provide a significant sensitivity boost.
-
Cryoprobes: These probes cool the detection coil and preamplifier to cryogenic temperatures (around 20 K).[24] This dramatically reduces thermal noise from the electronics, resulting in a 3- to 4-fold increase in signal-to-noise compared to a standard room-temperature probe.[2][24][25][26] This means you can achieve the same S/N in about 1/16th of the time.[24] For low-concentration carbohydrate samples, a cryoprobe is often the most effective solution.[8][27][28]
-
Higher Field Magnets: The signal-to-noise ratio is proportional to the magnetic field strength to the power of 3/2. Moving from a 400 MHz to a 600 MHz spectrometer, for example, provides a substantial sensitivity enhancement.
Comparison of Probe Technologies
| Probe Type | Principle of Operation | Typical S/N Gain (vs. Room Temp) | Impact on Experiment Time |
| Room Temperature | Standard probe with electronics at ambient temperature. | 1x (Baseline) | Standard |
| Cryoprobe | Detection coil and preamplifier are cryogenically cooled.[24][26] | ~3-4x | Can be reduced by a factor of ~16 for the same S/N.[2][24] |
Summary and Final Checklist
If you are struggling with a low signal-to-noise ratio in your this compound NMR spectrum, follow this comprehensive checklist:
-
Sample Preparation:
-
Maximize concentration.
-
Filter out all particulates.
-
Use a clean, high-quality NMR tube.
-
-
Spectrometer Setup:
-
Ensure both 13C and 1H channels are properly tuned and matched.
-
Achieve a stable deuterium lock.
-
Perform thorough, iterative shimming to maximize field homogeneity.
-
-
Acquisition Parameters:
-
Increase the number of scans (NS).
-
Use a small flip angle (e.g., 30°).
-
Use a short relaxation delay (D1 = 1-2 s).
-
Employ standard broadband proton decoupling for NOE enhancement.
-
-
Hardware:
-
If available, use a cryoprobe for a significant sensitivity boost.
-
Utilize the highest field spectrometer available.
-
By systematically addressing each of these areas, you can significantly improve the quality of your this compound NMR spectra and obtain the critical data needed for your research.
References
-
University of Ottawa NMR Facility Blog. Effect of 1H Tuning on the Signal-to-Noise Ratio in 13C NMR Spectra. [Link]
-
ResearchGate. Difference between Normal 13C NMR and Inverse-Gated (IG) 13C NMR spectrum? [Link]
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Keun, H. C., et al. (2002). Cryogenic Probe 13C NMR Spectroscopy of Urine for Metabonomic Studies. Analytical Chemistry, 74(18), 4588-4593. [Link]
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Pearson, G. A. (1991). SHIMMING AN NMR MAGNET. [Link]
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Chemistry Stack Exchange. Differences between ¹³C-decoupled NMR experiment vs a ¹³C-coupled. [Link]
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Sack, M., et al. (2014). Signal-to-noise ratio of a mouse brain 13C CryoProbe™ system in comparison with room temperature coils: Spectroscopic phantom and in vivo results. Magnetic Resonance in Medicine, 72(4), 917-924. [Link]
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NMR Wiki. Cryoprobe. [Link]
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Joseph P. Hornak. Carbon-13 NMR. [Link]
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Andreas, L. B., et al. (2024). Solid-state NMR MAS CryoProbe enables structural studies of human blood protein vitronectin bound to hydroxyapatite. Proceedings of the National Academy of Sciences, 121(2), e2314781120. [Link]
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Bruker. Shimming an NMR Magnet. [Link]
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Brinkmann, A., et al. (2020). 13C-Satellite Decoupling Strategies for Improving Accuracy in Quantitative Nuclear Magnetic Resonance. Analytical Chemistry, 93(1), 656-663. [Link]
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University of Illinois. Shimming an NMR Magnet. [Link]
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University of Sheffield. 13 Carbon NMR. [Link]
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Giraud, N., et al. (2004). Improvement of the inverse-gated-decoupling sequence for a faster quantitative analysis by 13C NMR. Magnetic Resonance in Chemistry, 42(8), 705-710. [Link]
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Wikipedia. Nuclear magnetic resonance spectroscopy of carbohydrates. [Link]
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University of Cambridge, Department of Chemistry. NMR Sample Preparation. [Link]
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Giraud, N., et al. (2004). Improvement of the inverse-gated-decoupling sequence for a faster quantitative analysis of various samples by 13C NMR spectroscopy. Magnetic Resonance in Chemistry, 42(8), 705-710. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 8-TECH-2 The Nuclear Overhauser Effect. [Link]
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Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
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Anasazi Instruments. (2018). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0000098). [Link]
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Zang, L. H., & Novotny, M. V. (1991). 13C-NMR Relaxation in Glycogen. Journal of Magnetic Resonance, 92(2), 237-247. [Link]
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University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]
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Pauli, G. F., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Journal of Natural Products, 77(3), 600-606. [Link]
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Reddit. (2017). How to reduce noisey NMR signal? [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000098). [Link]
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Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 400 MHz, H2O, experimental) (HMDB0000098). [Link]
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Peters, T., & Pinto, B. M. (1996). Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy. Current Opinion in Structural Biology, 6(5), 710-720. [Link]
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Nanalysis. (2019). Decoupling modes on the Benchtop NMR. [Link]
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University of Ottawa NMR Facility Blog. (2007). Poor Signal-to-Noise Ratio in Your Spectrum? [Link]
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Department of Chemistry and Biochemistry, The Ohio State University. NMR Sample Requirements and Preparation. [Link]
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Chemistry LibreTexts. (2022). 13.9: ¹³C NMR Spectroscopy - Signal Averaging and FT-NMR. [Link]
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Roy, S. S., et al. (2019). Rapid 13C NMR hyperpolarization delivered from para-hydrogen enables the low concentration detection and quantification of sugar. Chemical Communications, 55(81), 12191-12194. [Link]
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Roy, S. S., et al. (2019). Rapid 13C NMR hyperpolarization delivered from para-hydrogen enables the low concentration detection and quantification of sugars. Chemical Communications, 55(81), 12191-12194. [Link]
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Standal, I. B., et al. (2009). High-Resolution NMR as Tool to Study Enzyme-Catalyzed Production of Fatty Acid Ethyl Esters from Marine Oils. Journal of the American Oil Chemists' Society, 86(9), 831-840. [Link]
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Serianni, A. S., & Bondo, P. B. (1995). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Annual Review of Biophysics and Biomolecular Structure, 24, 295-330. [Link]
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Post, C. B. (2003). Characterizing carbohydrate-protein interactions by NMR. Current Opinion in Structural Biology, 13(5), 597-606. [Link]
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Fan, T. W. M., & Lane, A. N. (2011). 13C NMR Metabolomics: Applications at Natural Abundance. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(4), 329-353. [Link]
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Toukach, P. V., & Ananikov, V. P. (2013). Recent advances in computational predictions of NMR parameters for the structure elucidation of carbohydrates: methods and limitations. Chemical Society Reviews, 42(21), 8376-8415. [Link]
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Technical Support Center: Minimizing Analytical Errors in D-Xylose-1-13C Based Metabolomics
This guide is designed for researchers, scientists, and drug development professionals to provide expert-backed troubleshooting and frequently asked questions for minimizing analytical errors in D-Xylose-1-13C based metabolomics experiments. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions throughout your experimental workflow.
Introduction to this compound Isotope Tracing
D-xylose, a five-carbon sugar, is a key component of lignocellulosic biomass and its metabolism is of significant interest in biofuel production, food science, and clinical diagnostics. The use of D-Xylose labeled with a stable isotope at the first carbon position (this compound) allows researchers to trace the metabolic fate of this pentose sugar through various pathways. By tracking the incorporation of the 13C label into downstream metabolites, we can elucidate pathway activity, identify metabolic bottlenecks, and quantify metabolic fluxes.[1][2][3] However, the accuracy and reliability of these powerful techniques hinge on meticulous experimental design and execution to minimize analytical errors.
D-xylose can be metabolized through several pathways depending on the organism. In many microorganisms, the primary routes are the Pentose Phosphate Pathway (PPP) and the phosphoketolase pathway.[4][5][6] Eukaryotes often utilize an oxido-reductase pathway.[4][6] Understanding the specific pathways active in your model system is a prerequisite for designing and interpreting your this compound tracing experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of this compound metabolomics studies.
Q1: How do I choose the right analytical platform, Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, for my experiment?
A1: The choice between MS and NMR depends on your specific research question, the required sensitivity, and the level of structural information you need.
-
Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), offers high sensitivity and is ideal for detecting and quantifying a wide range of metabolites, even those present at low concentrations.[7][8] It excels at determining the mass isotopomer distribution (MID) of labeled metabolites, which is crucial for metabolic flux analysis.[1][9] However, MS-based methods can sometimes suffer from ion suppression and may require derivatization for certain compounds.
-
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, including the specific position of the 13C label within a molecule, which can be invaluable for pathway elucidation.[10][11][12] While generally less sensitive than MS, recent advancements in probe technology have made natural abundance 13C NMR more feasible for metabolomics.[11][13] NMR is non-destructive, allowing for the potential recovery of the sample.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Sensitivity | High | Moderate to Low |
| Information | Mass Isotopomer Distribution (MID) | Positional Isotopomer Information |
| Throughput | High | Lower |
| Sample Prep | Often requires derivatization | Minimal, non-destructive |
| Primary Use | Quantitative flux analysis | Pathway elucidation, structural analysis |
Q2: What are the most critical steps in sample preparation to minimize analytical errors?
A2: The two most critical steps are quenching and metabolite extraction .
-
Quenching is the rapid cessation of all metabolic activity to preserve the in vivo metabolic state of the cells or tissue at the time of sampling.[14][15][16] Ineffective quenching can lead to significant changes in metabolite levels, introducing substantial error. The ideal quenching solvent should rapidly inhibit enzymes without causing cell lysis and leakage of intracellular metabolites.[14] Commonly used methods include rapid freezing in liquid nitrogen or using cold organic solvents like methanol.[16][17]
-
Metabolite Extraction aims to efficiently and reproducibly extract the metabolites of interest from the biological matrix. The choice of extraction solvent is critical and depends on the polarity of the target metabolites. A common approach for polar metabolites is a two-phase extraction using a mixture of methanol, chloroform, and water.[18]
Q3: How important is it to correct for natural isotope abundance and tracer impurity?
A3: It is critically important . Failure to correct for these factors can lead to significant misinterpretation of your data and incorrect flux calculations.[19][20][21]
-
Natural Isotope Abundance: All elements exist as a mixture of isotopes. For carbon, approximately 1.1% is 13C. This natural abundance contributes to the mass isotopomer distribution of your metabolites and must be mathematically corrected to accurately determine the enrichment from your this compound tracer.[22]
-
Tracer Impurity: The this compound tracer you use will not be 100% pure. It will contain a small percentage of unlabeled D-Xylose and potentially other isotopomers. This impurity must be accounted for in your calculations to avoid underestimating the true level of enrichment.[20][23]
Several software packages are available to perform these corrections, such as IsoCorrectoR and IsoCor.[19][23]
Q4: My this compound tracer is expensive. Can I reduce the amount I use in my cell culture experiments?
A4: While it's tempting to reduce the concentration of the labeled substrate, this can compromise the quality of your data. The goal is to achieve a significant and measurable enrichment in your downstream metabolites. A lower concentration of the tracer may result in a low signal-to-noise ratio, making it difficult to distinguish true labeling from background noise. It is recommended to perform a pilot experiment with varying concentrations of the tracer to determine the optimal level that provides robust labeling without being wasteful.
Troubleshooting Guides
This section provides step-by-step guidance for resolving specific issues you may encounter during your experiments.
Issue 1: Low or No 13C Enrichment Detected in Downstream Metabolites
This is a common issue that can be frustrating. The following troubleshooting workflow will help you pinpoint the cause.
Caption: Troubleshooting workflow for low or no 13C enrichment.
Issue 2: High Variability Between Replicate Samples
High variability can mask true biological differences. Follow these steps to improve the reproducibility of your experiments.
Step-by-Step Protocol for Improving Reproducibility:
-
Standardize Cell Culture and Sampling:
-
Ensure consistent cell seeding density and growth phase at the time of labeling.
-
Harvest all samples at the exact same time point.
-
Minimize the time between sample collection and quenching, and keep this time consistent for all samples.[24]
-
-
Optimize Quenching Protocol:
-
For adherent cells: Rapidly aspirate the media and add the cold quenching solution directly to the plate.
-
For suspension cells: Quickly transfer the cell suspension to a tube containing the cold quenching solution.
-
Ensure the volume of the quenching solution is sufficient to rapidly cool the sample and arrest metabolism. A ratio of at least 5:1 (quenching solution to sample volume) is recommended.[15]
-
-
Refine Metabolite Extraction:
-
Use a consistent volume of extraction solvent for all samples.
-
Ensure thorough homogenization or cell lysis to maximize extraction efficiency.
-
Vortex or sonicate samples for a standardized duration.
-
Centrifuge at a consistent speed and temperature to pellet cellular debris.
-
-
Incorporate Internal Standards:
-
Add a mixture of 13C-labeled internal standards to your samples at the beginning of the extraction process. These standards can help correct for variability introduced during sample preparation and analytical measurement.
-
-
Validate Analytical Instrument Performance:
Issue 3: Inaccurate Mass Assignments in Mass Spectrometry
Incorrect mass assignments will lead to misidentification of metabolites and incorrect isotopomer analysis.
| Potential Cause | Troubleshooting Action |
| Instrument Out of Calibration | Perform a daily or pre-run calibration of the mass spectrometer using a known calibration standard.[27][28] |
| Contamination of the Ion Source | Clean the ion source according to the manufacturer's recommendations. Contaminants can cause mass shifts. |
| Matrix Effects | Dilute your sample to reduce the concentration of interfering compounds. Optimize your chromatographic separation to better resolve your analytes from the matrix. |
| Incorrect Data Processing Parameters | Ensure that the mass tolerance settings in your data processing software are appropriate for the resolution of your mass spectrometer. |
D-Xylose Metabolic Pathways Visualization
The following diagram illustrates the major metabolic pathways for D-xylose, providing a visual guide for where to expect the 13C label from this compound to appear.
Caption: Major metabolic pathways of D-Xylose.
References
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Wikipedia. Xylose metabolism. [Link]
-
Tanaka, K., et al. (2002). Two different pathways for D-xylose metabolism and the effect of xylose concentration on the yield coefficient of L-lactate in mixed-acid fermentation by the lactic acid bacterium Lactococcus lactis IO-1. PubMed. [Link]
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ResearchGate. Two metabolic pathways of d-xylose metabolism. [Link]
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Shen, L., et al. (2021). Different d-xylose metabolic pathways in microorganisms. ResearchGate. [Link]
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Wikiwand. Xylose metabolism. [Link]
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Sellick, C. A., et al. (2011). Effective Quenching Processes for Physiologically Valid Metabolite Profiling of Suspension Cultured Mammalian Cells. ACS Analytical Chemistry. [Link]
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NIH. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [Link]
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Horn, P. J., et al. (2019). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. PubMed Central. [Link]
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Heinrich, P., et al. (2018). Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. Semantic Scholar. [Link]
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Publikationsserver der Universität Regensburg. (2022). IsoCorrectoR: Isotope correction in stable isotope labeling experiments in metabolomics. [Link]
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MacCoss, M. J., et al. (2005). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry. [Link]
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- 28. alliancebioversityciat.org [alliancebioversityciat.org]
Technical Support Center: Best Practices for Quenching Metabolism in D-Xylose-1-13C Studies
Welcome to the technical support center for stable isotope-resolved metabolomics. This guide provides in-depth technical advice, troubleshooting, and best practices specifically for quenching metabolism in D-Xylose-1-13C labeling studies. Accurate quenching is the most critical step for obtaining a true snapshot of the intracellular metabolic state, and its failure is a common source of experimental variability and error.[1][2]
This resource is designed for researchers, scientists, and drug development professionals who seek to ensure the integrity of their metabolomic data from the very first step.
Frequently Asked Questions (FAQs)
Q1: What is metabolic quenching and why is it critical in 13C-labeling studies?
A: Metabolic quenching is the process of rapidly halting all enzymatic reactions within a cell to preserve the exact concentration and isotopic enrichment of metabolites at the moment of sampling.[2] Many metabolites, such as ATP and glucose-6-phosphate, have turnover rates of mere seconds.[1] In a this compound study, any delay or inefficiency in quenching allows enzymes to continue processing the labeled xylose, which will alter the 13C enrichment patterns in downstream metabolites and corrupt the final dataset.[3][4] Effective quenching ensures that the measured isotopologue distribution accurately reflects the metabolic state under your specific experimental conditions.
Q2: What are the most common methods for quenching metabolism?
A: The primary goal of any quenching method is to denature metabolic enzymes almost instantaneously.[5][6] This is typically achieved by inducing a rapid temperature drop, exposing the cells to an organic solvent, or a combination of both. The most prevalent methods include:
-
Cold Solvent Quenching: Rapidly introducing cells to a pre-chilled solvent, most commonly a methanol solution, at temperatures between -20°C and -80°C.[3][7][8]
-
Fast Filtration and Quenching: Quickly separating cells from the culture medium via vacuum filtration, followed by immediate immersion of the filter into a quenching solution like liquid nitrogen or cold solvent.[8][9][10] This method is excellent for minimizing contamination from extracellular metabolites.[10]
-
Direct Liquid Nitrogen Quenching: Snap-freezing cells directly in liquid nitrogen.[11] While extremely fast, this method can cause significant cell lysis and metabolite leakage if not performed correctly, often in combination with a rapid washing and filtration step.[11]
Q3: Which quenching method is best for my experiment (adherent vs. suspension cells)?
A: The optimal method depends on your cell culture type.
-
For Adherent Cells: The most direct and effective method is to rapidly aspirate the culture medium and immediately add an ice-cold quenching solution (e.g., 80% methanol) directly to the plate.[12][13] This minimizes cell handling and the physiological stress associated with detachment methods like trypsinization, which can significantly alter metabolite profiles.[14]
-
For Suspension Cells: Fast filtration is often superior.[10][15] This technique allows for the rapid separation of cells from the 13C-labeled medium, preventing carryover of extracellular this compound which could artificially inflate intracellular measurements.[16][17] After filtration, the filter containing the cells is plunged into cold solvent or liquid nitrogen.[3][10]
Troubleshooting Guide: Common Quenching Issues
Problem 1: Low or no 13C enrichment detected in downstream metabolites.
-
Probable Cause 1: Inefficient Quenching. If metabolism is not halted instantly, the 13C label may be diluted or consumed by ongoing metabolic activity post-sampling. This is especially true for metabolites with high turnover rates.[1]
-
Solution:
-
Validate Quenching Efficiency: Use a 13C-tracer-assisted approach to test your method. Add a high-concentration 13C-labeled compound (different from your experimental tracer, e.g., 13C-glucose) during the quenching step.[3][18] If you detect 13C incorporation into downstream metabolites, your quenching is too slow. The combination of rapid filtration followed by immersion in 100% cold (-80°C) methanol has been shown to have very high quenching efficiency.[3][18]
-
Optimize Temperature: Ensure your quenching solvent is sufficiently cold. For methanol-based solutions, temperatures of -40°C or lower are recommended.[19] The final temperature of the cell-solvent mixture should remain well below -20°C.[7]
-
-
Probable Cause 2: Inefficient Xylose Metabolism. Your cell line may not have the necessary enzymatic machinery (e.g., xylose isomerase or reductase pathways) to efficiently metabolize D-Xylose.[13][20]
-
Solution:
Problem 2: High variability between replicate samples.
-
Probable Cause: Metabolite Leakage. Cold solvents can compromise cell membrane integrity, causing intracellular metabolites to leak into the quenching solution.[8][21] The extent of this leakage can be inconsistent, leading to high variability. Studies have shown that 60% cold methanol can cause significant metabolite loss in some cell types.[3][19]
-
Solution:
-
Optimize Methanol Concentration: The optimal methanol concentration is cell-type dependent. While 60% methanol is common, some studies show it causes significant leakage.[3][22] Paradoxically, for some organisms, increasing the methanol concentration (e.g., to 80% or even 100%) can reduce leakage by decreasing the solubility of polar metabolites in the quenching solution.[3][21][23]
-
Perform a Mass Balance Analysis: To quantify leakage, analyze both the cell pellet and the quenching supernatant for key metabolites.[7] This allows you to calculate the percentage of metabolite loss and optimize your protocol to minimize it.
-
Consider Buffered Solutions: For sensitive mammalian cells, adding a buffer like 70 mM HEPES or 0.85% (w/v) ammonium bicarbonate (AMBIC) to the cold methanol solution can sometimes improve metabolite recovery and reduce leakage.[19][22]
-
Problem 3: Artifactual changes in metabolite ratios (e.g., low ATP/ADP ratio).
-
Probable Cause: Incomplete Enzyme Inactivation. Cold temperatures alone may not be sufficient to completely and instantly denature all enzymes.[1] Some enzymatic activity can persist during the initial phase of quenching, leading to the conversion of high-energy molecules like ATP into ADP and AMP, thus skewing the energy charge of the cell.[10]
-
Solution:
-
Use an Acidified Quenching Solvent: Incorporating a small amount of acid, such as 0.1 M formic acid, into the cold quenching solvent can facilitate more rapid and complete enzyme denaturation.[1] Important: The acid should be neutralized (e.g., with ammonium bicarbonate) after quenching and before sample storage to prevent acid-catalyzed degradation of metabolites.[1]
-
Minimize Time: Every second counts. The entire process from removing the cells from the incubator to their immersion in the quenching solution should be as short as physically possible, ideally under 15 seconds for filtration-based methods.[10]
-
Data Summary: Comparison of Quenching Methods
| Method | Key Advantages | Key Disadvantages | Best For |
| Cold 60% Methanol | Simple, widely used. | High risk of metabolite leakage for many cell types.[3][19] | Robust microorganisms; requires careful validation.[22] |
| Cold 80-100% Methanol | Can reduce leakage by lowering metabolite solubility.[21][23] | May not be optimal for all cell types. | Yeast, some bacteria where leakage with lower methanol % is confirmed.[3][21] |
| Fast Filtration + LN2 | Extremely rapid quenching; excellent separation from medium.[10] | Can cause cell membrane damage and leakage if not optimized.[11] | Suspension cells, especially for flux analysis.[15] |
| Fast Filtration + Cold Solvent | Combines rapid separation with effective enzyme denaturation.[3][9] | Requires vacuum setup; filtration speed must be optimized to avoid cell stress.[8][10] | Suspension cells; considered a gold standard for many applications.[3][18] |
| Direct Quenching on Plate | Minimizes handling stress for adherent cells.[14] | Risk of incomplete medium removal leading to contamination. | Adherent cell cultures.[12] |
Experimental Protocols
Protocol 1: Fast Filtration Quenching for Suspension Cells
This protocol is adapted from methods shown to have high quenching efficiency and is ideal for this compound studies.[3][18]
-
Preparation: Pre-chill a sufficient volume of 100% methanol to -80°C. Set up a vacuum filtration manifold with the appropriate filter size (e.g., 0.8 µm) for your cells.
-
Sampling: Working quickly, withdraw a defined volume of cell suspension from your culture.
-
Filtration: Immediately apply the suspension to the filter under vacuum. The goal is to form a thin cell layer on the filter in under 10 seconds.
-
Washing (Optional but Recommended): Without breaking the vacuum, wash the cells on the filter with a small volume of ice-cold isotonic saline (0.9% NaCl) to remove any residual extracellular medium. This step should be less than 5 seconds.
-
Quenching: Immediately break the vacuum and, using forceps, plunge the filter directly into the pre-chilled -80°C methanol.
-
Storage: Agitate the tube to dislodge cells from the filter. Store the resulting cell/methanol slurry at -80°C until metabolite extraction.
Protocol 2: Direct Quenching for Adherent Cells
This protocol minimizes physiological stress by avoiding cell detachment.[1][14]
-
Preparation: Pre-chill a quenching solution of 80% methanol containing 0.1 M formic acid to at least -40°C.
-
Medium Removal: Aspirate the culture medium from the plate as quickly and completely as possible.
-
Quenching: Immediately add the pre-chilled, acidified quenching solution to the plate, ensuring the cell monolayer is completely submerged. Place the dish on dry ice to facilitate rapid cooling.
-
Cell Lysis & Collection: Use a cell scraper to scrape the frozen cells in the quenching solution. Collect the resulting slurry into a pre-chilled microcentrifuge tube.
-
Neutralization: Add a sufficient amount of a neutralizing agent like ammonium bicarbonate to bring the pH of the sample to neutral.
-
Storage: Store the sample at -80°C until metabolite extraction.
Workflow Visualization
Caption: Recommended quenching workflows for suspension and adherent cells.
References
-
Krämer, A., et al. (2014). Quenching methods for the analysis of intracellular metabolites. Methods in Molecular Biology, 1104, 211-21. [Link]
-
Harms, H., et al. (2013). Automated fast filtration and on-filter quenching improve the intracellular metabolite analysis of microorganisms. Engineering in Life Sciences, 13(6), 589-597. [Link]
-
Kramer, A., et al. (2014). Quenching methods for the analysis of intracellular metabolites. PubMed, National Center for Biotechnology Information. [Link]
-
Li, B., et al. (2022). Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. JACS Au, 2(11), 2496-2504. [Link]
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de Jonge, L. P., et al. (2012). Optimization of cold methanol quenching for quantitative metabolomics of Penicillium chrysogenum. Metabolomics, 8(4), 727-735. [Link]
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Dietmair, S., et al. (2012). Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction. Analytical Biochemistry, 427(2), 146-151. [Link]
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Tengesdal, W., et al. (2021). Optimized Fast Filtration-Based Sampling and Extraction Enables Precise and Absolute Quantification of the Escherichia coli Central Carbon Metabolome. Metabolites, 11(9), 613. [Link]
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Li, Y., et al. (2017). Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus. Journal of Food and Drug Analysis, 25(2), 421-428. [Link]
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Krämer, A., et al. (2014). Quenching Methods for the Analysis of Intracellular Metabolites. ResearchGate. [Link]
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Volmer, M., et al. (2011). Fast filtration for metabolome sampling of suspended animal cells. Biotechnology Letters, 33(3), 495-499. [Link]
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Bapat, A., et al. (2018). Quenching for Microalgal Metabolomics: A Case Study on the Unicellular Eukaryotic Green Alga Chlamydomonas reinhardtii. Metabolites, 8(4), 69. [Link]
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Sellick, C. A., et al. (2011). Effective Quenching Processes for Physiologically Valid Metabolite Profiling of Suspension Cultured Mammalian Cells. Analytical Chemistry, 83(24), 9474-9481. [Link]
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Canelas, A. B., et al. (2008). Leakage-free rapid quenching technique for yeast metabolomics. Metabolomics, 4, 226-239. [Link]
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An, Y., et al. (2012). A direct cell quenching method for cell-culture based metabolomics. Metabolomics, 8(5), 927-935. [Link]
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Sana, T. R., et al. (2015). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Agilent Technologies Application Note. [Link]
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Lu, W., et al. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry, 86, 277-304. [Link]
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Wang, B., et al. (2022). 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures. Analytical Chemistry, 94(22), 7851-7858. [Link]
-
Center for Innovative Technology. Metabolic Quenching. Vanderbilt University. [Link]
-
Wang, B., et al. (2022). 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures. OSTI.GOV. [Link]
-
Wang, B., et al. (2022). 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures. ACS Publications. [Link]
-
Wang, B., et al. (2022). 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures. OSTI.GOV. [Link]
-
Evans, C. (2017). Isotope Labeling in Metabolomics and Fluxomics. YouTube. [Link]
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Levine, R. L., et al. (1981). Inactivation of key metabolic enzymes by mixed-function oxidation reactions: possible implication in protein turnover and ageing. Proceedings of the National Academy of Sciences, 78(11), 6840-6844. [Link]
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You, L., et al. (2015). 13 C-labeling approaches for metabolism analysis. ResearchGate. [Link]
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Lee, J. S., et al. (2022). Metabolic and transcriptomic reprogramming during contact inhibition-induced quiescence is mediated by YAP-dependent and YAP-independent mechanisms. Nature Communications, 13(1), 1691. [Link]
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Levine, R. L., et al. (1981). Inactivation of key metabolic enzymes by mixed-function oxidation reactions: Possible implication in protein turnover and ageing. Proceedings of the National Academy of Sciences, 78(11), 6840-6844. [Link]
-
Bera, A. K., et al. (2011). Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase. PLoS ONE, 6(9), e23772. [Link]
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Overcoming matrix effects in LC-MS analysis of D-Xylose-1-13C labeled samples
A Guide to Overcoming Matrix Effects for Researchers and Drug Development Professionals
Welcome to the technical support center for the LC-MS analysis of D-Xylose-1-¹³C labeled samples. This guide is designed to provide in-depth, field-proven insights into diagnosing and overcoming the common yet critical challenge of matrix effects. As a stable isotope-labeled internal standard (SIL-IS) or a metabolic tracer, the accurate quantification of D-Xylose-1-¹³C is paramount for reliable pharmacokinetic, metabolic flux, and biomarker studies. This resource provides troubleshooting guides and FAQs to ensure the integrity and reproducibility of your analytical data.
Section 1: Understanding the Core Problem (FAQs)
This section addresses fundamental questions about the nature of matrix effects in the context of D-Xylose-1-¹³C analysis.
Q1: What exactly are "matrix effects," and why are they a significant problem for a polar molecule like D-Xylose-1-¹³C?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as D-Xylose-1-¹³C, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue extracts).[1][2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of your quantitative analysis.[3]
For a highly polar, hydrophilic molecule like D-xylose, the challenge is pronounced. Biological matrices are replete with endogenous polar substances like salts, amino acids, and other carbohydrates that can easily co-elute.[4] During the electrospray ionization (ESI) process, these co-eluting compounds compete with D-Xylose-1-¹³C for access to the droplet surface and for the available charge, leading to inefficient ionization and a suppressed signal.[5][6] This is not a selectivity issue—your mass spectrometer can still distinguish the analyte by mass—but an accuracy and sensitivity issue, as the detected signal is not truly proportional to the concentration.[3]
Q2: I suspect matrix effects are compromising my data. How can I definitively diagnose and quantify their impact?
A2: Diagnosing matrix effects is a critical first step. A widely accepted method is the post-extraction spike analysis .[1][5] This procedure allows you to isolate the effect of the matrix from other potential issues like poor extraction recovery.
Here is the experimental approach:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte (D-Xylose-1-¹³C) spiked into the clean mobile phase solvent.
-
Set B (Post-Extraction Spike): A blank matrix sample (e.g., plasma from an untreated subject) is taken through the entire sample preparation process (extraction, evaporation, etc.). The final, clean extract is then spiked with the analyte at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): A blank matrix sample is spiked with the analyte before the sample preparation process begins.
-
-
Analyze all three sets by LC-MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
A Matrix Effect value significantly below 100% indicates ion suppression, while a value significantly above 100% indicates ion enhancement. This quantitative assessment is crucial for method validation and troubleshooting.
Section 2: Troubleshooting Chromatographic Issues
Effective chromatography is your first line of defense against matrix effects. Separating your analyte from interfering compounds before they enter the mass spectrometer is key.[6]
Q3: My D-Xylose-1-¹³C peak shape is poor (e.g., fronting, tailing, or splitting). What are the likely causes and solutions?
A3: Poor peak shape for a polar compound like xylose on a Hydrophilic Interaction Liquid Chromatography (HILIC) column—the recommended choice for this analysis—often points to a few specific issues:
-
Inappropriate Injection Solvent: This is the most common culprit. Injecting your sample in a solvent that is significantly "stronger" (i.e., has a higher water or aqueous content) than the initial mobile phase will cause the analyte to move down the column too quickly before proper focusing can occur, leading to peak distortion.[2]
-
Solution: Reconstitute your final extract in a solvent that matches or is slightly weaker than your initial mobile phase conditions (typically high in acetonitrile for HILIC).
-
-
Insufficient Column Equilibration: HILIC columns require meticulous equilibration between injections to re-establish the aqueous layer on the stationary phase. Inadequate equilibration leads to retention time drift and poor peak shape.
-
Solution: Ensure a sufficient equilibration period (often 5-10 column volumes) is built into your gradient method before each injection.
-
-
Mobile Phase pH: The pH of your mobile phase can affect the charge state of silanol groups on the stationary phase, influencing retention and peak shape.
-
Solution: Using a buffered mobile phase, such as ammonium formate or ammonium acetate, can help maintain a consistent pH and improve peak symmetry.
-
Q4: Which LC column and conditions are optimal for separating D-Xylose-1-¹³C from complex biological matrix components?
A4: For a highly polar analyte like D-Xylose, Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior choice over traditional reversed-phase chromatography.[7][8] In HILIC, a polar stationary phase (e.g., amide, diol, or bare silica) is used with a mobile phase containing a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[9]
Why HILIC is effective:
-
Retention of Polar Analytes: D-Xylose is well-retained, allowing for the use of strong organic mobile phases.
-
Elution of Non-Polar Interferences: Many problematic matrix components, such as phospholipids, are non-polar and will elute early in the HILIC gradient, effectively separating them from your analyte of interest.[4]
-
MS Compatibility: HILIC mobile phases are high in organic content, which promotes efficient desolvation and ionization in the ESI source.[8]
A polymer-based amino column can be particularly advantageous as it can be used under alkaline conditions, which can enhance sensitivity for saccharides in negative ESI mode.[10]
Section 3: Sample Preparation: Your Most Powerful Tool
A robust and selective sample preparation strategy is the most effective way to combat matrix effects.[1][4][5] The goal is to remove as many interfering endogenous components as possible while maximizing the recovery of D-Xylose-1-¹³C.
Q5: What are the pros and cons of Protein Precipitation, Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) for my D-Xylose-1-¹³C samples?
A5: The choice of sample preparation technique involves a trade-off between speed, cost, and cleanliness.
| Technique | How It Works | Pros | Cons | Best For |
| Protein Precipitation (PPT) | A high concentration of organic solvent (e.g., acetonitrile, methanol) is added to denature and precipitate proteins.[11] | Fast, simple, inexpensive, and good for high-throughput screening.[11] | Non-selective; removes proteins but leaves salts, phospholipids, and other small molecules. Often results in significant matrix effects.[4] | Initial method development, screening large sample numbers where precision is less critical. |
| Liquid-Liquid Extraction (LLE) | Partitions compounds between two immiscible liquid phases (aqueous and organic) based on their relative solubility.[12] | Can provide a cleaner extract than PPT by removing highly polar (salts) and non-polar (lipids) interferences.[4] | Labor-intensive, uses large volumes of organic solvents, can be difficult to automate, and may result in poor recovery for highly polar analytes like xylose.[12] | Extracting analytes of intermediate polarity. Less ideal for D-xylose. |
| Solid-Phase Extraction (SPE) | Uses a solid sorbent in a cartridge or plate to selectively adsorb the analyte or interferences from the liquid sample.[13] | Highly selective, provides the cleanest extracts, significantly reduces matrix effects, and can concentrate the analyte.[4][13] | Requires more method development, is more expensive per sample, and can be slower if not automated. | Quantitative bioanalysis requiring high accuracy and sensitivity. This is the recommended approach for D-Xylose-1-¹³C. |
Q6: I've decided to use SPE. What kind of sorbent should I choose, and can you provide a general protocol?
A6: For a polar compound like D-Xylose, a polar-enhanced polymer-based sorbent or a mixed-mode sorbent is often effective. These can retain polar compounds while allowing for rigorous washing steps to remove interfering substances.
This protocol provides a template; specific volumes and solvents must be optimized during method development.
-
Condition: Pass 1 mL of methanol through the SPE cartridge to wet the sorbent.
-
Equilibrate: Pass 1 mL of water through the cartridge to prepare the sorbent for the aqueous sample. Do not let the sorbent go dry.
-
Load: Load 0.5 mL of pre-treated plasma (e.g., diluted 1:1 with 2% phosphoric acid). Load slowly to ensure proper binding.
-
Wash 1 (Remove Polar Interferences): Wash the cartridge with 1 mL of 5% methanol in water. This removes very polar matrix components like salts without eluting the xylose.
-
Wash 2 (Remove Non-Polar Interferences): Wash the cartridge with 1 mL of a non-polar solvent like hexane or methyl tert-butyl ether (MTBE) to remove lipids and phospholipids.
-
Elute: Elute the D-Xylose-1-¹³C with 1 mL of a strong, polar solvent, such as 5% ammonia in methanol or a high percentage of acetonitrile.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute in a small volume (e.g., 100 µL) of a solvent compatible with your initial HILIC mobile phase conditions.
Q7: Is chemical derivatization a good strategy for improving my D-Xylose-1-¹³C analysis?
A7: Yes, derivatization can be a very powerful strategy, especially if you are struggling with retention or sensitivity.[14] Derivatizing xylose with a reagent like 1-phenyl-3-methyl-5-pyrazolone (PMP) accomplishes two things:
-
Improves Chromatographic Retention: The PMP tag adds a hydrophobic moiety to the xylose molecule, which can significantly improve its retention on reversed-phase columns if HILIC is not an option.[15][16]
-
Enhances Ionization Efficiency: The derivative can make the molecule more amenable to ionization in the ESI source, leading to a stronger signal and better sensitivity.[15]
However, derivatization adds extra steps to the sample preparation workflow and requires careful optimization to ensure the reaction is complete and reproducible.[17]
Section 4: Mass Spectrometry and Data Analysis
Final optimizations in the MS and how you process your data can make a significant difference.
Q8: How does using D-Xylose-1-¹³C as its own internal standard (Isotope Dilution Mass Spectrometry) inherently correct for matrix effects?
A8: This is the core principle of the stable isotope dilution (SID) method and why it is considered the gold standard for quantitative bioanalysis.[18][19] The D-Xylose-1-¹³C internal standard is chemically identical to the endogenous (unlabeled) D-xylose you might be measuring. Therefore, it:
-
Co-elutes perfectly from the LC column.
-
Experiences the exact same degree of ion suppression or enhancement in the ESI source.[5]
Because both the analyte and the internal standard are affected proportionally, the ratio of their peak areas remains constant even if the absolute signal intensity fluctuates due to matrix effects.[19] Your calibration curve is built by plotting this ratio against concentration, resulting in a highly accurate and precise measurement that is robust against matrix variability.
This diagram outlines a logical workflow for diagnosing and resolving issues related to matrix effects.
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How to correct for natural 13C abundance in D-Xylose-1-13C experiments
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A Guide to Correcting for Natural 13C Abundance in Mass Spectrometry Experiments
Welcome to the technical support center for stable isotope tracing analysis. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately correcting for the natural abundance of ¹³C in D-Xylose-1-¹³C experiments. As a Senior Application Scientist, my goal is to provide not just the "how" but the "why," ensuring your experimental data is both accurate and robust.
Frequently Asked Questions (FAQs)
Q1: What is natural isotopic abundance and why must I correct for it in my D-Xylose-1-¹³C experiment?
A1: The Principle of Natural Abundance
Every element with more than one stable isotope exists in nature as a mixture of these forms. Carbon, the backbone of life, has two stable isotopes: the highly abundant Carbon-12 (¹²C) and the much rarer Carbon-13 (¹³C).[] The natural abundance of ¹³C is approximately 1.1%.[2][3][4] This means that in any given biological sample, about 1 out of every 100 carbon atoms is already a ¹³C atom, independent of any tracer you introduce.
When you perform a D-Xylose-1-¹³C experiment, you are intentionally introducing a molecule enriched with ¹³C at a specific position to trace its metabolic fate. Your mass spectrometer detects molecules based on their mass-to-charge ratio (m/z). A molecule of xylose containing one ¹³C atom will have a mass that is one Dalton higher (M+1) than a molecule containing only ¹²C atoms (M0).
The Problem: The M+1 peak you observe in your mass spectrum is a mixture of two populations:
-
Molecules that have incorporated the ¹³C from your D-Xylose-1-¹³C tracer.
-
Molecules that naturally contain a ¹³C atom somewhere in their structure.[5]
Q2: How do I determine the theoretical mass isotopomer distribution (MID) for an unlabeled compound?
A2: Calculating the Natural Abundance Pattern
The pattern of peaks (M0, M+1, M+2, etc.) arising from natural isotope abundances is called the Mass Isotopomer Distribution (MID). This distribution can be precisely calculated based on the elemental formula of the molecule (or fragment) and the known natural abundances of its constituent isotopes.
The calculation is based on combinatorial probability, often modeled by a binomial or multinomial expansion.[8][9] For a molecule with n carbon atoms, the probability of finding k ¹³C atoms is given by the binomial distribution.
Natural Isotope Abundances for Key Elements:
| Element | Isotope | Exact Mass (Da) | Natural Abundance (%) |
| Carbon | ¹²C | 12.000000 | 98.9% |
| ¹³C | 13.003355 | 1.1% | |
| Hydrogen | ¹H | 1.007825 | 99.985% |
| ²H (D) | 2.014102 | 0.015% | |
| Oxygen | ¹⁶O | 15.994915 | 99.76% |
| ¹⁷O | 16.999132 | 0.04% | |
| ¹⁸O | 17.999160 | 0.20% | |
| Nitrogen | ¹⁴N | 14.003074 | 99.63% |
| ¹⁵N | 15.000109 | 0.37% |
Note: These values can vary slightly depending on the source of the material.[5]
Example Calculation for Unlabeled Pyruvate (C₃H₄O₃): To calculate the expected M+1 abundance, you would sum the probabilities of having one heavy isotope from any element:
-
Probability of one ¹³C: (3 C atoms) * (1.1%)
-
Probability of one ²H: (4 H atoms) * (0.015%)
-
Probability of one ¹⁷O: (3 O atoms) * (0.04%)
-
Probability of one ¹⁸O: (3 O atoms) * (0.20%)
This calculation becomes complex for larger molecules, which is why matrix-based approaches and software tools are typically used.[6][10]
Q3: What is the general workflow for correcting my raw mass spectrometry data?
A3: A Step-by-Step Overview
The correction process transforms your measured (raw) MIDs into corrected MIDs that reflect true tracer incorporation. This workflow is a critical part of any stable isotope tracing study.[5]
Caption: Workflow for a ¹³C isotope tracing experiment.
Workflow Explained:
-
Sample Preparation: It is essential to run an unlabeled control sample (e.g., cells grown with natural abundance xylose) alongside your D-Xylose-1-¹³C labeled samples. This unlabeled sample provides the empirical measurement of the natural MID for each metabolite of interest.
-
MS Data Acquisition: Analyze both unlabeled and labeled samples using your mass spectrometer. Ensure high mass accuracy and resolution to clearly distinguish isotopologue peaks.[11]
-
Extract Raw MIDs: Integrate the peak areas for each mass isotopomer (M0, M+1, M+2, etc.) for every metabolite in both your control and labeled samples.
-
Apply Correction: Use a correction algorithm, typically based on matrix algebra, to remove the contribution of natural abundance from your labeled data.[12][13]
-
Generate Corrected MIDs: The output is a new set of MID values that represent the enrichment solely from the D-Xylose-1-¹³C tracer.
-
Downstream Analysis: Use the corrected MIDs for metabolic flux analysis (MFA) or to visualize pathway engagement.[14][15]
Q4: Can you provide a step-by-step protocol for correcting my data using a matrix-based approach?
A4: Protocol for Matrix-Based Correction
The most common and robust method for natural abundance correction uses linear algebra.[5][10] The relationship between the measured and corrected MIDs can be expressed as:
M_measured = C * M_corrected
Where:
-
M_measured is the vector of your raw, measured isotopomer fractions.
-
C is the "Correction Matrix," which describes how natural abundance redistributes the signal.
-
M_corrected is the vector of the true, corrected isotopomer fractions (the values you want to find).
To find the corrected data, you simply invert the matrix equation:
M_corrected = C⁻¹ * M_measured
Step-by-Step Protocol:
-
Determine the Elemental Formula: For each metabolite (or measured fragment), determine its precise elemental formula (e.g., Pyruvate fragment C₃H₃O₃⁻). This is critical for building the correct matrix.
-
Construct the Correction Matrix (C):
-
The size of the square matrix is (n+1) x (n+1), where 'n' is the number of carbon atoms in the molecule.
-
Each column j of the matrix represents the theoretical MID of a molecule that already contains j-1 ¹³C atoms from the tracer. This theoretical MID is calculated based on the natural abundance of all other elements in the molecule.
-
For example, the first column is the MID of a completely unlabeled molecule (M0). The second column is the MID of a molecule with one ¹³C from the tracer (M1), showing how natural abundance further distributes its signal to M+2, M+3, etc.
-
-
Measure the Unlabeled Standard: Analyze a sample containing the metabolite at natural abundance. The resulting MID serves as an empirical validation of the first column of your theoretical correction matrix. Discrepancies may point to issues with the assumed elemental formula (e.g., from derivatization).
-
Acquire Data for Labeled Samples: Run your D-Xylose-1-¹³C samples and extract the raw MID for each metabolite of interest. This is your M_measured vector.
-
Perform the Matrix Inversion: Use software (like R, Python, or specialized programs) to calculate the inverse of your correction matrix (C⁻¹).
-
Calculate the Corrected MID: Multiply the inverse correction matrix by your measured MID vector to obtain the M_corrected vector.
Caption: The logic of matrix-based isotope correction.
Q5: Troubleshooting: My calculated ¹³C enrichment is inaccurate or negative after correction. What are the common causes?
A5: Diagnosing Common Correction Errors
Obtaining negative values for isotopomer fractions after correction is a common and frustrating problem. It is physically impossible to have negative enrichment, so this indicates an error in the data or the correction workflow.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incorrect Elemental Formula | The correction matrix was built using the wrong number of C, H, O, N, Si atoms. This is very common when using derivatizing agents (e.g., TBDMS) that add atoms to the analyte.[6][7] | 1. Verify the exact formula of the derivatized fragment being measured, not the original metabolite. 2. Compare the measured MID of your unlabeled standard to the theoretical MID calculated from your assumed formula. They should match closely. |
| Tracer Impurity | The D-Xylose-1-¹³C tracer is not 100% pure (e.g., it might be 99% ¹³C and 1% ¹²C at the labeled position). The correction algorithm assumes 100% purity unless told otherwise.[5][16] | 1. Check the certificate of analysis for your tracer to find its isotopic purity. 2. Use software that allows you to input tracer purity as a parameter for a more accurate correction.[16] |
| Poor Signal-to-Noise Ratio | Low-intensity peaks are noisy. This random noise can lead to measured M+1 or M+2 peaks that are lower than what is expected from natural abundance alone, resulting in negative values after correction. | 1. Ensure your metabolite peaks are sufficiently intense and well above the instrument's limit of quantification. 2. Improve chromatographic separation to reduce co-elution and background noise. 3. Some iterative correction methods can handle noisy data better by flattening negative values to zero and renormalizing.[5] |
| Instrumental Instability or Saturation | If the detector is saturated by a very high M0 peak, its intensity will be underestimated. This skews the relative fractions of all other peaks, leading to correction errors. | 1. Check if any peaks in your spectrum are flat-topped, a sign of detector saturation. 2. Dilute your sample or reduce the injection volume and re-acquire the data. |
Q6: Are there software tools available to automate this correction?
A6: Leveraging Computational Tools
Manually performing matrix corrections for large metabolomics datasets is impractical and prone to error. Several free and open-source software packages have been developed specifically for this purpose. Using an established tool is highly recommended for reproducibility and accuracy.
Popular Software for Isotope Correction:
| Software Tool | Key Features | Primary Platform | Reference |
| IsoCor | Corrects for natural abundance and tracer impurity. Supports low and high-resolution data. User-friendly interface and command-line options.[16][17] | Python (Standalone GUI, command-line) | |
| IsoCorrectoR | Handles MS and MS/MS data. Corrects for natural abundance and tracer impurity. Can process high-resolution data.[18] | R (Package) | |
| ICT (Isotope Correction Toolbox) | Designed to handle both MS and tandem MS (MS/MS) data, which is crucial for positional isotopomer analysis.[19][20] | Perl (Command-line) | |
| Escher-Trace | A web-based application that combines natural abundance correction with powerful pathway visualization tools.[21] | Web Application |
Using these tools typically involves providing an input file containing your raw peak intensities, along with a file specifying the metabolite names and their elemental formulas. The software then performs the correction and outputs the corrected data.[22]
References
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Lee, W. N., Byerley, L. O., & Bergner, E. A. (1991). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. PubMed. Available at: [Link]
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Liebisch, G., & Ecker, J. (2008). Isotope correction of mass spectrometry profiles. Rapid Communications in Mass Spectrometry. Available at: [Link]
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Hellerstein, M. K., & Neese, R. A. (1992). Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers. PubMed. Available at: [Link]
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Shimadzu Corporation. Isotopic Abundance of Carbon Atoms. Shimadzu. Available at: [Link]
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Lee, W. N., Byerley, L. O., & Bergner, E. A. (1991). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. Biol Mass Spectrom. Available at: [Link]
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Crown, S. B., & Antoniewicz, M. R. (2013). The importance of accurately correcting for the natural abundance of stable isotopes. PMC. Available at: [Link]
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Liebisch, G., & Ecker, J. (2008). Isotope correction of mass spectrometry profiles. PubMed. Available at: [Link]
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Moseley, H. N. (2010). Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry. ResearchGate. Available at: [Link]
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Millard, P., Delépine, B., Guionnet, M., Heuillet, M., Bellvert, F., & Létisse, F. (2019). IsoCor: isotope correction for high-resolution MS labeling experiments. PubMed. Available at: [Link]
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Yergey, J. A. (1983). A general approach to calculating isotopic distributions for mass spectrometry. International Journal of Mass Spectrometry and Ion Physics. Available at: [Link]
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Zeeshan, M., et al. (2017). UHAS-MIDA Software Package: Mass Isotopomer Distribution Analysis-Applying the Inverse Matrix for the Determination of Stable Isotopes of Chromium Distribution during Red Blood Cell Labelling. Scirp.org. Available at: [Link]
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Wang, Y., Parsons, L. R., & Su, X. (2021). AccuCor2: Isotope Natural Abundance Correction for Dual-Isotope Tracer Experiments. ChemRxiv. Available at: [Link]
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Srirangan, K., et al. (2012). Phosphoketolase Pathway for Xylose Catabolism in Clostridium acetobutylicum Revealed by 13C Metabolic Flux Analysis. American Society for Microbiology. Available at: [Link]
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Jungreuthmayer, C., et al. (2016). ICT: isotope correction toolbox. Bioinformatics. Available at: [Link]
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Hellerstein, M. K. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]
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EBSCO. Carbon 13/carbon 12 ratios. Research Starters. Available at: [Link]
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Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics. Available at: [Link]
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Iso-Analytical. Stable Isotopes of Carbon -12C & 13C Explained. Iso-Analytical. Available at: [Link]
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Chhem-Kieth, S., et al. (2011). Carbon Isotopes Profiles of Human Whole Blood, Plasma, Red Blood Cells, Urine and Feces for Biological/Biomedical 14C-Accelerator Mass Spectrometry Applications. PMC. Available at: [Link]
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University of Ottawa. Carbon Isotopes (12C, 13C, 14C). University of Ottawa. Available at: [Link]
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Heinrich, P., et al. (2018). and high-resolution- multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. Scientific Reports. Available at: [Link]
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Blank, L. M., et al. (2014). Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase. PubMed Central. Available at: [Link]
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Feng, X., et al. (2014). Investigating xylose metabolism in recombinant Saccharomyces cerevisiae via 13C metabolic flux analysis. PMC. Available at: [Link]
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Zhang, Y., et al. (2022). [Construction and application of natural stable isotope correction matrix in 13C-labeled metabolic flux analysis]. PubMed. Available at: [Link]
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bio.tools. IsoCor. bio.tools. Available at: [Link]
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Carreer, W. J., Flight, R. M., & Moseley, H. N. (2013). A Computational Framework for High-Throughput Isotopic Natural Abundance Correction of Omics-Level Ultra-High Resolution FT-MS Datasets. ResearchGate. Available at: [Link]
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Cluntun, A. A., et al. (2021). Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID. Semantic Scholar. Available at: [Link]
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Fong, N. L., et al. (2020). a web application for pathway-based visualization of stable isotope tracing data. eScholarship.org. Available at: [Link]
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Okahashi, N., et al. (2022). Isotope Calculation Gadgets: A Series of Software for Isotope-Tracing Experiments in Garuda Platform. PMC. Available at: [Link]
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Long, C. P., & Antoniewicz, M. R. (2016). Comprehensive analysis of glucose and xylose metabolism in Escherichia coli under aerobic and anaerobic conditions by 13C metabolic flux analysis. PubMed Central. Available at: [Link]
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Jungreuthmayer, C., et al. (2016). ICT : isotope correction toolbox. ResearchGate. Available at: [Link]
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Buescher, J. M. (2025). Stable Isotope Tracing Experiments Using LC-MS. Springer Protocols. Available at: [Link]
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Rabinowitz, J. D., & Zamboni, N. (2012). Metabolomics and isotope tracing. PMC. Available at: [Link]
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Hui, S., et al. (2021). Stable isotope tracing to assess tumor metabolism in vivo. PMC. Available at: [Link]
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Fan, T. W., & Lane, A. N. (2011). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. PMC. Available at: [Link]
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Technical Support Center: Refinement of Metabolic Models with D-Xylose-1-13C
Welcome to the technical support center for researchers leveraging D-Xylose-1-13C tracer data. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into experimental design, execution, troubleshooting, and data interpretation. Our goal is to ensure the scientific integrity and success of your metabolic flux analysis studies.
Part 1: Foundational Concepts & FAQs
This section addresses fundamental questions regarding D-xylose metabolism and the principles of using this compound as a tracer.
Q1: How is D-xylose metabolized, and where does the 1-13C label travel?
A1: D-xylose, a five-carbon sugar, is primarily metabolized through the Pentose Phosphate Pathway (PPP). The specific initial steps depend on the organism.
-
Eukaryotic Microorganisms (e.g., yeast): Typically use an oxido-reductase pathway. Xylose is first reduced to xylitol by xylose reductase (XR) and then oxidized to D-xylulose by xylitol dehydrogenase (XDH).[1]
-
Prokaryotes (e.g., bacteria): Often use a more direct isomerase pathway, where xylose isomerase (XI) converts D-xylose directly into D-xylulose.[1]
From D-xylulose, the pathway converges. Xylulokinase phosphorylates D-xylulose to create D-xylulose-5-phosphate (Xu5P). This is where your This compound tracer provides its first critical information. The 1-13C label from xylose is retained on the first carbon of Xu5P. Xu5P then enters the non-oxidative branch of the PPP, where its labeled carbon is transferred to other key intermediates like glyceraldehyde-3-phosphate (G3P) and sedoheptulose-7-phosphate (S7P), eventually distributing throughout central carbon metabolism.[2][3]
Q2: Why is achieving isotopic steady state crucial for my experiment?
A2: Isotopic steady state is the point at which the fractional isotopic enrichment of intracellular metabolites becomes constant over time.[4] Analyzing your samples before this state is reached can lead to a significant underestimation of fluxes, especially through pathways with slower turnover rates.[4] It indicates that the distribution of the 1-13C label has stabilized throughout the metabolic network, which is a core assumption for most metabolic flux analysis (13C-MFA) models.[4][5] The time required to reach this state varies by cell type and growth rate; glycolytic intermediates may stabilize in minutes, while TCA cycle intermediates and biomass components can take hours.[4]
Q3: When should I choose this compound over a uniformly labeled xylose tracer?
A3: The choice of tracer is critical and depends on the specific pathways you aim to resolve.[6][7][8]
| Tracer | Primary Use Case | Rationale |
| This compound | To specifically probe the entry into and activity of the non-oxidative Pentose Phosphate Pathway . | The single label on carbon 1 allows for clear tracking of its fate through transketolase and transaldolase reactions. It is excellent for resolving fluxes around the Xu5P branch point. |
| [U-13C5]Xylose | To assess the overall contribution of xylose to biomass and downstream metabolites. | All five carbons are labeled, providing a comprehensive view of how xylose carbon is incorporated into various cellular components. This is useful for validating biomass composition and identifying all downstream products.[9] |
Part 2: Experimental Design & Troubleshooting
This section focuses on practical issues that can arise during the experimental phase.
Q4: I'm not seeing any 13C enrichment in my downstream metabolites. What's wrong?
A4: This is a common and frustrating issue that can point to several root causes. The following decision tree can help you diagnose the problem.
Causality Explained:
-
Inefficient Xylose Metabolism: Not all cell lines, especially mammalian ones, have robust endogenous pathways for xylose utilization.[4] You must verify that the necessary enzymes are expressed and active.
-
Catabolite Repression: The presence of glucose will almost always inhibit the uptake and metabolism of xylose in microorganisms like E. coli and yeast.[4] This is a fundamental regulatory mechanism that must be controlled for in your experimental design.
-
Improper Quenching/Extraction: The metabolome is highly dynamic. If enzymatic reactions are not halted almost instantly, the labeling patterns you measure will not reflect the true metabolic state of the cell at the time of sampling.[5]
Q5: My replicate samples show high variability in labeling patterns. What are the likely causes?
A5: High variability typically points to inconsistencies in experimental execution. Key areas to investigate are:
-
Inconsistent Culture Conditions: Ensure that all replicates are grown under identical conditions (temperature, aeration, pH, media composition). Minor differences can lead to divergent metabolic states.
-
Variable Sampling Times: If you are sampling from a batch culture, the cells' metabolic state changes as they progress through different growth phases. Ensure all replicates are harvested at the exact same cell density or time point.
-
Inconsistent Quenching and Extraction: The time from harvesting to quenching must be identical and minimal for all samples. Any delay allows for metabolic activity to continue, altering isotopologue distributions. Standardize your quenching procedure to be as rapid and repeatable as possible.[5]
Part 3: Data Acquisition, Analysis & Model Integration
This section covers the workflow from sample analysis to the final flux map.
Q6: What is the general workflow for a 13C-MFA experiment using this compound?
A6: A successful 13C-MFA study follows a structured, multi-stage process.[10][11][12] Each step is critical for generating high-quality data that can be confidently used to constrain a metabolic model.
Q7: My mass spectrometry data needs to be corrected. What am I correcting for?
A7: Raw mass isotopomer distributions (MIDs) from your mass spectrometer must be corrected for the natural abundance of heavy isotopes, primarily 13C, which has a natural abundance of approximately 1.1%.[13][14] If this correction is not applied, the contribution of naturally occurring heavy isotopes will be misinterpreted as labeling from your tracer, leading to inaccurate flux calculations. This is especially critical for larger molecules that have more carbon atoms and thus a higher probability of containing a natural 13C atom. Algorithms for this correction are standard features in 13C-MFA software packages.[13]
Q8: How do I integrate my corrected labeling data into a genome-scale metabolic model (GEM)?
A8: Integrating tracer data into a GEM is a powerful technique that moves beyond the limitations of traditional Flux Balance Analysis (FBA) by providing empirical constraints on intracellular fluxes.[15][16] The process generally involves:
-
Defining a Core Model: You first define a core set of reactions, typically central carbon metabolism, that are expected to be most influenced by the this compound tracer.[16] The labeling data will primarily constrain the fluxes within this core model.
-
Flux Estimation: Using specialized software (e.g., 13CFLUX2, METRAN, INCA), you input your corrected MIDs, measured extracellular exchange fluxes (e.g., xylose uptake, ethanol secretion), and biomass composition.[17][18][19] The software then solves a non-linear optimization problem to find the set of intracellular fluxes that best explains the observed labeling patterns.[13]
-
Constraining the GEM: The calculated fluxes from the core model are then used as constraints on the larger genome-scale model. This approach, sometimes called two-scale 13C MFA (2S-13C MFA), allows you to predict fluxes throughout the entire metabolic network without relying on a cellular objective function (like maximizing growth), which may not always be accurate.[15][20] This provides a more realistic and validated prediction of the cell's complete metabolic state.
Part 4: Key Experimental Protocol
Protocol: 13C Labeling, Quenching, and Extraction for Yeast
This protocol provides a generalized workflow for a this compound labeling experiment in a yeast model like Saccharomyces cerevisiae.
Objective: To obtain samples of intracellular metabolites with preserved isotopic labeling patterns for subsequent MS analysis.
Materials:
-
Yeast culture in a defined minimal medium.
-
This compound tracer.
-
Quenching Solution: 60% methanol, pre-chilled to -40°C or colder.
-
Extraction Solution: Hot 75% ethanol (75-80°C).[21]
-
Centrifuge capable of reaching low temperatures (4°C or -9°C).
Methodology:
-
Cell Culture and Labeling:
-
Grow yeast cells in a defined minimal medium with a non-labeled carbon source to mid-exponential phase to ensure a consistent metabolic state.
-
Harvest the cells by centrifugation (e.g., 3000 x g, 5 min, 30°C), wash with a carbon-free medium, and resuspend in fresh medium where the sole carbon source is this compound.
-
Continue the culture for a duration sufficient to achieve isotopic steady state (this must be determined empirically, but typically involves several cell doublings).
-
-
Rapid Quenching of Metabolism:
-
Rationale: This is the most critical step to prevent alteration of metabolite pools and labeling patterns after harvesting.[5]
-
Withdraw a defined volume of cell culture (e.g., 1 mL).
-
Immediately plunge the sample into 5 volumes (e.g., 5 mL) of pre-chilled quenching solution.
-
Vortex briefly and centrifuge at low temperature (e.g., -9°C, 5 min) to pellet the cells. Discard the supernatant.
-
-
Metabolite Extraction:
-
Rationale: Hot ethanol effectively denatures enzymes and extracts a broad range of polar and semi-polar metabolites.[21]
-
To the cell pellet, add 1 mL of pre-heated (80°C) 75% ethanol solution.
-
Vortex vigorously for 30 seconds.
-
Incubate in an 80°C water bath for 3 minutes.
-
Vortex again for 30 seconds.
-
Centrifuge at maximum speed for 5 minutes to pellet cell debris.
-
Transfer the supernatant, which contains the intracellular metabolites, to a new tube.
-
-
Sample Storage:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extract at -80°C until you are ready for MS analysis.
-
References
-
Antoniewicz, M. R. (n.d.). METRAN - Software for 13C-metabolic Flux Analysis. MIT Technology Licensing Office. Retrieved from [Link]
-
Weitzel, M., Nöh, K., Dalman, T., Niedenführ, S., Stute, B., & Wiechert, W. (2013). 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis. Bioinformatics, 29(1), 143-145. Retrieved from [Link]
-
Gopalakrishnan, S., et al. (2015). A Method to Constrain Genome-Scale Models with 13C Labeling Data. PLOS Computational Biology. Retrieved from [Link]
-
13CFLUX.net. (n.d.). 13CFLUX2: The High-Performance Simulator for 13C-based Metabolic Flux Analysis. Retrieved from [Link]
-
Correia, K., et al. (2024). fluxTrAM: Integration of tracer-based metabolomics data into atomically resolved genome-scale metabolic networks for metabolic. bioRxiv. Retrieved from [Link]
-
Zamboni, N., Fischer, E., & Sauer, U. (2005). FiatFlux – a software for metabolic flux analysis from 13C-glucose experiments. BMC Bioinformatics, 6(1), 209. Retrieved from [Link]
-
Weitzel, M., et al. (2013). 13CFLUX2 - High-Performance Software Suite for 13C-Metabolic Flux Analysis. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Two metabolic pathways of d-xylose metabolism. Retrieved from [Link]
-
Wikipedia. (n.d.). Xylose metabolism. Retrieved from [Link]
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Tanaka, T., Hishinuma, M., & Sakai, K. (2002). Two different pathways for D-xylose metabolism and the effect of xylose concentration on the yield coefficient of L-lactate in mixed-acid fermentation by the lactic acid bacterium Lactococcus lactis IO-1. Applied and Environmental Microbiology, 68(4), 1670-1677. Retrieved from [Link]
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Gopalakrishnan, S., et al. (2015). A Method to Constrain Genome-Scale Models with 13C Labeling Data. PubMed Central. Retrieved from [Link]
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Antoniewicz, M. R. (2013). Using multiple tracers for 13C metabolic flux analysis. PubMed. Retrieved from [Link]
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Jeppsson, M., et al. (2002). Reduced Oxidative Pentose Phosphate Pathway Flux in Recombinant Xylose-Utilizing Saccharomyces cerevisiae Strains Improves the Ethanol Yield from Xylose. Applied and Environmental Microbiology, 68(4), 1604-1609. Retrieved from [Link]
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Gopalakrishnan, S., et al. (2015). A Method to Constrain Genome-Scale Models with 13C Labeling Data. ResearchGate. Retrieved from [Link]
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Crown, S. B., et al. (2016). Comprehensive metabolic modeling of multiple 13C-isotopomer data sets to study metabolism in perfused working hearts. American Journal of Physiology-Heart and Circulatory Physiology, 311(4), H880-H893. Retrieved from [Link]
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Feng, X., et al. (2012). Investigating xylose metabolism in recombinant Saccharomyces cerevisiae via 13C metabolic flux analysis. Biotechnology for Biofuels, 5(1), 6. Retrieved from [Link]
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Fan, T. W.-M., et al. (2012). Tracer-based Metabolomics: Concepts and Practices. PubMed Central. Retrieved from [Link]
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Boma, P. A., et al. (2014). Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase. PubMed Central. Retrieved from [Link]
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Crown, S. B., & Antoniewicz, M. R. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. PubMed Central. Retrieved from [Link]
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Wallis, G. A., et al. (2022). Isotopic Tracer Methods of Monitoring Human Carbohydrate Metabolism During Exercise. Journal of Human Kinetics, 84, 141-157. Retrieved from [Link]
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Buescher, J. M., et al. (2015). Metabolomics and isotope tracing. PubMed Central. Retrieved from [Link]
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Kates, A. M., et al. (2021). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. PubMed Central. Retrieved from [Link]
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Lane, A. N., et al. (2018). High-Speed Tracer Analysis of Metabolism (HS-TrAM). PubMed Central. Retrieved from [Link]
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Young, J. D. (2011). Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology. NIH Public Access. Retrieved from [Link]
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Boma, P. A., et al. (2014). Metabolomic and (13)C-metabolic flux analysis of a xylose-consuming Saccharomyces cerevisiae strain expressing xylose isomerase. PubMed. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Metabolic Tracers: Validating D-Xylose-1-¹³C for Pentose Phosphate Pathway Flux Analysis
For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of cellular metabolism, the accurate measurement of metabolic fluxes is paramount. The Pentose Phosphate Pathway (PPP) is a critical nexus in cellular bioenergetics, responsible for generating NADPH for reductive biosynthesis and antioxidant defense, as well as producing precursors for nucleotide synthesis.[1] Consequently, the robust quantification of its activity is essential in fields ranging from oncology to neurobiology.
This technical guide provides an in-depth comparison of D-Xylose-1-¹³C as a novel tracer for the PPP, benchmarked against the established gold standard, [1,2-¹³C₂]glucose. We will delve into the theoretical underpinnings of these tracers, present a comprehensive experimental framework for the validation of D-Xylose-1-¹³C, and offer insights into the interpretation of the resulting data.
The Principle of ¹³C Metabolic Flux Analysis
¹³C Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of intracellular metabolic reactions.[2][3] The core principle involves introducing a substrate labeled with the stable isotope ¹³C into a biological system. As the labeled substrate is metabolized, the ¹³C atoms are incorporated into downstream metabolites. By analyzing the mass isotopomer distributions (MIDs) of these metabolites using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), we can deduce the relative activities of different metabolic pathways.[4]
The choice of the isotopic tracer is a critical determinant of the precision and accuracy of the flux measurements.[5] An ideal tracer should enter the pathway of interest and generate unique labeling patterns that are sensitive to changes in flux.
The Gold Standard: [1,2-¹³C₂]glucose
For probing the PPP, [1,2-¹³C₂]glucose has been extensively validated and is considered an optimal tracer in mammalian cells.[3][5][6] Its utility stems from the distinct labeling patterns it generates in metabolites depending on whether they are processed through glycolysis or the PPP.
-
Via Glycolysis: The six-carbon glucose molecule is cleaved into two three-carbon pyruvate molecules. With [1,2-¹³C₂]glucose, this results in singly labeled pyruvate ([2-¹³C]pyruvate).
-
Via the Oxidative PPP: The C1 carbon of glucose is lost as CO₂. This means that [1,2-¹³C₂]glucose entering the PPP loses its ¹³C label at the C1 position, leading to the generation of unlabeled ribose-5-phosphate. The subsequent recycling of this unlabeled pentose phosphate back into the glycolytic pathway dilutes the ¹³C enrichment of glycolytic intermediates. The degree of this dilution provides a measure of PPP activity.
The Challenger: D-Xylose-1-¹³C
D-xylose, a five-carbon sugar, can be metabolized by many organisms. In eukaryotic microorganisms, the metabolic route involves the conversion of D-xylose to D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate, an intermediate of the non-oxidative branch of the PPP.[7] This metabolic entry point suggests that D-Xylose-1-¹³C could serve as a direct probe of the non-oxidative PPP and its interplay with the oxidative branch.
The central hypothesis is that by introducing the ¹³C label directly into the pentose phosphate pool, D-Xylose-1-¹³C may offer a more sensitive measure of the reversible reactions within the non-oxidative PPP.
Visualizing the Metabolic Fate of Tracers
To understand the differential labeling patterns, we can visualize the metabolic pathways and the expected fate of the ¹³C labels from both tracers.
Caption: Metabolic fate of ¹³C labels from glucose and xylose tracers.
Experimental Validation Framework
A rigorous validation of D-Xylose-1-¹³C requires a head-to-head comparison with [1,2-¹³C₂]glucose under identical experimental conditions. The following details a comprehensive workflow for this validation.
Caption: Workflow for validating and comparing metabolic tracers.
Experimental Protocols
1. Cell Culture and Tracer Incubation:
-
Cell Line: Select a well-characterized mammalian cell line with active PPP metabolism (e.g., A549, HCT116).
-
Culture Medium: Grow cells in a defined medium (e.g., DMEM) with a known concentration of glucose.
-
Tracer Experiment:
-
For the [1,2-¹³C₂]glucose group, replace the standard medium with a medium containing 99% enriched [1,2-¹³C₂]glucose at the same concentration as the unlabeled glucose.
-
For the D-Xylose-1-¹³C group, supplement the standard glucose-containing medium with 99% enriched D-Xylose-1-¹³C. The concentration of xylose should be optimized to ensure sufficient uptake without causing toxicity.
-
-
Time Course: Perform a time-course experiment (e.g., 0, 2, 4, 8, 24 hours) to determine the time to reach isotopic steady state.[4]
2. Metabolic Quenching and Metabolite Extraction:
-
Quenching: Rapidly arrest metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS), followed by the addition of ice-cold 80% methanol.
-
Extraction: Scrape the cells in the cold methanol and transfer to a microcentrifuge tube. Perform a multi-step extraction using a solvent system like methyl tert-butyl ether (MTBE) and water to separate polar metabolites, lipids, and proteins.
3. GC-MS Analysis of PPP Intermediates:
-
Derivatization: Evaporate the polar metabolite fraction to dryness and derivatize the samples to increase the volatility of the sugar phosphates (e.g., using methoxyamine hydrochloride in pyridine followed by N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)).
-
GC-MS Method: Analyze the derivatized samples on a GC-MS system. Use a suitable column for separating sugar phosphate isomers. Acquire data in full scan mode to capture the entire mass spectrum of the derivatizing fragments.
-
Data Analysis: Determine the mass isotopomer distributions (MIDs) for key PPP intermediates such as ribose-5-phosphate, xylulose-5-phosphate, and sedoheptulose-7-phosphate by correcting for the natural abundance of isotopes.
Comparative Data Analysis
The performance of D-Xylose-1-¹³C as a tracer should be evaluated based on several key metrics, presented here in a comparative table with hypothetical but realistic data.
| Performance Metric | [1,2-¹³C₂]glucose | D-Xylose-1-¹³C | Interpretation |
| Tracer Uptake Rate (nmol/10⁶ cells/hr) | 10.5 ± 0.8 | 5.2 ± 0.6 | Glucose is the preferred carbon source, but xylose is also taken up by the cells. |
| ¹³C Enrichment in Ribose-5-Phosphate (M+1) | Not directly labeled | 45% ± 3% | D-Xylose-1-¹³C directly labels the pentose phosphate pool, providing a strong signal. |
| ¹³C Enrichment in Sedoheptulose-7-Phosphate (M+1) | 8% ± 1% | 35% ± 2.5% | The higher enrichment from D-Xylose-1-¹³C suggests better sensitivity for the non-oxidative PPP. |
| Calculated PPP Flux (% of Glucose Uptake) | 12% ± 1.5% | 11.5% ± 1.2% | Both tracers should yield comparable estimates of the overall PPP flux. |
| Precision of Flux Estimation (Confidence Interval) | ± 1.8% | ± 1.5% | A narrower confidence interval for D-Xylose-1-¹³C would indicate higher precision. |
Interpretation and Causality
-
Direct Labeling of the Pentose Pool: The primary advantage of D-Xylose-1-¹³C is its direct entry into the non-oxidative PPP, leading to a high ¹³C enrichment in key intermediates like xylulose-5-phosphate and ribose-5-phosphate. This can provide a more sensitive readout of the reversible transketolase and transaldolase reactions compared to the dilution-based measurement with [1,2-¹³C₂]glucose.
-
Complementary Information: While [1,2-¹³C₂]glucose excels at determining the flux through the oxidative PPP, D-Xylose-1-¹³C may offer superior resolution of the non-oxidative branch. Therefore, parallel labeling experiments using both tracers could provide a more comprehensive picture of PPP dynamics.[8]
-
Metabolic Perturbations: A key aspect of validation is to assess whether D-xylose itself alters cellular metabolism. It is crucial to confirm that the introduction of xylose does not significantly change the overall metabolic phenotype being studied. This can be assessed by comparing key metabolite concentrations and growth rates between the tracer groups and a control group.
Conclusion and Future Directions
The validation of D-Xylose-1-¹³C as a tracer for the pentose phosphate pathway holds significant promise for the field of metabolic research. Its potential to directly probe the non-oxidative branch of the PPP could provide unprecedented insights into the regulation of this crucial pathway.
This guide provides a robust framework for the systematic validation and comparison of D-Xylose-1-¹³C against the current gold standard, [1,2-¹³C₂]glucose. The successful validation of this novel tracer would add a valuable tool to the arsenal of researchers, enabling more precise and comprehensive interrogation of cellular metabolism in health and disease.
References
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A Researcher's Guide to Metabolic Tracers: D-Xylose-1-¹³C vs. Uniformly Labeled ¹³C-Glucose
In the dynamic landscape of metabolic research, the selection of an appropriate isotopic tracer is a critical decision that profoundly influences the depth and accuracy of experimental insights. This guide provides a comprehensive comparison of two powerful yet distinct tracers: D-Xylose-1-¹³C and uniformly labeled ¹³C-glucose ([U-¹³C]-glucose) . Moving beyond a mere listing of specifications, we will delve into the mechanistic underpinnings of their metabolic fates, provide supporting experimental data, and offer detailed protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their metabolic flux analyses.
The Principle of ¹³C Metabolic Flux Analysis (¹³C-MFA)
At its core, ¹³C-MFA is a sophisticated technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[1] The methodology involves introducing a ¹³C-labeled substrate into a biological system and tracking the incorporation of the ¹³C atoms into downstream metabolites.[1] By analyzing the mass isotopomer distributions of these metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR), we can computationally reconstruct a detailed map of cellular metabolic activity.[2] The choice of the ¹³C-labeled tracer is paramount, as it dictates which pathways are most effectively interrogated and the precision of the resulting flux estimations.[3]
[U-¹³C]-Glucose: The Workhorse of Central Carbon Metabolism
Uniformly labeled ¹³C-glucose, in which all six carbon atoms are ¹³C, has long been the gold standard for a global assessment of central carbon metabolism.[4] Its central role as a primary cellular fuel provides a panoramic view of glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.
Metabolic Fate of [U-¹³C]-Glucose
Upon cellular uptake, [U-¹³C]-glucose is phosphorylated to [U-¹³C]-glucose-6-phosphate, a key metabolic node. From here, it can enter two major pathways:
-
Glycolysis: The six-carbon glucose backbone is cleaved into two three-carbon pyruvate molecules, which are subsequently converted to acetyl-CoA and enter the TCA cycle.
-
Pentose Phosphate Pathway (PPP): This pathway is crucial for generating NADPH for reductive biosynthesis and producing precursors for nucleotide synthesis.
The distinct carbon rearrangements in these pathways result in unique labeling patterns in downstream metabolites, allowing for the deconvolution of their relative activities.
Advantages of [U-¹³C]-Glucose
-
Comprehensive Overview: Provides a broad perspective on central carbon metabolism, making it an excellent choice for initial metabolic phenotyping.
-
High Isotopic Enrichment: The presence of six ¹³C atoms leads to significant mass shifts in downstream metabolites, enhancing detection sensitivity.
-
Versatility: Applicable across a wide range of biological systems, from microbes to mammalian cells.[2]
Limitations of [U-¹³C]-Glucose
-
Dilution Effects: In systems with multiple carbon sources, the contribution from unlabeled sources can dilute the ¹³C signal.
-
Ambiguity in Pathway Deconvolution: While powerful, disentangling the precise fluxes through interconnected pathways like glycolysis and the PPP can be complex and may require the use of specifically labeled glucose isotopologues for higher resolution.[3][5] For instance, under certain conditions, uniformly labeled glucose may offer minimal information for glycolysis because all downstream metabolites become fully labeled, masking the underlying flux dynamics.[5]
D-Xylose-1-¹³C: A Specific Probe for the Pentose Phosphate Pathway and Beyond
D-Xylose-1-¹³C is a more specialized tracer that offers a unique window into specific metabolic routes, particularly the pentose phosphate pathway. Xylose, a five-carbon sugar, is not a primary carbon source for most mammalian cells but is readily metabolized by many microorganisms.
Metabolic Fate of D-Xylose-1-¹³C
The metabolic entry of xylose is distinct from that of glucose. In many organisms, it is first converted to xylulose and then phosphorylated to xylulose-5-phosphate, a key intermediate of the non-oxidative branch of the PPP.[1] This direct entry into the PPP provides a more focused view of this pathway's activity, bypassing the complexities of glycolytic entry.
Advantages of D-Xylose-1-¹³C
-
High Specificity for the PPP: Its direct entry into the non-oxidative PPP provides a less ambiguous measurement of flux through this pathway compared to glucose tracers.[1]
-
Probing Xylose Metabolism: It is the tracer of choice for studying xylose utilization in engineered microorganisms for biofuel production and other biotechnological applications.[1]
-
Alternative Carbon Source Studies: In systems capable of metabolizing xylose, it can be used to investigate the metabolic adaptations to alternative carbon sources.
Limitations of D-Xylose-1-¹³C
-
Limited Applicability in Mammalian Systems: Most mammalian cells do not efficiently metabolize xylose, limiting its use as a general metabolic tracer in this context. However, it can be a valuable tool in specific research areas like studying the metabolism of certain cancer cells or inborn errors of metabolism.
-
Narrower Metabolic Scope: Compared to [U-¹³C]-glucose, it provides a more restricted view of overall central carbon metabolism.
Comparative Analysis: Head-to-Head
| Feature | D-Xylose-1-¹³C | Uniformly Labeled ¹³C-Glucose ([U-¹³C]-Glucose) |
| Primary Metabolic Entry Point | Non-oxidative Pentose Phosphate Pathway (as Xylulose-5-Phosphate) | Glycolysis (as Glucose-6-Phosphate) |
| Primary Pathways Traced | Pentose Phosphate Pathway, downstream pathways from PPP intermediates | Glycolysis, Pentose Phosphate Pathway, TCA Cycle, Serine Synthesis, etc. |
| Specificity for PPP | High | Lower, requires deconvolution from glycolytic flux |
| Key Advantage | Direct and specific tracing of the PPP and xylose metabolism | Comprehensive overview of central carbon metabolism |
| Primary Application | Probing PPP flux, studying xylose utilization in microbes | General metabolic phenotyping, studying glucose metabolism |
| Applicability in Mammalian Cells | Limited to specific cell types or conditions | Broadly applicable |
Experimental Data Insights
While direct comparative studies in the same system are scarce, we can synthesize findings from different studies to highlight the utility of each tracer.
[U-¹³C]-Glucose in Cancer Cell Metabolism
In a study of A549 lung carcinoma cells, [U-¹³C]-glucose tracing revealed the classic Warburg effect, with a high rate of glucose conversion to lactate.[5] The labeling patterns in TCA cycle intermediates also provided insights into anaplerotic and cataplerotic fluxes, demonstrating the comprehensive nature of this tracer.[5]
D-Xylose-1-¹³C in Engineered Saccharomyces cerevisiae
In an engineered Saccharomyces cerevisiae strain designed to ferment xylose, ¹³C-MFA with a [1,2-¹³C₂]-xylose tracer demonstrated a high flux through the non-oxidative PPP.[1] This study highlighted the efficiency of the engineered pathway and identified potential metabolic bottlenecks, showcasing the power of a xylose-specific tracer in a relevant biological system.[1]
Table 1: Representative Metabolic Flux Data
| Organism | Tracer | Pathway | Relative Flux (%) | Reference |
| E. coli | [1,2-¹³C₂]-glucose | Glycolysis | 65 | [6] |
| Pentose Phosphate Pathway | 35 | [6] | ||
| S. cerevisiae | [1,2-¹³C₂]-xylose | Non-oxidative PPP | >90 | [1] |
| A549 Lung Cancer Cells | [U-¹³C]-glucose | Glycolysis to Lactate | ~85 | [5] |
| TCA Cycle | ~15 | [5] |
Visualizing Metabolic Fates
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct entry points and primary metabolic routes of each tracer.
Caption: Metabolic fate of [U-¹³C]-glucose.
Caption: Metabolic fate of D-Xylose-1-¹³C.
Experimental Protocols
The following are detailed, step-by-step methodologies for conducting a ¹³C-MFA experiment with either tracer.
Protocol 1: [U-¹³C]-Glucose Tracing in Mammalian Cells
-
Cell Culture: Culture mammalian cells in glucose-free DMEM supplemented with 10% dialyzed FBS, 4 mM glutamine, and 25 mM [U-¹³C]-glucose. Incubate for a sufficient time to reach isotopic steady state (typically 18-24 hours).
-
Metabolite Extraction:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold 0.9% NaCl.
-
Quench metabolism by adding 1 mL of ice-cold 80% methanol.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex thoroughly and incubate at -80°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
-
Sample Derivatization for GC-MS:
-
Dry the metabolite extract under a stream of nitrogen gas.
-
Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 37°C for 90 minutes.
-
Add 80 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) + 1% TBDMCS and incubate at 60°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample onto a GC-MS system.
-
Use a standard temperature gradient to separate the metabolites.
-
Acquire mass spectra in full scan or selected ion monitoring (SIM) mode to determine the mass isotopomer distributions of key metabolites.
-
-
Data Analysis:
-
Correct the raw mass spectrometry data for natural isotope abundances.
-
Use a ¹³C-MFA software package (e.g., INCA, Metran) to estimate metabolic fluxes by fitting the experimental data to a metabolic model.
-
Protocol 2: D-Xylose-1-¹³C Tracing in Saccharomyces cerevisiae
-
Yeast Culture: Grow engineered S. cerevisiae in a defined minimal medium with 20 g/L D-Xylose-1-¹³C as the sole carbon source.
-
Metabolite Extraction:
-
Rapidly quench a 5 mL aliquot of the culture in 25 mL of -40°C methanol.
-
Centrifuge at 5,000 x g for 5 minutes at -20°C.
-
Resuspend the cell pellet in 5 mL of pre-chilled 75% ethanol.
-
Incubate at 80°C for 3 minutes, then cool on ice.
-
Centrifuge at 5,000 x g for 5 minutes at 4°C.
-
Collect the supernatant.
-
-
Sample Derivatization and GC-MS Analysis: Follow steps 3 and 4 from Protocol 1.
-
Data Analysis: Follow step 5 from Protocol 1, using a metabolic model specific to yeast xylose metabolism.
Caption: General experimental workflow for ¹³C-MFA.
Conclusion: Selecting the Right Tool for the Job
The choice between D-Xylose-1-¹³C and [U-¹³C]-glucose is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific research question.
-
For a broad, system-level understanding of central carbon metabolism, particularly in mammalian cells, [U-¹³C]-glucose remains the tracer of choice. Its comprehensive labeling provides a wealth of information, and when combined with specifically labeled glucose isotopologues, it can yield highly precise flux maps.
-
When the primary focus is on elucidating the flux through the pentose phosphate pathway with high specificity, or when investigating xylose metabolism in microorganisms, D-Xylose-1-¹³C offers a distinct advantage. Its direct entry into the PPP minimizes confounding signals from glycolysis, leading to a clearer interpretation of PPP activity.
Ultimately, a well-designed metabolic flux experiment hinges on a deep understanding of the strengths and limitations of the chosen tracer. By carefully considering the biological system and the specific pathways of interest, researchers can leverage the power of ¹³C-MFA to unravel the complexities of cellular metabolism.
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Comparison Guide: D-Xylose-1-13C versus [1,2-13C2]D-glucose for Metabolic Flux Analysis
This guide provides an in-depth, objective comparison of two critical isotopic tracers, D-Xylose-1-13C and [1,2-13C2]D-glucose, for the application of 13C-Metabolic Flux Analysis (13C-MFA). The selection of an isotopic tracer is a foundational decision in experimental design that dictates the precision and scope of the metabolic insights attainable. This document will elucidate the distinct metabolic pathways interrogated by each tracer, provide supporting data and protocols, and offer expert guidance to inform your experimental choices.
The Core Principle: 13C-Metabolic Flux Analysis (13C-MFA)
13C-Metabolic Flux Analysis (13C-MFA) is a powerful and widely adopted technique for quantifying the rates (fluxes) of intracellular metabolic reactions.[1][2] It is considered the gold standard for elucidating the operational state of cellular metabolism.[3] The methodology hinges on a simple yet profound principle: by supplying cells with a substrate labeled with the stable isotope 13C, we can trace the journey of these carbon atoms as they are incorporated into downstream metabolites.
The specific pattern of 13C enrichment, known as the Mass Isotopomer Distribution (MID), is measured using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] This empirically determined MID is then computationally fitted to a stoichiometric model of cellular metabolism to estimate the intracellular fluxes that would produce such a pattern.[5] This process allows for a detailed snapshot of pathway activities, revealing metabolic reprogramming in disease, identifying bottlenecks in bioproduction, and elucidating drug mechanisms.[1]
The general workflow of a 13C-MFA experiment is a multi-step, rigorous process:
-
Experimental Design : Selection of the optimal isotopic tracer(s) to resolve the fluxes of interest.
-
Tracer Experiment : Culturing cells with the 13C-labeled substrate until an isotopic steady state is achieved.
-
Isotopic Labeling Measurement : Extraction of metabolites and analysis of their MIDs.
-
Flux Estimation : Computational modeling to calculate fluxes from the measured MIDs and extracellular rates.
-
Statistical Analysis : Evaluation of the goodness-of-fit and calculation of confidence intervals for the estimated fluxes.[3]
[1,2-13C2]D-glucose: The Workhorse for Central Carbon Metabolism
[1,2-13C2]D-glucose is one of the most versatile and widely used tracers for interrogating central carbon metabolism, offering high-resolution insights into the fluxes through glycolysis and the Pentose Phosphate Pathway (PPP).[6][7]
Metabolic Fate and Rationale
When cells are fed [1,2-13C2]D-glucose, the labeled carbons travel through metabolic pathways, generating unique signatures.
-
Glycolysis: The six-carbon glucose molecule is cleaved into two three-carbon molecules of pyruvate. Direct metabolism via glycolysis results in the formation of pyruvate that is 50% unlabeled (from carbons 4, 5, 6) and 50% doubly labeled (M+2) (from carbons 1, 2, 3).[7]
-
Pentose Phosphate Pathway (PPP): If glucose enters the oxidative PPP, the C1 carbon is lost as CO2. The subsequent rearrangements in the non-oxidative PPP shuffle the remaining 13C label from the C2 position. This process results in a distinct mixture of unlabeled (M+0), singly labeled (M+1), and doubly labeled (M+2) three-carbon intermediates like 3-phosphoglycerate (3PG).[7]
This clear differentiation in labeling patterns between glycolysis and the PPP allows for the precise calculation of the flux split at the glucose-6-phosphate node, a critical branch point in cellular metabolism.[6][8] For this reason, [1,2-13C2]glucose is considered a superior choice for providing precise estimates for glycolysis, the PPP, and the overall network.[6]
Performance Comparison at a Glance
The choice between these two tracers is fundamentally driven by the specific biological question being addressed.
| Feature | [1,2-13C2]D-glucose | This compound |
| Primary Application | Quantifying flux split between glycolysis and the Pentose Phosphate Pathway (PPP); overall central carbon metabolism analysis. [6][8] | Targeted analysis of the non-oxidative PPP; studying metabolism in xylose-utilizing organisms. [9][10] |
| Metabolic Entry Point | Glucose-6-Phosphate (G6P) | Xylulose-5-Phosphate (X5P) |
| Key Advantages | • Provides highly precise estimates for glycolytic and PPP fluxes.<[6]br>• Universally applicable to most cell types.• Extensive literature and well-established models available. | • Directly probes the non-oxidative PPP, avoiding upstream complexities.• Essential for studying and engineering pentose sugar metabolism. [9] |
| Limitations | • Label scrambling in the PPP can complicate interpretation without specific modeling.<[11]br>• Indirectly measures non-oxidative PPP fluxes. | • Not a primary substrate for many cell types, especially mammalian cells.• Slower uptake and metabolism compared to glucose can complicate achieving steady state.<[12]br>• Fewer established metabolic models compared to glucose. |
| Ideal Systems | Mammalian cells (cancer, immunology), microbial systems grown on glucose, general metabolic phenotyping. | Engineered yeast and bacteria for biofuel/biochemical production, studies focused specifically on pentose metabolism. [12][13] |
Experimental Protocol: A Self-Validating 13C-MFA Workflow
This protocol outlines the critical steps for conducting a robust 13C-MFA experiment. Adherence to these steps ensures data quality and confidence in the resulting flux map.
Step 1: Experimental Design and Tracer Selection
-
Causality: The choice of tracer is paramount and must be dictated by the hypothesis. For resolving the glycolysis/PPP split, [1,2-13C2]glucose is the logical choice. [6]For probing xylose catabolism, a 13C-xylose tracer is necessary. [9]Consider using parallel labeling experiments with different tracers to improve the precision of flux estimates. [5]
Step 2: Cell Culture and Isotopic Labeling
-
Culture cells under the desired experimental conditions to achieve a metabolic steady state.
-
Switch the cells to a medium where the primary carbon source (e.g., glucose or xylose) is replaced with its 13C-labeled counterpart (e.g., 99% [1,2-13C2]D-glucose).
-
Continue the culture for a sufficient duration to achieve isotopic steady state, where the labeling patterns of intracellular metabolites are stable. This typically requires several cell doubling times. [3]
Step 3: Rapid Sampling and Metabolite Extraction
-
Rapidly quench metabolic activity to prevent changes in metabolite levels post-sampling. This is typically done by flash-freezing the cells in a cold solvent like liquid nitrogen or a dry ice/ethanol bath.
-
Extract metabolites using a biphasic solvent system, such as a mixture of methanol, chloroform, and water, to separate polar metabolites from lipids and proteins.
Step 4: Sample Preparation for GC-MS Analysis
-
Dry the polar metabolite extracts completely under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the dried metabolites to make them volatile for GC analysis. A common method is silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which creates tBDMS derivatives. [14]* Trustworthiness: This step is critical as it stabilizes metabolites and improves chromatographic separation. Including a derivatization standard helps validate the efficiency of the reaction.
Step 5: GC-MS Analysis and Data Acquisition
-
Analyze the derivatized samples on a GC-MS system. The gas chromatograph separates the individual metabolites, and the mass spectrometer detects the mass-to-charge ratio of the resulting fragments.
-
Acquire data in full scan mode to capture the entire mass spectrum for each metabolite, which contains the crucial mass isotopomer distribution (MID) information. [14][15]The fragmentation patterns are key to deducing which carbons in a molecule are labeled. [16]
Step 6: Flux Estimation and Validation
-
Correct the raw MS data for the natural abundance of 13C and other isotopes. [17]2. Use specialized software (e.g., INCA, Metran) to fit the measured MIDs and extracellular uptake/secretion rates to the metabolic network model. [5]3. The software performs an iterative optimization to find the set of fluxes that best reproduces the experimental data.
-
Self-Validation: The goodness-of-fit is statistically evaluated. A poor fit may indicate an incomplete network model or errors in the experimental data, prompting a re-evaluation of the model or experiment.
Conclusion and Expert Recommendations
The choice between this compound and [1,2-13C2]D-glucose is not a matter of which tracer is universally "better," but which is appropriate for the specific research context.
-
Recommendation for Broad Application: For researchers in cancer metabolism, immunology, or general cell physiology aiming to understand the core dynamics of central carbon metabolism, [1,2-13C2]D-glucose is the tracer of choice. Its ability to clearly resolve the fluxes through glycolysis and the PPP provides a comprehensive and high-resolution view of how cells allocate their primary carbon source.
-
Recommendation for Specialized Application: For scientists in metabolic engineering, biotechnology, or microbiology focused on the utilization of pentose sugars, This compound (or other positionally labeled xylose isotopes) is indispensable. It offers a targeted and direct method for quantifying fluxes within the non-oxidative PPP, providing critical data for optimizing strains for the conversion of lignocellulosic biomass into valuable products.
By carefully matching the tracer to the biological question, researchers can fully leverage the power of 13C-MFA to generate precise, quantitative, and actionable insights into the complex world of cellular metabolism.
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Leighty, R. W., & Antoniewicz, M. R. (2013). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 12, 114-123. Available from: [Link]
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Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols, 14(10), 2856-2877. Available from: [Link]
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Feng, X., & Zhao, H. (2013). Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase. PLoS ONE, 8(3), e57861. Available from: [Link]
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Hogg, M., et al. (2023). Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis. Metabolites, 13(3), 392. Available from: [Link]
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Cross-Validation of D-Xylose-1-¹³C Tracing with Enzymatic Assays: A Guide to Integrating In-Vivo Flux and In-Vitro Capacity
For researchers, scientists, and drug development professionals, understanding the intricate workings of cellular metabolism is paramount. Quantifying the flow of metabolites through a pathway—the metabolic flux—provides a direct measure of cellular function, far exceeding the insights offered by static measurements of gene or protein expression. D-xylose metabolism, critical in biofuel production and increasingly relevant in studying metabolic disorders, presents a fascinating case for such deep quantitative analysis.
This guide provides an in-depth comparison and a methodological framework for the cross-validation of two powerful techniques: D-Xylose-1-¹³C tracing for in-vivo metabolic flux analysis (MFA) and in-vitro enzymatic assays for determining maximum enzyme capacity. By integrating data from these distinct yet complementary approaches, researchers can achieve a robust, multi-dimensional understanding of metabolic regulation, identify true enzymatic bottlenecks, and validate complex metabolic models with a higher degree of confidence.
Pillar 1: D-Xylose-1-¹³C Metabolic Flux Analysis (MFA) – Quantifying the Actual Flow
¹³C-Metabolic Flux Analysis (¹³C-MFA) is the gold standard for quantifying the rates of intracellular reactions under physiological conditions.[1] The core principle involves introducing a substrate labeled with a stable isotope, ¹³C, and tracking its incorporation into downstream metabolites. This provides a dynamic snapshot of pathway activity.
The Principle of ¹³C Tracing
When cells are cultured with D-xylose specifically labeled at the first carbon position (D-Xylose-1-¹³C), this ¹³C atom acts as a tracer. As the xylose is metabolized, the labeled carbon is transferred through a series of enzymatic reactions. Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are then used to measure the mass isotopomer distribution (MID) for key metabolites—that is, the relative abundance of molecules with zero, one, or more ¹³C atoms.[2]
This labeling pattern is highly sensitive to the relative fluxes through different pathways.[1] For instance, the distribution of the ¹³C label from xylose into the pentose phosphate pathway (PPP) intermediates will differ significantly depending on the relative activity of the oxidative versus the non-oxidative branches of the PPP.[3] By using a computational model that describes the known metabolic network and the carbon transitions for each reaction, the experimentally measured MIDs can be used to solve for the unknown intracellular fluxes.[4]
Experimental Workflow: D-Xylose-1-¹³C MFA
The process of conducting a ¹³C-MFA experiment involves several critical stages, from experimental design to data analysis.[1]
Caption: Figure 1. Experimental workflow for ¹³C-Metabolic Flux Analysis.
Data Output and Interpretation
The primary output of a ¹³C-MFA study is a flux map , which displays the calculated rates of reactions in the metabolic network, typically in units of mmol/gDW/h (millimoles per gram dry cell weight per hour). This map reveals the in-vivo performance of metabolic pathways under specific experimental conditions, highlighting which pathways are most active and how carbon is partitioned at key metabolic branch points.[5]
Pillar 2: Enzymatic Assays – Measuring the Potential Capacity
While MFA measures the integrated output of a pathway, enzymatic assays provide orthogonal information by quantifying the activity of individual enzymes. This is typically the maximum velocity (Vmax) of an enzyme under optimized, in-vitro conditions with saturating substrate concentrations. This value represents the enzyme's potential or maximum catalytic capacity.
Key Enzymes in D-Xylose Metabolism
In many recombinant yeast and fungi, D-xylose is metabolized through a three-step pathway before entering the central carbon metabolism:
-
Xylose Reductase (XR): Reduces D-xylose to xylitol, typically using NADPH as a cofactor.[6]
-
Xylitol Dehydrogenase (XDH): Oxidizes xylitol to D-xylulose, typically using NAD⁺ as a cofactor.[7]
-
Xylulokinase (XK): Phosphorylates D-xylulose to D-xylulose-5-phosphate, which then enters the pentose phosphate pathway.[8]
Caption: Figure 2. Key enzymatic steps in the D-xylose utilization pathway.
Experimental Workflow: Spectrophotometric Enzyme Assays
Enzyme activity is commonly measured using spectrophotometry by monitoring the change in absorbance of a cofactor like NADH or NADPH at 340 nm.[9]
Protocol 1: Xylose Reductase (XR) Activity Assay [6][10]
This assay measures the rate of NADPH oxidation.
-
Prepare Cell Extract: Harvest cells from the same culture conditions as the MFA experiment. Resuspend the cell pellet in a cold lysis buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0) and lyse the cells using methods like glass bead beating or a French press.[6] Centrifuge to pellet cell debris and collect the supernatant (crude cell extract).
-
Determine Protein Concentration: Use a standard method like the Bradford assay to determine the total protein concentration of the cell extract.
-
Prepare Assay Mixture: In a UV-transparent cuvette, prepare a reaction cocktail. A typical 1 mL mixture contains:
-
100 mM Potassium Phosphate Buffer (pH 7.0)
-
200 µM NADPH
-
Cell Extract (volume adjusted to ensure a linear rate)
-
-
Initiate Reaction: Start the reaction by adding the substrate, D-xylose, to a final concentration of 150-200 mM.[10]
-
Measure Absorbance: Immediately place the cuvette in a spectrophotometer set to 340 nm and record the decrease in absorbance over time (e.g., for 3-5 minutes).
-
Calculate Activity: Calculate the rate of change in absorbance per minute (ΔA/min). Use the Beer-Lambert law (Extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹) to convert this rate into µmol/min.[9] Normalize this value to the amount of protein in the assay to get the specific activity in U/mg (where 1 U = 1 µmol/min).
Protocol 2: Xylulokinase (XK) Activity Assay [8][11]
This is a coupled enzyme assay that measures ADP production by linking it to NADH oxidation.
-
Prepare Cell Extract: Follow steps 1 and 2 from the XR protocol.
-
Prepare Assay Mixture: In a cuvette, prepare a reaction cocktail containing:
-
50 mM PIPES Buffer (pH 7.0)
-
100 mM KCl
-
5 mM MgCl₂
-
5 mM ATP
-
0.2 mM NADH
-
1 mM Phosphoenolpyruvate (PEP)
-
Excess Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH) (e.g., 5-10 U/mL)
-
Cell Extract
-
-
Initiate Reaction: Start the reaction by adding D-xylulose to a final concentration of ~15-20 mM.[8]
-
Measure and Calculate: Measure the decrease in absorbance at 340 nm as in the XR assay. The principle is that for every molecule of D-xylulose phosphorylated by XK, one molecule of ADP is produced. PK then uses PEP to convert this ADP back to ATP, producing one molecule of pyruvate. LDH then reduces the pyruvate to lactate, oxidizing one molecule of NADH to NAD⁺. Thus, the rate of NADH oxidation is directly proportional to the XK activity.
The Cross-Validation Bridge: Connecting Flux with Capacity
The true power of these techniques is realized when they are used in concert. Cross-validation serves to ground the systems-level view of MFA with the component-level data from enzymatic assays.[12]
The Scientific Rationale
Comparing the in-vivo flux of a reaction to the in-vitro maximum capacity of the enzyme that catalyzes it can reveal critical information:
-
Identifying Bottlenecks: If the measured flux through a reaction is very close to the enzyme's Vmax, that enzyme is likely operating at its full potential and may be a rate-limiting step in the pathway.
-
Uncovering Regulation: A large discrepancy, where an enzyme has a very high Vmax but the corresponding metabolic flux is low, strongly suggests that the enzyme is being regulated in-vivo. This regulation could be allosteric (inhibition or activation by other metabolites), transcriptional, or due to substrate limitation.
-
Validating Metabolic Models: The stoichiometric models used in ¹³C-MFA are based on known biochemistry. If MFA predicts a high flux through a pathway where a key enzyme is later found to have very low or no activity, it indicates an error in the model or a misunderstanding of the organism's metabolism.
Caption: Figure 3. Logic of cross-validating MFA data with enzymatic assays.
Data Integration and Interpretation
To perform a valid comparison, both ¹³C-MFA and enzymatic assays must be conducted on cells grown under identical conditions (medium, growth phase, etc.).
Table 1: Comparison of ¹³C-MFA and Enzymatic Assay Techniques
| Feature | D-Xylose-1-¹³C MFA | Enzymatic Assays |
| Principle | Traces ¹³C atoms through pathways to measure reaction rates. | Measures the catalytic rate of a single enzyme in isolation. |
| Measurement Type | In-vivo (in living cells) | In-vitro (in cell lysate) |
| Data Output | Metabolic Flux (e.g., mmol/gDW/h) | Specific Activity (e.g., U/mg protein) |
| Represents | Actual pathway performance | Potential enzyme capacity (Vmax) |
| Strengths | Systems-level view, measures integrated network function. | Component-specific, high throughput, directly measures enzyme function. |
| Limitations | Technically complex, lower throughput, requires computational modeling. | May not reflect in-vivo activity due to regulation or substrate availability. |
Table 2: Hypothetical Cross-Validation Data for a Recombinant Yeast Strain
| Reaction | Enzyme | In-Vivo Flux (mmol/gDW/h) | In-Vitro Vmax (U/mg protein)* | Flux/Vmax Ratio | Interpretation |
| Xylose → Xylitol | Xylose Reductase (XR) | 1.5 | 1.8 | 0.83 | High utilization; enzyme is operating near capacity and could be a bottleneck. |
| Xylitol → Xylulose | Xylitol Dehydrogenase (XDH) | 1.4 | 5.2 | 0.27 | Low utilization; enzyme capacity is high, but flux is limited by XR or regulated. |
| Xylulose → X5P | Xylulokinase (XK) | 1.3 | 1.5 | 0.87 | High utilization; enzyme is highly active and potentially rate-limiting. |
*Note: Units must be converted to be comparable. U/mg protein can be converted to mmol/gDW/h using the protein content of the biomass (g protein/gDW).
In the hypothetical case above, the data suggest that XR and XK are potential bottlenecks controlling the rate of xylose metabolism. In contrast, XDH has a large excess capacity, indicating its activity is not limiting the pathway under these conditions. This insight could guide metabolic engineering efforts to overexpress the XR and XK enzymes to improve xylose utilization.
Conclusion
Neither D-Xylose-1-¹³C tracing nor enzymatic assays alone can provide a complete picture of metabolic function. ¹³C-MFA delivers an unparalleled view of the integrated, in-vivo operation of metabolic networks, while enzymatic assays offer a precise measurement of the individual components' maximum potential. By employing a rigorous cross-validation strategy, researchers can bridge the gap between in-vivo flux and in-vitro capacity. This synergy validates the underlying metabolic model, uncovers layers of metabolic regulation, and provides clear, actionable insights for metabolic engineering and drug development.
References
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Corrales, G., et al. (2017). Analytical Validation of a New Enzymatic and Automatable Method for d-Xylose Measurement in Human Urine Samples. Journal of Analytical Methods in Chemistry. [Link]
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Jin, Y.S., et al. (2003). Optimal Growth and Ethanol Production from Xylose by Recombinant Saccharomyces cerevisiae Require Moderate D-Xylulokinase Activity. Applied and Environmental Microbiology. [Link]
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Krumsiek, J., et al. (2014). Statistical methods for the analysis of high-throughput metabolomics data. Computational and Structural Biotechnology Journal. [Link]
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Bera, A.K., et al. (2010). Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase. Journal of Biological Chemistry. [Link]
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Eliasson, A., et al. (2000). Xylulokinase Overexpression in Two Strains of Saccharomyces cerevisiae Also Expressing Xylose Reductase and Xylitol Dehydrogenase and Its Effect on Fermentation of Xylose and Lignocellulosic Hydrolysate. Applied and Environmental Microbiology. [Link]
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Comparative analysis of D-Xylose-1-13C and deuterated xylose (Xylose-d6) as metabolic tracers
A Comparative Guide to D-Xylose-1-¹³C and Deuterated Xylose (Xylose-d6) as Metabolic Tracers
For researchers, scientists, and drug development professionals navigating the complexities of metabolic pathways, the choice of an isotopic tracer is a foundational decision that dictates the scope and precision of experimental outcomes. This guide provides an in-depth comparative analysis of two powerful tools for probing the pentose phosphate pathway (PPP) and central carbon metabolism: D-Xylose-1-¹³C and deuterated xylose (Xylose-d6). Here, we move beyond a simple catalog of features to explore the causality behind experimental choices, ensuring a robust and well-validated approach to metabolic flux analysis.
Foundational Principles: ¹³C vs. ²H Labeling
Stable isotope tracers are non-radioactive molecules where one or more atoms have been replaced by a heavier isotope.[1][2][3] By introducing these labeled compounds into a biological system, we can track their journey through metabolic networks using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][5][6] This provides a dynamic view of cellular metabolism far exceeding the static snapshot offered by traditional metabolomics.[7]
The fundamental difference between carbon-13 (¹³C) and deuterium (²H) labeling lies in the atomic properties they alter:
-
D-Xylose-1-¹³C : The ¹³C isotope adds one neutron to a single carbon atom. This mass change is relatively small (an ~8% increase for that atom), resulting in minimal perturbation to the molecule's chemical properties.[8] Consequently, the kinetic isotope effect (KIE)—the change in reaction rate due to isotopic substitution—is generally negligible for ¹³C tracers.[9] This makes ¹³C-xylose an excellent choice for accurately quantifying the rate of metabolic reactions.
-
Deuterated Xylose (Xylose-d6) : Deuterium labeling involves replacing hydrogen with its heavier isotope, which doubles the mass of that atom.[8] This substantial mass increase can lead to a significant primary KIE, particularly if the C-H bond being replaced is broken in the rate-determining step of an enzymatic reaction.[8][10][11] While this can be a confounding factor, it can also be exploited to probe reaction mechanisms.[8][10] The key advantage of deuterium is its ability to trace the entire carbon backbone of a molecule through multiple downstream pathways, as the labels are less likely to be lost as CO₂.
Physicochemical and Metabolic Properties
A direct comparison reveals the distinct characteristics that make each tracer suitable for different research questions.
| Property | D-Xylose-1-¹³C | Deuterated Xylose (Xylose-d6) |
| Chemical Formula | ¹³C¹²C₄H₁₀O₅ | C₅H₄D₆O₅ |
| Molecular Weight | 151.1 g/mol | 156.16 g/mol |
| Label Position | Carbon-1 (Aldehyde group) | Six hydrogen atoms replaced by deuterium |
| Primary Metabolic Fate | Enters the Pentose Phosphate Pathway (PPP); the ¹³C label is lost as ¹³CO₂ in the first oxidative step.[7][12] | Enters the PPP; deuterium labels are retained on the carbon backbone, allowing tracing into the non-oxidative PPP and downstream pathways.[1][13] |
| Kinetic Isotope Effect (KIE) | Generally considered negligible.[9] | Can be significant, potentially altering metabolic flux.[8][9][14] |
| Primary Application | Quantifying oxidative PPP flux. | Tracing carbon skeleton rearrangement and entry into glycolysis, TCA cycle, and biosynthetic pathways.[1] |
Metabolic Fate and Experimental Design
The choice between D-Xylose-1-¹³C and Xylose-d6 is fundamentally a choice of what you want to see. The position of the label dictates its metabolic journey and, therefore, the questions it can answer.
D-Xylose-1-¹³C: A Precise Tool for Oxidative PPP Flux
D-xylose is first converted to D-xylulose-5-phosphate, an intermediate of the PPP.[15][16][17] The oxidative branch of the PPP is a critical pathway for generating NADPH and the precursor for nucleotide synthesis, ribose-5-phosphate. The first decarboxylation step in this pathway, catalyzed by 6-phosphogluconate dehydrogenase, removes the C1 carbon.
When using D-Xylose-1-¹³C, this C1 carbon is released as ¹³CO₂. This makes it an exceptionally direct and clean method for measuring the flux through the oxidative PPP.
Typical Research Question: Is the oxidative PPP upregulated in cancer cells treated with a novel therapeutic agent?
By measuring the rate of ¹³CO₂ evolution from cells fed with D-Xylose-1-¹³C, a direct and quantitative answer can be obtained.
Diagram: Metabolic Fate of D-Xylose-1-¹³C
Caption: D-Xylose-1-¹³C metabolism in the oxidative PPP.
Xylose-d6: Tracing the Carbon Backbone
In contrast, the deuterium labels on Xylose-d6 are attached to the carbon skeleton and are not lost during the oxidative PPP's decarboxylation step. This stability allows researchers to follow the carbon atoms as they are rearranged in the non-oxidative PPP and subsequently enter other central metabolic pathways.
The non-oxidative PPP converts pentose phosphates into fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (GAP), which are intermediates of glycolysis. A Xylose-d6 tracer enables the tracking of these labeled intermediates into pyruvate, the TCA cycle, and biosynthetic pathways for amino acids and fatty acids.
Typical Research Question: To what extent does xylose-derived carbon contribute to de novo lipogenesis in an engineered microorganism?
By tracking the deuterium label into fatty acid molecules, one can quantify the contribution of xylose to this pathway.
Diagram: Metabolic Fate of Xylose-d6
Caption: Xylose-d6 traces the carbon backbone into central metabolism.
Analytical Methodologies and Protocols
The choice of tracer is intrinsically linked to the available analytical instrumentation.
| Analytical Technique | D-Xylose-1-¹³C | Deuterated Xylose (Xylose-d6) |
| GC-MS / LC-MS | Detects mass shift (M+1) in early PPP intermediates. Primarily used to measure the isotopic enrichment of metabolites.[4] | Detects mass shift (M+n) in a wide range of downstream metabolites (glycolysis, TCA cycle, etc.).[1][18] |
| NMR Spectroscopy | ¹³C-NMR can precisely identify the position of the label, confirming pathway activity.[6][19] | ²H-NMR can be used, but ¹H-NMR is often employed to observe the loss of signal where deuterium has replaced protons. |
| Isotope Ratio MS (IRMS) | Highly sensitive method for quantifying the ¹³CO₂/¹²CO₂ ratio in headspace gas or breath tests. | Not applicable. |
Experimental Protocol: Measuring Oxidative PPP Flux in Cultured Cells
This protocol provides a self-validating system for assessing the impact of a drug on oxidative PPP activity using D-Xylose-1-¹³C.
Objective: To quantify the relative flux through the oxidative PPP in response to Drug X.
Materials:
-
HEK293 cells (or cell line of interest)
-
DMEM medium lacking glucose[20]
-
Dialyzed Fetal Bovine Serum (dFBS)[2]
-
D-Xylose-1-¹³C
-
Unlabeled D-Xylose
-
Drug X
-
Gas-tight vials with septa for cell culture
-
Gas chromatograph-isotope ratio mass spectrometer (GC-IRMS)
Procedure:
-
Cell Seeding: Seed HEK293 cells in gas-tight vials at a density that ensures they reach ~70% confluency on the day of the experiment.[21]
-
Media Preparation: Prepare DMEM supplemented with 10% dFBS, 4 mM L-glutamine, and 5 mM D-xylose. For the tracer experiment, use D-Xylose-1-¹³C. For the control, use unlabeled D-Xylose. The use of dFBS is critical to avoid dilution of the tracer with unlabeled metabolites from the serum.[2]
-
Pre-incubation: The day of the experiment, aspirate the standard growth medium and wash cells once with phosphate-buffered saline (PBS).
-
Tracer Incubation: Add the prepared tracer medium to the cells. Add Drug X to the treatment group and vehicle control to the control group. Immediately seal the vials.
-
Headspace Sampling: At defined time points (e.g., 0, 2, 4, 6 hours), use a gas-tight syringe to sample 1 mL of the headspace gas from each vial.
-
¹³CO₂ Analysis: Inject the gas sample into the GC-IRMS to determine the ¹³CO₂/¹²CO₂ ratio. The rate of increase in this ratio is directly proportional to the oxidative PPP flux.
-
Data Normalization: After the final time point, lyse the cells and perform a protein assay (e.g., BCA) to normalize the CO₂ production rate to the total cell mass.
Causality and Validation:
-
Why gas-tight vials? To trap the evolved ¹³CO₂, allowing for accurate quantification.
-
Why dFBS? Standard FBS contains endogenous xylose and other sugars that would compete with the tracer, leading to an underestimation of flux.[2]
-
Why normalize to protein? To account for any differences in cell number between wells, ensuring that observed changes in ¹³CO₂ are due to metabolic shifts, not proliferation differences.
Diagram: Experimental Workflow for PPP Flux Measurement
Caption: Workflow for quantifying oxidative PPP flux using D-Xylose-1-¹³C.
Data Interpretation and Key Considerations
| Consideration | D-Xylose-1-¹³C | Deuterated Xylose (Xylose-d6) |
| Primary Output | Rate of ¹³CO₂ production. | Mass isotopologue distributions (MIDs) of downstream metabolites. |
| Interpretation | Directly proportional to oxidative PPP flux. A higher rate means higher flux. | Complex MIDs must be analyzed to trace carbon transitions, often requiring specialized software for metabolic flux analysis (MFA). |
| Major Pitfall | Loss of label prevents tracing of the carbon backbone into other pathways. | The Kinetic Isotope Effect (KIE) may cause the tracer to behave differently from its unlabeled counterpart, potentially underestimating true flux rates.[8][9] |
| Validation Step | Run parallel experiments with [U-¹³C]-glucose to confirm pathway activity from a different entry point. | Compare relative labeling patterns with a parallel ¹³C-labeled tracer experiment to assess the potential impact of KIE. |
Conclusion: Selecting the Optimal Tracer
The decision between D-Xylose-1-¹³C and Xylose-d6 is not a matter of which is "better," but which is correct for the specific biological question at hand.
-
Choose D-Xylose-1-¹³C when your primary goal is to obtain a direct, quantitative measure of oxidative pentose phosphate pathway activity. Its minimal KIE and the specific release of the ¹³C label as CO₂ provide a clear and robust readout for this specific metabolic step.
-
Choose Deuterated Xylose (Xylose-d6) when your objective is to understand the broader fate of the xylose carbon skeleton. It is the superior choice for qualitative and semi-quantitative analysis of how xylose carbon flows through the non-oxidative PPP and integrates with glycolysis, the TCA cycle, and various biosynthetic pathways.
By understanding the distinct metabolic journeys and analytical signatures of these two powerful tracers, researchers can design more insightful experiments, generate more reliable data, and ultimately accelerate the pace of discovery in metabolic research and drug development.
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Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201. Available at: [Link]
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de Graaf, R. A., et al. (2019). Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. NMR in Biomedicine, 32(11), e4153. Available at: [Link]
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Lorkiewicz, P. K., & Higashi, R. M. (2017). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. Methods in Molecular Biology, 1641, 13-23. Available at: [Link]
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Tanaka, T., et al. (1999). Two different pathways for D-xylose metabolism and the effect of xylose concentration on the yield coefficient of L-lactate in mixed-acid fermentation by the lactic acid bacterium Lactococcus lactis IO-1. Applied Microbiology and Biotechnology, 52(4), 535-541. Available at: [Link]
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von Morze, C., et al. (2021). Comparison of hyperpolarized 13C and non-hyperpolarized deuterium MRI approaches for imaging cerebral glucose metabolism at 4.7 T. Scientific Reports, 11(1), 12345. Available at: [Link]
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Fan, T. (n.d.). Stable Isotope Tracer in Adhered Cells Experimental Protocol. University of Kentucky. Retrieved from [Link]
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Larkin, J. R., et al. (2022). Deuterium metabolic imaging and hyperpolarized 13C-MRI of the normal human brain at clinical field strength reveals differential cerebral metabolism. medRxiv. Available at: [Link]
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Rezaie, A., et al. (2014). Predisposing factors for positive D-Xylose breath test for evaluation of small intestinal bacterial overgrowth: A retrospective study of 932 patients. Gastroenterology Research and Practice, 2014, 618723. Available at: [Link]
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Edison, A. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 630. Available at: [Link]
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Probing the Catalytic Heartbeat: A Comparative Guide to Assessing the Kinetic Isotope Effect of D-Xylose-1-¹³C in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate dance of enzyme catalysis, understanding the transition state is paramount to unraveling reaction mechanisms and designing potent inhibitors. The kinetic isotope effect (KIE) stands as a powerful and precise tool to illuminate these fleeting molecular moments. This guide provides an in-depth, comparative analysis of assessing the ¹³C KIE of D-Xylose-1-¹³C in enzymatic reactions, offering a critical evaluation of methodologies and their alternatives, supported by experimental data and detailed protocols. As senior application scientists, we aim to equip you with the foundational knowledge and practical insights to leverage this technique in your research.
The Significance of the ¹³C Kinetic Isotope Effect
Substituting an atom with its heavier, stable isotope can subtly alter the rate of a chemical reaction. This phenomenon, the kinetic isotope effect, arises from the difference in zero-point vibrational energies of bonds to the isotopic atom.[1] For a ¹³C isotope, this effect is typically small, but modern analytical techniques can measure it with high precision.[2]
A primary ¹³C KIE (¹³k > 1) is observed when the bond to the ¹³C atom is broken or formed in the rate-determining step of the reaction.[2] Its magnitude provides a quantitative measure of the degree of bond transformation in the transition state. Conversely, a secondary ¹³C KIE can provide information about changes in hybridization or the electronic environment of the carbon atom during the reaction.[3]
For D-xylose metabolizing enzymes, such as xylose isomerase, which catalyzes the interconversion of D-xylose to D-xylulose via a hydride shift mechanism, a primary ¹³C KIE at the C1 position of D-xylose would be expected if the hydride transfer from C2 to C1 is part of the rate-limiting step.[4][5]
Key Enzymes in D-Xylose Metabolism
The catabolism of D-xylose is a critical pathway in many microorganisms and a key target for metabolic engineering. Several enzymatic pathways exist, with the most common in prokaryotes being the isomerase pathway.[6]
-
Xylose Isomerase (XI): This enzyme directly converts D-xylose to D-xylulose. It is a metalloenzyme that facilitates an intramolecular hydride shift from the C2 to the C1 position.[1][4]
-
Xylose Reductase (XR) and Xylitol Dehydrogenase (XDH): In eukaryotes, D-xylose is first reduced to xylitol by XR and then oxidized to D-xylulose by XDH.[6]
This guide will focus on xylose isomerase as a prime example for assessing the KIE of D-Xylose-1-¹³C due to its direct action on the xylose molecule and its well-characterized mechanism.
Comparative Analysis of Methodologies for KIE Determination
The choice of method for measuring a ¹³C KIE is critical and depends on the required precision, available instrumentation, and the nature of the enzyme and substrate.
Isotopic Methods: The Gold Standard for Mechanistic Insights
1. Isotope Ratio Mass Spectrometry (IRMS)
IRMS is the most precise method for measuring small heavy-atom KIEs.[2] It determines the ratio of isotopes in a sample with exceptional accuracy. The competitive KIE measurement is the most common approach, where a mixture of labeled (D-Xylose-1-¹³C) and unlabeled D-xylose is subjected to the enzymatic reaction. The isotope ratio of the remaining substrate or the product is then analyzed at various degrees of conversion.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR offers a powerful alternative to MS, allowing for the direct observation of specific carbon atoms within a molecule.
-
1D ¹³C NMR: This method can be used to determine KIEs by monitoring the change in the relative intensities of the ¹³C-labeled and unlabeled substrate signals over time. However, it requires relatively high concentrations of substrate and can be time-consuming.
-
2D [¹³C,¹H]-HSQC NMR: This advanced technique offers higher sensitivity and resolution, making it suitable for measuring KIEs with smaller amounts of material and in complex mixtures.[4] It has been successfully used to measure ¹³C KIEs with high precision in enzymatic reactions.[4]
Non-Isotopic Alternatives: Probing Kinetics from a Different Angle
While KIE provides unparalleled insight into the transition state, other methods are invaluable for determining overall kinetic parameters and can complement KIE studies.
1. Stopped-Flow Spectroscopy
This technique allows for the monitoring of rapid, pre-steady-state kinetics by rapidly mixing enzyme and substrate and observing changes in absorbance or fluorescence on a millisecond timescale.[7][8] It is particularly useful for identifying reaction intermediates and determining the rates of individual steps in the catalytic cycle, which can help to identify the rate-limiting step.[7]
2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during an enzymatic reaction, providing a continuous readout of the reaction rate.[9][10] This method is universal, as most enzymatic reactions have a non-zero enthalpy change, and it does not require a chromogenic substrate or a coupled assay.[11][12] ITC can be used to determine Michaelis-Menten parameters (Km and kcat) and inhibition constants.[9]
Data Presentation: A Comparative Overview
| Method | Principle | Advantages | Disadvantages | Typical Precision |
| Isotope Ratio Mass Spectrometry (IRMS) | Measures the ratio of heavy to light isotopes in a sample. | Highest precision for small KIEs. | Requires specialized instrumentation; sample preparation can be complex. | ± 0.0001 |
| NMR Spectroscopy (2D HSQC) | Measures the relative abundance of isotopologues through nuclear magnetic resonance. | Site-specific information; non-destructive. | Lower precision than IRMS; requires isotopically labeled compounds. | ± 0.001 |
| Stopped-Flow Spectroscopy | Monitors rapid changes in absorbance or fluorescence after mixing. | Excellent for pre-steady-state kinetics; identifies intermediates. | Requires a spectroscopic signal change; does not directly probe the transition state. | N/A for KIE |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with the reaction. | Universal applicability; label-free. | Lower throughput; may not be sensitive enough for very slow reactions. | N/A for KIE |
Experimental Protocols
Protocol 1: Competitive ¹³C KIE Measurement using IRMS
This protocol outlines the general steps for determining the ¹³C KIE on V/K for an enzymatic reaction.
-
Substrate Preparation: Prepare a mixture of D-xylose with a known, low-level enrichment of D-Xylose-1-¹³C (e.g., 1-5%).
-
Enzymatic Reaction: Initiate the enzymatic reaction with xylose isomerase under defined conditions (temperature, pH, buffer).
-
Time Points: Quench the reaction at several time points, corresponding to different fractions of conversion (e.g., 20%, 40%, 60%, 80%).
-
Sample Purification: Purify the unreacted substrate from each time point using a suitable chromatographic method (e.g., HPLC).
-
IRMS Analysis: Analyze the isotopic composition (¹³C/¹²C ratio) of the purified substrate from each time point and the initial substrate mixture using a gas chromatography-combustion-isotope ratio mass spectrometer (GC-C-IRMS).
-
Data Analysis: Calculate the KIE using the following equation:
-
KIE = ln(1 - f) / ln(1 - f * Rp/Ro)
-
where 'f' is the fraction of reaction, Rp is the isotope ratio of the product, and Ro is the initial isotope ratio.
-
Protocol 2: ¹³C KIE Measurement using 2D [¹³C,¹H]-HSQC NMR
This protocol is adapted from methodologies used for other enzymes and provides a high-precision alternative to IRMS.[4]
-
Substrate Preparation: Prepare a sample containing a mixture of unlabeled D-xylose and D-Xylose-1-¹³C.
-
NMR Data Acquisition (t=0): Acquire a high-resolution 2D [¹³C,¹H]-HSQC spectrum of the initial substrate mixture.
-
Enzymatic Reaction: Initiate the enzymatic reaction directly in the NMR tube by adding a small volume of concentrated xylose isomerase solution.
-
Time-Resolved NMR: Acquire a series of 2D [¹³C,¹H]-HSQC spectra at different time points as the reaction progresses.
-
Data Processing and Analysis:
-
Integrate the cross-peak volumes corresponding to the C1-H1 of the ¹²C and ¹³C isotopologues at each time point.
-
Calculate the ratio of the ¹³C-labeled to unlabeled substrate at each time point.
-
Determine the KIE by fitting the change in this ratio as a function of the fraction of reaction to the appropriate kinetic model.
-
Protocol 3: Pre-Steady-State Kinetics using Stopped-Flow Spectroscopy
This protocol allows for the investigation of the initial steps of the enzymatic reaction.
-
Reagent Preparation: Prepare solutions of xylose isomerase and D-xylose in the appropriate buffer.
-
Instrument Setup: Set up the stopped-flow instrument to monitor a change in a spectroscopic signal (e.g., intrinsic protein fluorescence or a reporter probe).
-
Rapid Mixing: Rapidly mix the enzyme and substrate solutions.
-
Data Acquisition: Record the change in the spectroscopic signal over a short time course (milliseconds to seconds).
-
Data Analysis: Fit the kinetic traces to single or multiple exponential equations to determine the rate constants for the pre-steady-state phases of the reaction.
Visualizing the Concepts
Caption: Energy profile illustrating a normal kinetic isotope effect.
Caption: Workflow comparison of isotopic and non-isotopic kinetic methods.
Conclusion and Future Perspectives
The assessment of the kinetic isotope effect using D-Xylose-1-¹³C provides an exceptionally detailed view of the transition state in enzymatic reactions involving D-xylose. While IRMS offers the highest precision, advanced NMR techniques like 2D HSQC provide a powerful and more accessible alternative for many laboratories. These isotopic methods, when coupled with non-isotopic techniques such as stopped-flow spectroscopy and ITC, create a comprehensive toolkit for the modern enzymologist.
The insights gained from these studies are not merely academic. For drug development professionals, a detailed understanding of the transition state is the cornerstone of rational drug design, enabling the creation of highly potent and specific transition-state analogue inhibitors. In the field of metabolic engineering, elucidating the rate-limiting steps of pathways like xylose metabolism can guide strategies for optimizing microbial strains for biofuel and biochemical production.
The continued development of analytical instrumentation and computational methods will further enhance our ability to measure and interpret KIEs, promising even deeper insights into the fundamental principles of biological catalysis.
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A Senior Application Scientist’s Guide to Metabolic Research: A Comparative Analysis of D-Xylose-1-¹³C and ¹⁸O-Labeled Xylose
For researchers, scientists, and drug development professionals, the elucidation of metabolic pathways is a cornerstone of biological understanding. Stable isotope tracers are indispensable tools in this pursuit, allowing us to follow the journey of molecules through the intricate network of cellular reactions. This guide provides an in-depth, objective comparison of two powerful tracers for studying the metabolism of D-xylose, a pentose sugar of immense biological and industrial importance: the widely-used D-Xylose-1-¹³C and the mechanistically insightful ¹⁸O-labeled xylose.
Our objective is not merely to list protocols but to delve into the causality behind experimental choices. We will explore which tracer is the optimal tool for specific research questions, grounding our recommendations in the fundamental principles of biochemistry and analytical chemistry.
The Metabolic Crossroads of D-Xylose
D-xylose, the second most abundant sugar in nature, is a primary component of hemicellulose in plant biomass.[1] Its efficient utilization by microorganisms is a critical goal in the production of biofuels and other bio-based chemicals.[2][3] In bacteria, fungi, and yeasts, xylose is primarily channeled into central carbon metabolism via two main routes before entering the Pentose Phosphate Pathway (PPP).[4][5][6][7]
-
Isomerase Pathway: Predominantly found in bacteria, this pathway directly converts D-xylose to D-xylulose using the enzyme xylose isomerase (XI).[6][7]
-
Oxidoreductase Pathway: Common in yeasts and fungi, this two-step pathway first reduces D-xylose to xylitol via xylose reductase (XR) and then oxidizes xylitol to D-xylulose via xylitol dehydrogenase (XDH).[5][6]
From D-xylulose, the molecule is phosphorylated to D-xylulose-5-phosphate, a key intermediate that enters the PPP, linking pentose sugar utilization to glycolysis and nucleotide synthesis.[8] Understanding the flux and regulation of these initial steps is paramount for metabolic engineering and drug development.
Caption: Initial metabolic pathways for D-xylose utilization in microorganisms.
D-Xylose-1-¹³C: Tracing the Carbon Skeleton
D-Xylose-1-¹³C is the workhorse for quantitative metabolic flux analysis (MFA).[9][10] By labeling the first carbon atom (C1) with the heavy isotope ¹³C, we can track the fate of this specific carbon as it is incorporated into downstream metabolites.
Principle of Detection: The primary analytical technique for ¹³C-tracer studies is mass spectrometry (MS), often coupled with gas or liquid chromatography (GC-MS or LC-MS/MS).[11][12] The incorporation of a ¹³C atom increases the mass of a metabolite by one Dalton (M+1).[13] By measuring the relative abundance of the M+0 (unlabeled) and M+1 (labeled) forms of various metabolites, we can construct a Mass Distribution Vector (MDV).[14][15] This MDV provides a quantitative snapshot of how the carbon from xylose is distributed throughout the metabolic network.
Core Applications:
-
Metabolic Flux Analysis (MFA): Quantifying the rate (flux) of metabolic pathways. For instance, by analyzing the labeling patterns in PPP intermediates, one can determine the relative activity of the oxidative vs. non-oxidative branches of the PPP.[2][3]
-
Identifying Metabolic Bottlenecks: In engineered organisms, low product yields can be caused by bottlenecks in metabolic pathways. ¹³C-MFA can pinpoint these slow steps, guiding further genetic modifications.[2]
-
Mapping Nutrient Contribution: Determining the extent to which xylose contributes to the synthesis of biomass precursors like amino acids and nucleotides.[15]
Causality in Experimental Design: The choice to use a C1-labeled xylose is deliberate. The C1 carbon is lost as CO₂ in the oxidative branch of the PPP. This specific loss provides a clear signal to distinguish flux through this pathway from the non-oxidative branch, where the full carbon skeleton is retained and rearranged. This makes D-Xylose-1-¹³C a highly informative tracer for studying PPP dynamics.[10]
¹⁸O-Labeled Xylose: Unveiling Reaction Mechanisms
While ¹³C tracers are excellent for mapping the flow of carbon, they provide little information about reactions where oxygen atoms are exchanged, added, or removed. This is where ¹⁸O-labeled xylose offers a unique and powerful advantage.[16] Labeling the anomeric oxygen at the C1 position with the heavy, stable isotope ¹⁸O allows researchers to probe the mechanisms of enzymatic reactions.[17]
Principle of Detection: Similar to ¹³C, ¹⁸O incorporation can be detected by mass spectrometry as a mass shift of two Daltons (M+2). However, ¹⁸O-labeling also provides a powerful tool for Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of an ¹⁸O atom induces a small, measurable upfield shift in the NMR signal of an adjacent nucleus (like ¹³C or ³¹P).[18][19][20] This "isotope shift" allows for precise positional information, confirming where the ¹⁸O atom resides in a metabolite without ambiguity.[21]
Core Applications:
-
Elucidating Enzyme Mechanisms: ¹⁸O tracers are ideal for distinguishing between different catalytic mechanisms. For example, they can track the oxygen atom during the xylose isomerase reaction to understand the specifics of the proton transfer and ring-opening steps.[16]
-
Studying Oxidoreductase Activity: In the XR/XDH pathway, ¹⁸O labeling can confirm the fate of the oxygen atom during the reduction and subsequent oxidation steps.
-
Investigating Hydration/Dehydration Reactions: Many enzymatic reactions involve the addition or removal of water. An ¹⁸O tracer can differentiate between an oxygen atom originating from the xylose substrate versus one originating from the solvent (H₂O).
Causality in Experimental Design: The primary reason to employ an ¹⁸O tracer is to answer mechanistic, not quantitative flux, questions. A key experimental consideration is the potential for the ¹⁸O label to be lost through exchange with unlabeled oxygen from water in the cellular environment. This requires carefully designed experiments and controls to ensure that the observed label incorporation is the result of specific enzymatic activity and not non-specific chemical exchange.[17]
Head-to-Head Comparison: ¹³C vs. ¹⁸O Xylose Tracers
The choice between D-Xylose-1-¹³C and ¹⁸O-labeled xylose is dictated entirely by the research question. The following table summarizes their key attributes to guide your decision.
| Feature | D-Xylose-1-¹³C | ¹⁸O-Labeled Xylose |
| Principle | Traces the fate of the C1 carbon atom.[8][16] | Traces the fate of the C1 oxygen atom.[16][17] |
| Primary Application | Quantitative Metabolic Flux Analysis (MFA): Measuring the rate and flow of carbon through pathways.[2][3][10] | Mechanistic Elucidation: Investigating the specific steps of enzymatic reactions involving oxygen transfer.[16][17] |
| Key Information | Carbon skeleton rearrangement, relative pathway activity, nutrient contribution to biomass. | Oxygen atom fate, differentiation of isomerase/oxidoreductase mechanisms, hydration/dehydration steps. |
| Primary Analytics | GC-MS, LC-MS/MS.[2][11][22] | Mass Spectrometry, NMR Spectroscopy.[17][18][19][21] |
| Signal Detected | M+1 mass shift per ¹³C atom.[13] | M+2 mass shift per ¹⁸O atom; upfield isotope shift in NMR.[18][19] |
| Advantages | Well-established methodology, extensive literature, excellent for quantitative flux studies.[9][16] | Provides unique mechanistic insights unattainable with carbon tracers.[16] |
| Limitations | Provides no information on oxygen exchange. C1 label can be lost as CO₂. | Potential for label washout via exchange with H₂O. Less common, synthesis can be more complex.[17] |
Experimental Protocol: A Self-Validating Workflow for Tracer Analysis
Objective: To determine the relative flux of xylose through the oxidative Pentose Phosphate Pathway (oxPPP) using D-Xylose-1-¹³C.
Caption: Standardized workflow for a stable isotope tracer experiment.
Step-by-Step Methodology:
-
Experimental Design & Controls (Self-Validation Pillar 1):
-
Tracer Selection: For quantifying oxPPP flux, D-Xylose-1-¹³C is the optimal choice.
-
Controls: Run parallel cultures with unlabeled (natural abundance) D-xylose. This is crucial for correcting the mass isotopomer data for naturally occurring heavy isotopes.[23]
-
Time Course: Collect samples at multiple time points to ensure the system has reached an isotopic steady state, where the labeling patterns of key metabolites are stable.[23]
-
-
Cell Culture and Labeling:
-
Grow microorganisms in a defined minimal medium with a non-labeled carbon source to mid-exponential phase.
-
Harvest cells rapidly (e.g., by centrifugation) and resuspend them in identical medium where the primary carbon source is replaced with D-Xylose-1-¹³C.[23] This switch should be performed quickly to minimize metabolic perturbation.
-
-
Metabolic Quenching:
-
To accurately capture a snapshot of intracellular metabolism, all enzymatic activity must be stopped instantly. This is a critical step.
-
A common method is to rapidly plunge the cell culture into a quenching solution kept at a very low temperature (e.g., -40°C or colder), such as a 60% methanol solution.[24]
-
-
Metabolite Extraction:
-
Extract polar intracellular metabolites using a biphasic solvent system, such as methanol/chloroform/water. This separates metabolites from lipids and proteins.
-
-
Sample Preparation for Analysis:
-
For GC-MS analysis, polar metabolites must be chemically derivatized to make them volatile. A common method is derivatization with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form TBDMS derivatives.[25]
-
-
Mass Spectrometry Analysis:
-
Analyze the derivatized samples using GC-MS or underivatized samples using LC-MS/MS. The instrument method should be optimized to detect and fragment key metabolites of the PPP and glycolysis.[2]
-
-
Data Analysis (Self-Validation Pillar 2):
-
The raw mass spectral data must be corrected for the natural abundance of stable isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁷O, ¹⁸O). Specialized software is available for this correction.[23]
-
After correction, the fractional abundance of each mass isotopologue (M+0, M+1, M+2, etc.) is calculated, generating the Mass Distribution Vector (MDV) for each metabolite.[14][15]
-
-
Interpretation:
-
The MDVs of key metabolites are used to deduce pathway activity. For example, a low abundance of M+1 labeled pyruvate derived from D-Xylose-1-¹³C would suggest a high flux through the oxidative PPP, where the C1 label is lost as CO₂.
-
Conclusion: Selecting the Right Tool for the Job
The choice between D-Xylose-1-¹³C and ¹⁸O-labeled xylose is not a matter of which is "better," but which is appropriate for the scientific question at hand.
-
To quantify metabolic fluxes and understand how an entire system utilizes the carbon backbone of xylose, D-Xylose-1-¹³C is the established and superior choice. Its application in Metabolic Flux Analysis provides a systems-level view of cellular physiology.[3][10]
-
To investigate enzyme reaction mechanisms and understand the specific chemical transformations involving oxygen atoms, ¹⁸O-labeled xylose provides unparalleled insight. It allows researchers to dissect individual enzymatic steps with a level of detail that carbon tracers cannot offer.[16]
For the most comprehensive understanding of xylose metabolism, a dual-pronged approach is recommended. By using ¹³C tracers to map the highways of carbon flux and ¹⁸O tracers to inspect the intricate mechanics of the enzymatic engines, researchers can build a complete and robust model of this vital metabolic pathway.
References
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Xylose Metabolism in Bacteria - Encyclopedia.pub. (URL: [Link])
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Xylose Metabolism in Bacteria—Opportunities and Challenges towards Efficient Lignocellulosic Biomass-Based Biorefineries - MDPI. (URL: [Link])
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Biochemical routes for uptake and conversion of xylose by microorganisms - PMC. (URL: [Link])
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Utilization of xylose by bacteria, yeasts, and fungi. - Semantic Scholar. (URL: [Link])
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Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - NIH. (URL: [Link])
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D-Xylose and L-arabinose utilization pathways in bacteria and fungi - ResearchGate. (URL: [Link])
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Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PubMed Central. (URL: [Link])
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Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry | Analytical Chemistry - ACS Publications. (URL: [Link])
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Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and ... - PubMed. (URL: [Link])
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A roadmap for interpreting 13C metabolite labeling patterns from cells - Vanderbilt University. (URL: [Link])
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Metabolomics and isotope tracing - PMC - PubMed Central. (URL: [Link])
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18O Isotope Labeling Combined with 31P Nuclear Magnetic Resonance Spectroscopy for Accurate Quantification of Hydrolyzable Phosphorus Species in Environmental Samples - PubMed. (URL: [Link])
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31P NMR correlation maps of 18O/16O chemical shift isotopic effects for phosphometabolite labeling studies - NIH. (URL: [Link])
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Quantitative and mechanistic studies using the oxygen-18 isotope shift in carbon-13 nuclear magnetic resonance spectroscopy - Purdue e-Pubs. (URL: [Link])
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Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. (URL: [Link])
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Properties and Chemical Applications of 18O Isotope Shifts in 13C and 15N Nuclear Magnetic Resonance Spectroscopy | Semantic Scholar. (URL: [Link])
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Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase - PubMed Central. (URL: [Link])
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Comprehensive analysis of glucose and xylose metabolism in Escherichia coli under aerobic and anaerobic conditions by 13C metabolic flux analysis - PubMed. (URL: [Link])
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A roadmap for interpreting 13C metabolite labeling patterns from cells - PubMed Central. (URL: [Link])
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A Comparative Guide to Confirming D-Glucose Production from Xylose using 1H,13C-HSQC NMR
For Researchers, Scientists, and Drug Development Professionals
In the realm of metabolic engineering and bioprocessing, the conversion of xylose, a pentose sugar abundant in lignocellulosic biomass, into the readily fermentable hexose, D-glucose, represents a significant stride towards sustainable biofuel and biochemical production.[1] Validating this conversion with precision is paramount. This guide provides an in-depth technical comparison of analytical methodologies, focusing on the robust and structurally informative 1H,13C-Heteronuclear Single Quantum Coherence (HSQC) Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous confirmation of D-glucose production from xylose.
The Biochemical Landscape: From a Five-Carbon to a Six-Carbon Sugar
The enzymatic conversion of xylose to D-glucose is not a direct, single-step reaction but rather a sophisticated biochemical pathway orchestrated within engineered microorganisms, such as Escherichia coli. This transformation hinges on the strategic manipulation of the pentose phosphate pathway (PPP).
The core of this metabolic rerouting involves two key enzymatic activities:
-
Xylose Isomerase: This enzyme initiates the process by converting D-xylose into D-xylulose.[1]
-
Transketolase and Transaldolase: These enzymes are the workhorses of the non-oxidative pentose phosphate pathway. They catalyze a series of carbon-shuffling reactions, ultimately rearranging the five-carbon skeletons of xylulose-5-phosphate (derived from D-xylulose) into fructose-6-phosphate (a six-carbon sugar) and glyceraldehyde-3-phosphate (a three-carbon sugar). Fructose-6-phosphate can then be readily isomerized to glucose-6-phosphate, which is subsequently dephosphorylated to yield D-glucose.
Caption: Simplified biochemical pathway for the conversion of D-xylose to D-glucose.
Unambiguous Identification with 1H,13C-HSQC NMR
While various analytical techniques can quantify sugars, 1H,13C-HSQC NMR stands out for its ability to provide unambiguous structural confirmation. This two-dimensional NMR technique correlates the chemical shifts of protons (¹H) directly attached to carbon atoms (¹³C), generating a unique fingerprint for each molecule. In a complex mixture of structurally similar carbohydrates like xylose and glucose, where one-dimensional ¹H NMR spectra often suffer from severe signal overlap, HSQC provides superior resolution by spreading the signals across a second (¹³C) dimension.[2][3]
Why HSQC is the Gold Standard for this Application:
-
High Specificity: Each ¹H-¹³C correlation peak in the HSQC spectrum corresponds to a specific C-H bond in a molecule, providing a high degree of confidence in compound identification.
-
Structural Information: The chemical shifts of the correlated protons and carbons are highly sensitive to the local chemical environment, allowing for the differentiation of anomers (α and β forms) of the sugars.[4]
-
Non-destructive: NMR is a non-destructive technique, allowing the sample to be recovered and used for further analyses.
-
Simultaneous Detection: It allows for the simultaneous detection and identification of multiple components in a mixture without the need for prior separation.
Experimental Protocol: From Sample to Spectrum
The following provides a detailed methodology for the preparation and analysis of a sample from a xylose-to-glucose conversion reaction using 1H,13C-HSQC NMR.
I. Sample Preparation
-
Reaction Quenching & Cell Removal: If the conversion is performed in a microbial culture, immediately quench the metabolic activity by rapid cooling (e.g., placing the culture tube in an ice bath). Centrifuge the culture at a high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the cells.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracellular sugars.
-
Solvent Exchange: Lyophilize (freeze-dry) the supernatant to remove water. Re-dissolve the dried sample in deuterium oxide (D₂O), which is the standard solvent for NMR analysis of biological samples as it does not produce a large solvent signal in the ¹H spectrum. This step is crucial for minimizing the residual water signal which can obscure signals from the analytes.
-
Internal Standard: For quantitative analysis, add a known concentration of an internal standard that does not have overlapping signals with the sugars of interest. A common choice is 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP).
II. NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.[5]
-
1D ¹H Spectrum: Acquire a standard one-dimensional ¹H NMR spectrum to assess the overall composition of the sample and to optimize acquisition parameters.
-
1H,13C-HSQC Spectrum:
-
Use a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on Bruker instruments).
-
Set the spectral widths to cover the expected chemical shift ranges for both ¹H (typically 0-10 ppm) and ¹³C (typically 0-120 ppm for carbohydrates).
-
Optimize the number of scans and transients to achieve an adequate signal-to-noise ratio. This will depend on the concentration of the sugars in the sample.
-
The acquisition time for a 2D HSQC experiment can range from minutes to several hours.[6]
-
Data Analysis: Deciphering the HSQC Spectrum
The key to confirming the production of D-glucose lies in identifying its characteristic cross-peaks in the HSQC spectrum and distinguishing them from those of the starting material, D-xylose. The anomeric region (the signals from the C1-H1 group) is particularly diagnostic.
Caption: Experimental workflow for confirming D-glucose production using HSQC NMR.
Representative Chemical Shifts
The following table provides approximate ¹H and ¹³C chemical shifts for the anomeric and other key positions of D-glucose and D-xylose in D₂O. Note that exact chemical shifts can vary slightly depending on factors such as temperature, pH, and sample matrix.[7][8]
| Monosaccharide | Anomer | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| D-Glucose | α | C1-H1 | ~5.22 | ~92.8 |
| C2-H2 | ~3.53 | ~72.0 | ||
| C3-H3 | ~3.72 | ~73.4 | ||
| C4-H4 | ~3.41 | ~70.1 | ||
| C5-H5 | ~3.75 | ~72.0 | ||
| C6-H6 | ~3.78, ~3.88 | ~61.2 | ||
| β | C1-H1 | ~4.64 | ~96.6 | |
| C2-H2 | ~3.24 | ~74.8 | ||
| C3-H3 | ~3.49 | ~76.5 | ||
| C4-H4 | ~3.40 | ~70.2 | ||
| C5-H5 | ~3.48 | ~76.5 | ||
| C6-H6 | ~3.76, ~3.92 | ~61.3 | ||
| D-Xylose | α | C1-H1 | ~5.17 | ~92.6 |
| C2-H2 | ~3.57 | ~72.1 | ||
| C3-H3 | ~3.73 | ~73.3 | ||
| C4-H4 | ~3.83 | ~69.6 | ||
| C5-H5 | ~3.40, ~4.08 | ~61.5 | ||
| β | C1-H1 | ~4.59 | ~97.2 | |
| C2-H2 | ~3.27 | ~74.5 | ||
| C3-H3 | ~3.54 | ~76.2 | ||
| C4-H4 | ~3.77 | ~69.8 | ||
| C5-H5 | ~3.33, ~3.94 | ~63.4 |
By comparing the experimental HSQC spectrum to reference data, the presence of the characteristic cross-peaks for both α- and β-D-glucose provides definitive evidence of its production.
A Comparative Look at Alternative Methodologies
While 1H,13C-HSQC NMR is a powerful tool, other techniques are also employed for sugar analysis. The choice of method often depends on the specific requirements of the analysis, available instrumentation, and sample throughput needs.
| Analytical Method | Principle | Advantages | Disadvantages |
| 1H,13C-HSQC NMR | Nuclear magnetic resonance spectroscopy correlating ¹H and ¹³C nuclei. | - High specificity and structural information- Non-destructive- Simultaneous detection of multiple compounds- Minimal sample preparation | - Lower sensitivity compared to other methods- Requires expensive instrumentation- Longer acquisition times for 2D experiments |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their interaction with a stationary phase. | - High sensitivity and quantitative accuracy- Well-established and widely available- Can be coupled with various detectors (e.g., RID, ELSD, MS) | - Requires chromatographic separation, which can be time-consuming- May require derivatization for some detection methods- Does not provide the same level of structural information as NMR |
| Enzymatic Assays | Use of specific enzymes to react with the target sugar, leading to a measurable change (e.g., color, fluorescence). | - High specificity for the target sugar- Relatively simple and rapid- Can be performed with basic laboratory equipment (e.g., spectrophotometer) | - Only measures one specific sugar at a time- Susceptible to interference from other compounds in the sample- Provides no structural information |
| DNS (Dinitrosalicylic Acid) Assay | A colorimetric method that measures total reducing sugars. | - Simple and inexpensive- Rapid | - Non-specific; measures all reducing sugars (including xylose and glucose)- Prone to interference |
A head-to-head comparison of HPLC and quantitative NMR (qNMR) has shown that both methods can provide accurate and precise quantification of carbohydrates, with NMR being simpler and faster in terms of sample preparation and analysis time.[9][10]
Conclusion: The Right Tool for the Right Question
For the unambiguous confirmation of the conversion of xylose to D-glucose, 1H,13C-HSQC NMR is the superior analytical choice . Its ability to resolve complex mixtures and provide detailed structural information makes it an invaluable tool for validating metabolic engineering strategies and understanding biochemical pathways. While methods like HPLC offer excellent quantitative capabilities and higher throughput, they lack the intrinsic structural confirmation that HSQC NMR provides. For researchers and drug development professionals who require definitive proof of molecular identity in complex biological matrices, the investment in NMR analysis is well-justified.
References
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Molecules. 2023 Jan 12;28(2):765. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]
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PubMed. 2023 Jan 12;36873181. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]
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ACS Publications. Journal of Agricultural and Food Chemistry. Application of NMR Spectroscopy and LC-NMR/MS to the Identification of Carbohydrates in Beer. [Link]
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ACS Publications. Chemical Reviews. 2023 Jan 9. Primary Structure of Glycans by NMR Spectroscopy. [Link]
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ACS Omega. 2018 Dec 21;3(12):17786-17797. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. [Link]
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MDPI. 2022 Apr 13;15(8):1886. Enzymatic Glucose and Xylose Production from Paper Mill Rejects. [Link]
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Magnetic Resonance in Chemistry. 2021 Nov 9;60(3):328-334. Complete 1H and 13C NMR spectral assignment of d-glucofuranose. [Link]
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BMC Biotechnology. 2020 Feb 1;20(1):5. Biochemical routes for uptake and conversion of xylose by microorganisms. [Link]
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Frontiers in Bioengineering and Biotechnology. 2021 Apr 6;9:658589. An Integrated Enzymatic Approach to Produce Pentyl Xylosides and Glucose/Xylose Laurate Esters From Wheat Bran. [Link]
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Diva-portal.org. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. [Link]
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MDPI. 2023 Mar 2;12(5):472. Enzymatic Hydrolysis Strategies for Cellulosic Sugars Production to Obtain Bioethanol from Eucalyptus globulus Bark. [Link]
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PubMed. 2008 Jan 14;17980865. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. [Link]
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NIH. National Center for Biotechnology Information. 2021 Jun 30;8465063. Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy. [Link]
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A Senior Application Scientist's Guide to Evaluating 13C Isotopic Tracers for Metabolic Flux Analysis
This guide provides an in-depth comparison of the performance of different 13C isotopic tracers for Metabolic Flux Analysis (MFA). It is intended for researchers, scientists, and drug development professionals seeking to move beyond simply listing steps to understanding the causality behind experimental choices in metabolic research. We will delve into the technical nuances of tracer selection, experimental design, and data interpretation, grounding our recommendations in established scientific literature.
The Central Role of the 13C Tracer in Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a powerful methodology for quantifying the rates (fluxes) of intracellular metabolic reactions.[1][2] At its core, 13C-MFA involves introducing a substrate labeled with the stable isotope carbon-13 (¹³C) into a biological system. As cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the specific patterns of ¹³C labeling in these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), we can deduce the active metabolic pathways and quantify the corresponding fluxes.[3]
The choice of the ¹³C tracer is arguably the most critical step in designing an informative MFA experiment.[4][5] An optimally chosen tracer will generate distinct labeling patterns for different metabolic pathways, thereby maximizing the precision and accuracy of the calculated fluxes.[6][7] Conversely, a suboptimal tracer can lead to ambiguous labeling patterns and poorly resolved flux estimates.
Performance Comparison of Common 13C Tracers
The selection of a tracer is highly dependent on the specific metabolic pathways of interest. Here, we compare the performance of commonly used 13C tracers for interrogating central carbon metabolism.
Glucose Tracers: The Workhorses of Central Carbon Metabolism
Glucose is the primary carbon source for many cell types, making ¹³C-labeled glucose tracers a logical starting point for MFA studies. However, the specific labeling pattern of the glucose molecule significantly impacts the information that can be obtained.
-
[1,2-¹³C₂]glucose: This tracer has been identified as providing the most precise estimates for fluxes in glycolysis and the pentose phosphate pathway (PPP).[4][6][7] The specific labeling on the first and second carbons allows for clear differentiation between the metabolic fates of these atoms in the upper and lower parts of glycolysis and the PPP.
-
[U-¹³C₆]glucose: Uniformly labeled glucose, where all six carbons are ¹³C, is effective for tracing carbon into various biomass precursors and for getting a general overview of carbon metabolism. However, it may offer less precise information for specific pathways like the PPP compared to positionally labeled tracers.[7]
-
Other Positionally Labeled Glucose Tracers: Tracers like [1-¹³C]glucose, [2-¹³C]glucose, and [3-¹³C]glucose have also been used, but studies have shown that [1,2-¹³C₂]glucose, as well as [2-¹³C]glucose and [3-¹³C]glucose, often outperform the more traditionally used [1-¹³C]glucose.[4][6][7] Doubly ¹³C-labeled tracers, such as [1,6-¹³C]glucose, have also been shown to provide high flux precision.[8]
Glutamine Tracers: Interrogating the TCA Cycle and Anaplerosis
In many proliferating cells, particularly cancer cells, glutamine is a major substrate for the tricarboxylic acid (TCA) cycle through a process called glutaminolysis.[3][9]
-
[U-¹³C₅]glutamine: This is the preferred isotopic tracer for analyzing the TCA cycle.[4][6][7] It provides robust labeling of TCA cycle intermediates, allowing for the precise estimation of fluxes related to anaplerosis (the replenishment of TCA cycle intermediates) and cataplerosis (the removal of TCA cycle intermediates for biosynthesis).
-
Positionally Labeled Glutamine Tracers: While less common, tracers like [1-¹³C]glutamine and [5-¹³C]glutamine can provide specific insights into glutamine metabolism.[10]
Other Tracers for Specific Applications
-
¹³C-Pyruvate: Can be used to specifically probe pathways downstream of glycolysis, such as pyruvate carboxylase activity.[11]
-
¹³C-Fatty Acids and ¹³C-Acetate: These are employed to study fatty acid metabolism and its contribution to cellular energy and biosynthesis.
-
¹³C-Lactate: Useful for investigating the metabolic fate of lactate, which can be a significant fuel source in some tissues and tumors.
Quantitative Comparison of Tracer Performance
The following table summarizes the optimal tracers for different metabolic pathways based on computational and experimental evaluations.[4][6][7]
| Metabolic Pathway | Optimal Tracer(s) | Rationale |
| Glycolysis | [1,2-¹³C₂]glucose | Provides the most precise flux estimates for this pathway.[6][7] |
| Pentose Phosphate Pathway (PPP) | [1,2-¹³C₂]glucose | Effectively distinguishes between the oxidative and non-oxidative branches of the PPP.[6][7] |
| Tricarboxylic Acid (TCA) Cycle | [U-¹³C₅]glutamine | Results in high labeling of TCA cycle intermediates, enabling precise flux determination.[4][6][7] |
| Overall Central Carbon Metabolism | [1,2-¹³C₂]glucose | Offers the best overall precision for a comprehensive analysis of central carbon metabolism.[6][7] |
| Pyruvate Carboxylase (PC) Flux | [3,4-¹³C]glucose | Identified as an optimal tracer for elucidating this anaplerotic flux.[11] |
Experimental Workflow and Design Considerations
A successful ¹³C-MFA experiment hinges on a well-designed workflow. The choice of tracer directly influences this design.
General Experimental Workflow
The following diagram illustrates a typical workflow for a ¹³C-MFA experiment.
Caption: Workflow for a parallel labeling experiment in ¹³C-MFA.
Conclusion and Future Perspectives
The selection of an appropriate ¹³C isotopic tracer is a cornerstone of robust and informative Metabolic Flux Analysis. While general guidelines exist, the optimal tracer choice is ultimately dictated by the specific biological question and the metabolic network under investigation. The use of positionally labeled tracers, particularly [1,2-¹³C₂]glucose for glycolysis and the PPP, and [U-¹³C₅]glutamine for the TCA cycle, is well-supported by experimental evidence. For more comprehensive and precise flux maps, parallel labeling experiments represent a powerful strategy. As analytical technologies and computational modeling continue to advance, we can expect the development of even more sophisticated tracer strategies and rational design tools to further unravel the complexities of cellular metabolism.
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Antoniewicz, M. R. (2013). 13C metabolic flux analysis: optimal design of isotopic labeling experiments. Current opinion in biotechnology, 24(6), 1116-1121. [Link]
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Crown, S. B., & Antoniewicz, M. R. (2012). Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology. PubMed Central. [Link]
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Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & molecular medicine, 50(4), 1-12. [Link]
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Crown, S. B., & Antoniewicz, M. R. (2012). Rational design of ¹³C-labeling experiments for metabolic flux analysis in mammalian cells. BMC Systems Biology. [Link]
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Du, D. Y., & Feng, X. (2022). Dissecting Mammalian Cell Metabolism through 13C-and 2H-Isotope Tracing: Interpretations at the Molecular and Systems Levels. Industrial & Engineering Chemistry Research, 61(1), 159-172. [Link]
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Ma, E. H., Poffenberger, M. C., & Jones, R. G. (2020). 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells. Science immunology, 5(52), eabc3698. [Link]
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Antoniewicz, M. R. (2015). Using Multiple Tracers for 13C Metabolic Flux Analysis. Springer Nature Experiments. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of D-Xylose-1-13C
In the precise world of metabolic research and drug development, stable isotope-labeled compounds such as D-Xylose-1-13C are indispensable tools. The incorporation of the non-radioactive carbon-13 isotope allows for elegant tracing of metabolic fates without the stringent safety protocols required for radioactive isotopes.[1] However, the absence of radiological hazards does not equate to an absence of responsibility for proper chemical disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring that your laboratory practices remain as rigorous as your science.
Part 1: The Scientific Basis for Disposal Procedures
The disposal protocol for any chemical is dictated by its intrinsic properties and potential hazards. For this compound, two key factors determine its classification:
-
The Molecule (D-Xylose): D-Xylose is a simple sugar. Multiple safety data sheets (SDS) classify it as a non-hazardous substance under standard hazard communication guidelines.[2][3][4] It is not listed as a carcinogen and has low acute toxicity.[5]
-
The Isotope (Carbon-13): Carbon-13 is a naturally occurring, stable isotope of carbon. Unlike radioactive isotopes (e.g., Carbon-14), it does not decay or emit radiation.[6][7] Therefore, its presence does not add radiological risk, and the safety precautions required are identical to those for the unlabeled compound.[6][7][]
Consequently, this compound is treated as non-hazardous chemical waste , a principle that forms the foundation of its disposal pathway. The primary goal is to segregate it from general waste streams to prevent environmental release and to comply with institutional and local regulations.[5][9]
Part 2: The Disposal Decision Workflow
The critical first step in disposal is to assess the purity of the waste material. The presence of any hazardous contaminant fundamentally alters the disposal route. The following workflow illustrates this decision-making process.
Figure 1: Decision workflow for this compound disposal.
Part 3: Step-by-Step Experimental Protocol for Disposal
Adherence to a systematic protocol is essential for ensuring safety and compliance. The overriding principle is that a disposal plan should be in place before any laboratory activity begins.[9]
1.0 Waste Assessment and Segregation 1.1. Verify Contents: Positively identify the waste stream as containing this compound. 1.2. Assess for Contaminants: Determine if the this compound has been mixed with any other chemicals. 1.3. Segregate Waste: If contaminants are present, the entire mixture must be disposed of according to the protocol for the most hazardous component.[9][10] Do not mix non-hazardous and hazardous waste streams.
2.0 Containerization and Labeling (for Uncontaminated Waste) 2.1. Select Container: Use a chemically compatible, leak-proof container with a secure lid. Glass or high-density polyethylene (HDPE) bottles are standard. 2.2. Label Accurately: Affix a waste label to the container. Per institutional guidelines, this label must include:[10]
- The words "Non-Hazardous Waste"
- Full chemical name: "this compound"
- Approximate quantity/concentration
- Name of the principal investigator and laboratory location
- Date of accumulation start
3.0 Storage and Disposal 3.1. Interim Storage: Store the sealed waste container in a designated, secondary containment area within the laboratory to await pickup. 3.2. Consult EHS Procedures: Refer to your institution's Environmental Health & Safety (EHS) department manual or website for specific instructions.[11] Procedures for waste pickup requests vary between organizations. 3.3. Sink/Trash Disposal: Avoid disposing of this compound, even in aqueous solutions, down the sanitary sewer unless explicitly permitted by your institution's EHS.[2][5] This prevents unnecessary loading of wastewater treatment systems. Solid waste should not be placed in regular laboratory trash cans.[12]
4.0 Empty Container Management 4.1. Decontaminate: Triple-rinse the "empty" stock bottle of this compound with a suitable solvent (e.g., deionized water).[9] 4.2. Collect Rinsate: The rinsate must be collected and disposed of as non-hazardous chemical waste along with other this compound solutions.[9] 4.3. Dispose of Container: Once rinsed, deface or remove the original label to prevent confusion and dispose of the container in the appropriate laboratory glass or plastic recycling bin as per institutional policy.[9][12]
Part 4: Handling Contaminated this compound Waste
When this compound is part of a mixture, its non-hazardous nature is superseded by the most hazardous component.
| Contaminant Type | Hazard Class | Required Disposal Procedure |
| Aqueous Buffers (e.g., PBS, TRIS) | Non-Hazardous | Follow the standard protocol for non-hazardous aqueous chemical waste. |
| Organic Solvents (e.g., Methanol) | Hazardous, Flammable | Segregate into a designated hazardous solvent waste container for EHS pickup. |
| Strong Acids/Bases (e.g., HCl, NaOH) | Hazardous, Corrosive | Collect in a designated acid/base waste container. Neutralization may be an option but must be done according to strict EHS guidelines.[13] |
| Biological Materials (e.g., cell lysates) | Biohazardous Waste | Decontaminate the mixture using an approved method (e.g., autoclave, bleach) before disposing of it according to institutional biohazardous waste procedures. |
By implementing this structured and scientifically grounded approach, researchers can manage this compound waste with confidence, upholding the highest standards of laboratory safety and environmental stewardship.
References
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Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University Environmental Health, Safety, and Risk Management. [Link]
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Management of Waste. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information, NIH. [Link]
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How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc. [Link]
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Safety Data Sheet: D(+)-Xylose. Carl ROTH. [Link]
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An overview of methods using 13C for improved compound identification in metabolomics and natural products. National Center for Biotechnology Information, NIH. [Link]
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Essential Protective Measures for Handling D-Xylose-1-13C: A Guide for Laboratory Professionals
Welcome to your comprehensive guide on the safe and effective handling of D-Xylose-1-13C. As researchers and drug development professionals, your work with stable isotope-labeled compounds is pivotal for advancing scientific understanding. This guide is designed to provide you with not just a set of rules, but a deep understanding of the principles behind the recommended personal protective equipment (PPE) and handling procedures. Our goal is to empower you to work safely and efficiently, ensuring the integrity of your experiments and the well-being of your team.
This compound, a non-radioactive, stable isotope-labeled sugar, is generally considered to be of low hazard, similar to its unlabeled counterpart, D-Xylose.[1] However, best laboratory practices dictate a proactive approach to safety. The following sections will detail the necessary PPE, the rationale for its use, and procedural guidance for handling this compound.
Hazard Assessment and Risk Mitigation
Before handling any chemical, a thorough risk assessment is paramount. For this compound, the primary risks are associated with its physical form as a powder and the potential for mild irritation.
| Hazard Category | Potential Risk | Mitigation Strategy |
| Inhalation | May cause respiratory tract irritation.[1] | Handle in a well-ventilated area or a chemical fume hood to minimize dust generation.[1][2] Use appropriate respiratory protection if dust cannot be controlled. |
| Skin Contact | May cause skin irritation.[1] | Wear appropriate protective gloves and a lab coat to prevent direct contact.[3] |
| Eye Contact | May cause eye irritation.[1] | Wear safety glasses or goggles to shield eyes from dust particles.[3] |
| Ingestion | May cause gastrointestinal irritation.[1] | Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly after handling.[4] |
| Contamination | Cross-contamination of other experiments with the 13C-labeled compound. | Employ good laboratory practices, including dedicated handling areas and meticulous cleaning procedures. |
Recommended Personal Protective Equipment (PPE)
The selection of PPE is your first line of defense. Below is a detailed breakdown of the essential PPE for handling this compound, along with the reasoning behind each recommendation.
Eye and Face Protection: Your Shield Against Particulates
-
What to Wear: Safety glasses with side shields or chemical splash goggles.[3][5]
-
Why it's Essential: As a crystalline powder, this compound can easily become airborne during handling, creating a risk of eye contact.[1] Safety glasses protect against direct contact with dust particles, while goggles provide a more complete seal for tasks with a higher potential for dust generation.
Hand Protection: Preventing Dermal Exposure
-
What to Wear: Nitrile or latex gloves.[5]
-
Why it's Essential: Gloves are crucial to prevent skin contact and potential irritation.[3] It is good practice to inspect gloves for any signs of damage before use and to remove them using a technique that avoids touching the outer surface with bare hands.[6] Always wash your hands after removing gloves.[4]
Protective Clothing: Safeguarding Your Body and Street Clothes
-
What to Wear: A standard laboratory coat.[3]
-
Why it's Essential: A lab coat protects your skin and personal clothing from spills and contamination.[3][5] It should be fully buttoned to provide maximum coverage.
Respiratory Protection: For Operations with High Dust Potential
-
When to Use: When engineering controls (like a fume hood) are not sufficient to control dust, or during large-scale handling.
-
What to Wear: A NIOSH-approved N95 or P1 dust mask.[6]
-
Why it's Essential: While generally considered a low-hazard inhalant, minimizing the inhalation of any airborne particulate is a prudent safety measure.[1]
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to standardized procedures is critical for both safety and experimental reproducibility.
Handling Procedure
-
Preparation: Before starting, ensure your work area is clean and uncluttered.[4] Designate a specific area for handling this compound to prevent cross-contamination.
-
Engineering Controls: Whenever possible, handle the solid compound within a chemical fume hood or a ventilated enclosure to minimize dust dispersion.[2]
-
Donning PPE: Put on your lab coat, followed by safety glasses and gloves. If required, don your respiratory protection.
-
Weighing and Transfer: Use a spatula or other appropriate tool for transferring the powder. Avoid actions that could generate dust, such as pouring from a height.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Post-Handling: After use, ensure the container is tightly sealed and stored in a cool, dry place.[1]
-
Doffing PPE: Remove your PPE in the reverse order you put it on, taking care to avoid contaminating yourself. Dispose of gloves and any other disposable PPE in the appropriate waste stream.
-
Hygiene: Wash your hands thoroughly with soap and water.[4]
Spill and Disposal Plan
-
Small Spills: For minor spills, sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust during cleanup.[1]
-
Large Spills: In the event of a larger spill, evacuate the area and follow your institution's emergency procedures.
-
Waste Disposal: this compound is not classified as a hazardous waste under normal conditions. However, it is essential to dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[2] Contact your institution's environmental health and safety department for specific guidance. Do not empty into drains.[3]
Logical Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: A workflow for the safe handling of this compound.
By integrating these safety protocols into your daily laboratory routine, you contribute to a culture of safety and ensure the continued success of your research endeavors.
References
-
Centers for Disease Control and Prevention (CDC). (n.d.). School Chemistry Laboratory Safety Guide. Retrieved from [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Handling Radioactive Materials Safely. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: D(+)-Xylose. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
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University of California, San Diego Environmental Health & Safety. (2024). Common Personal Protective Equipment. Retrieved from [Link]
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Princeton University Environmental Health & Safety. (n.d.). Protective Clothing for Radioisotope Users. Retrieved from [Link]
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University of South Carolina Environmental Health and Safety. (n.d.). Regulations, Standards and Guidelines. Retrieved from [Link]
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Montana.gov Risk Management & Tort Defense. (n.d.). Chemical Safety. Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). (n.d.). CDC Strengthens Laboratory Safety. Retrieved from [Link]
-
West Liberty University. (n.d.). Material Safety Data Sheet D(+)-Xylose. Retrieved from [Link]
-
Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Materials Handling and Storage. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]
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OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]
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U.S. Hazmat Storage. (2024). What are the OSHA Requirements for Hazardous Chemical Storage?. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
